N-Arachidonyldopamine
説明
Structure
2D Structure
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199875-69-9 | |
| Record name | N-Arachidonoyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyl dopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Arachidonoyldopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ARACHIDONOYL DOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Endogenous Functions of N-Arachidonyldopamine (NADA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant attention for its multifaceted roles in mammalian physiology. As a member of the endocannabinoid and endovanilloid families, NADA exerts its effects primarily through the activation of cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1).[1][2][3] This technical guide provides a comprehensive overview of the endogenous functions of NADA, its pharmacological properties, and the experimental methodologies used to elucidate its physiological significance. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NADA signaling system.
Introduction
First identified as an endogenous ligand for the CB1 receptor in 2000 and subsequently as a potent agonist for the TRPV1 channel in 2002, this compound (NADA) is an arachidonic acid derivative conjugated with dopamine (B1211576).[3] It is found in various regions of the mammalian brain, with particularly high concentrations in the striatum, hippocampus, and cerebellum.[2] The dual agonism of NADA at both CB1 and TRPV1 receptors positions it as a unique signaling molecule with a complex and diverse range of physiological and pathological roles, including nociception, inflammation, neuroprotection, and immunoregulation.[1][3][4] This guide will delve into the core aspects of NADA's endogenous functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Biosynthesis and Degradation
The precise pathways of NADA biosynthesis and degradation are still under investigation, but several key enzymatic processes have been identified.
Biosynthesis
Two primary pathways for NADA biosynthesis have been proposed:
-
Direct Conjugation: This pathway involves the direct enzymatic conjugation of arachidonic acid with dopamine. Evidence suggests that fatty acid amide hydrolase (FAAH) may play a role in this process, either by liberating arachidonic acid from anandamide (B1667382) (AEA) or by directly catalyzing the conjugation.[5]
-
N-Arachidonoyl-Tyrosine Pathway: This proposed pathway involves the conversion of N-arachidonoyl-tyrosine to N-arachidonoyl-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation to NADA by L-amino acid decarboxylase (AADC). However, current evidence to support this pathway is limited.
Degradation
The inactivation of NADA is thought to occur through several enzymatic routes:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH can hydrolyze NADA to arachidonic acid and dopamine.
-
Catechol-O-Methyltransferase (COMT): COMT can methylate the catechol group of the dopamine moiety.
-
Cytochrome P450 (CYP450) Enzymes: These enzymes may metabolize NADA to various hydroxylated derivatives.
dot
Caption: Proposed biosynthesis and degradation pathways of this compound.
Pharmacological Profile: Quantitative Data
The interaction of NADA with its primary targets, the CB1 and TRPV1 receptors, has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB1 | [3H]-CP55940 | hCB1-transfected HEK293 cell membranes | 780 ± 240 | [3] |
| Human CB1 | [3H]-SR141716A | hCB1-transfected HEK293 cell membranes | 230 ± 36 | [3] |
| Rat CB1 | [3H]-SR141716A | Rat brain membranes | 250 | [5] |
Table 2: Functional Potency of this compound
| Receptor | Assay | Cell Line | EC50 (nM) | Reference |
| Human TRPV1 | Calcium Influx | hTRPV1-transfected HEK293 cells | ~50 | [2] |
| Rat TRPV1 | Calcium Influx | rTRPV1-transfected HEK293 cells | ~50 | [1] |
Table 3: Endogenous Concentrations of this compound in Brain Tissue
| Brain Region | Species | Concentration | Reference |
| Striatum | Murine | 0.74 ± 0.20 pg/mg | [1] |
| Substantia Nigra | Rat | 2.6 ± 1.2 pmol/g wet tissue | [1] |
Endogenous Functions and Signaling Pathways
NADA's physiological effects are mediated through complex signaling cascades initiated by the activation of CB1 and TRPV1 receptors.
Cannabinoid Receptor 1 (CB1) Signaling
Activation of the Gi/o-coupled CB1 receptor by NADA can lead to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]
-
Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[5]
-
Activation of mitogen-activated protein kinase (MAPK) pathways.[5]
However, studies have shown that NADA can act as a biased agonist at the CB1 receptor, preferentially activating certain signaling pathways over others. For instance, some research indicates that NADA is a weak agonist for Gi/o-mediated signaling but can induce Gq/11-dependent calcium mobilization.[6][7]
dot
Caption: Simplified NADA-mediated CB1 receptor signaling pathway.
Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling
TRPV1 is a non-selective cation channel. Its activation by NADA leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling events.[1][4] This can trigger the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[8]
dot
Caption: NADA-mediated activation of the TRPV1 ion channel.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NADA.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptors (hCB1-HEK293).
-
Radioligand: [3H]-CP55940 or [3H]-SR141716A.
-
NADA and other competing ligands.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest hCB1-HEK293 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4).[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of NADA (or other competing ligands), 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of NADA by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
dot
Caption: Experimental workflow for a CB1 receptor radioligand binding assay.
TRPV1 Calcium Influx Assay
Objective: To measure the activation of TRPV1 channels by NADA through monitoring intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
NADA and other TRPV1 modulators.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Pluronic F-127.
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPV1-HEK293 cells in appropriate medium (e.g., DMEM with 10% FBS and a selection antibiotic).[1]
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add various concentrations of NADA (or other test compounds) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response induced by a saturating concentration of a known TRPV1 agonist (e.g., capsaicin).
-
Generate a dose-response curve and calculate the EC50 value for NADA using non-linear regression.[9]
-
dot
Caption: Experimental workflow for a TRPV1 calcium influx assay.
Conclusion
This compound is a critical endogenous lipid mediator with a unique pharmacological profile, acting as an agonist at both CB1 and TRPV1 receptors. Its diverse physiological roles in pain, inflammation, and neuroprotection make it an attractive target for therapeutic development. This technical guide has provided a comprehensive overview of the current understanding of NADA's endogenous functions, supported by quantitative data and detailed experimental protocols. Further research into the intricacies of NADA's signaling pathways and its regulation in various pathological states will be crucial for translating our knowledge of this fascinating molecule into novel therapeutic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In-Vivo Models for Management of Pain [scirp.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Emergence of a Dual-Action Endogenous Signaling Molecule: A Technical Guide to N-Arachidonyldopamine (NADA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Arachidonyldopamine (NADA) has emerged as a fascinating endogenous lipid signaling molecule, exhibiting a unique dual-action profile as a potent agonist for both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid type 1 (TRPV1) channel. Initially synthesized as a pharmacological tool, its subsequent discovery in the mammalian central nervous system has opened new avenues for understanding the complex interplay between the endocannabinoid and endovanilloid systems. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and signaling pathways of NADA. It is designed to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and functional consequences.
Discovery and Historical Perspective
This compound was first described in the year 2000 as a putative endocannabinoid, demonstrating high affinity for the CB1 receptor.[1] Two years later, in 2002, its role was expanded with the discovery that it also acts as a potent agonist of the TRPV1 channel, placing it at the intersection of two critical signaling systems.[1] Endogenously, NADA has been identified in several brain regions, with notably high concentrations in the hippocampus, cerebellum, and striatum.[1] Its presence in these areas suggests a significant role in various physiological processes, including pain perception, inflammation, and neurotransmission.
Biosynthesis and Metabolism
The formation and degradation of NADA are tightly regulated processes involving several key enzymes.
Biosynthesis
Two primary pathways for NADA biosynthesis have been proposed, with the direct conjugation of arachidonic acid and dopamine (B1211576) being the most likely route.
-
Primary Pathway: Direct Conjugation Evidence suggests that the primary biosynthetic route for NADA is the direct, enzyme-mediated conjugation of arachidonic acid with dopamine.[2][3] This process is dependent on the presence of tyrosine hydroxylase (TH) within dopaminergic nerve terminals.[2][3] The enzyme fatty acid amide hydrolase (FAAH) is thought to play a crucial role, potentially by releasing arachidonic acid from anandamide (B1667382) (AEA) or by directly catalyzing the conjugation reaction.[2][3]
-
Alternative Pathway (Less Likely) An earlier hypothesis suggested a pathway involving the conversion of N-arachidonoyl tyrosine (NA-tyrosine) to N-arachidonoyl-L-DOPA by tyrosine hydroxylase, followed by decarboxylation to NADA. However, subsequent research has indicated that NA-tyrosine is not a significant intermediate in NADA biosynthesis.[2][3]
Proposed primary biosynthetic pathway of this compound (NADA).
Metabolism and Degradation
The biological activity of NADA is terminated through several enzymatic pathways:
-
Fatty Acid Amide Hydrolase (FAAH): NADA is a substrate for FAAH, which hydrolyzes it back to arachidonic acid and dopamine.[4] However, it is considered a weak substrate for this enzyme.[4]
-
Catechol-O-Methyltransferase (COMT): The catechol moiety of dopamine makes NADA a substrate for COMT, which catalyzes its conversion to O-methyl-NADA.[2] This metabolite exhibits reduced activity at TRPV1 receptors.[2]
-
Cytochrome P450 (CYP450): NADA can be metabolized by CYP450 enzymes, primarily in the liver, to form omega-hydroxylated metabolites.[2] These metabolites retain some activity at TRPV1 receptors, albeit with lower potency than the parent compound.[5]
Major enzymatic degradation pathways of this compound (NADA).
Quantitative Data on Molecular Interactions
The following tables summarize the key quantitative parameters of NADA's interactions with its primary molecular targets and metabolizing enzymes.
| Receptor | Parameter | Value | Assay Condition | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 250 nM | Displacement of [3H]SR141716A (antagonist) in rat brain membranes | [6] |
| Ki | 230 ± 36 nM | Displacement of [3H]SR141716A (antagonist) in hCB1-expressing cells | [6] | |
| Ki | 780 ± 240 nM | Displacement of [3H]CP55940 (agonist) in hCB1-expressing cells | [6] | |
| EC50 | ~700 nM | Intracellular Ca2+ mobilization in N18TG2 neuroblastoma cells | [6] | |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | EC50 | ~50 nM | Activation of human and rat TRPV1 in HEK-293 cells | [1][2] |
| Enzyme | Parameter | Value | Assay Condition | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 19 - 100 µM | Inhibition of FAAH activity | [2] |
Signaling Pathways
NADA's dual agonism at CB1 and TRPV1 receptors leads to the activation of distinct and sometimes opposing signaling cascades.
CB1 Receptor Signaling
While NADA binds to the CB1 receptor with high affinity, its functional effects appear to be complex and potentially biased. Some studies suggest that NADA is a weak agonist for canonical Gi/o-coupled pathways, such as the inhibition of adenylyl cyclase and modulation of potassium channels.[7] However, other evidence points to NADA preferentially activating Gq-dependent signaling, leading to the mobilization of intracellular calcium.[7][8] This biased agonism may underlie a unique spectrum of physiological effects compared to other cannabinoids.
TRPV1 Receptor Signaling
NADA is a potent activator of the TRPV1 channel, a non-selective cation channel.[2] Its potency is comparable to that of capsaicin (B1668287), the pungent compound in chili peppers.[9] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. This mechanism is central to its role in nociception and inflammation.[9]
Dual signaling pathways of this compound (NADA).
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of NADA.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.
Materials:
-
Membrane preparations from HEK-293 cells stably expressing the human CB1 receptor.
-
Radioligand: [3H]SR141716A (antagonist) or [3H]CP55940 (agonist).
-
NADA (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of NADA.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of NADA, and then calculate the Ki using the Cheng-Prusoff equation.
Workflow for a CB1 receptor radioligand binding assay.
TRPV1 Functional Assay: Intracellular Calcium Influx
Objective: To determine the potency (EC50) of NADA in activating the TRPV1 channel.
Materials:
-
HEK-293 cells stably expressing the human TRPV1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NADA.
-
Positive control (e.g., capsaicin or ionomycin).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the TRPV1-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution by dissolving the fluorescent dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Inject a range of concentrations of NADA into the wells and immediately begin recording the fluorescence intensity over time.
-
After the NADA-induced response has peaked, a positive control can be added to determine the maximal response.
-
Analyze the data by calculating the change in fluorescence from baseline and plotting it against the concentration of NADA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Workflow for a TRPV1-mediated calcium influx assay.
In Vivo Analgesia Assessment: Hot Plate Test
Objective: To evaluate the analgesic properties of NADA in an animal model of thermal pain.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus with adjustable temperature.
-
NADA dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency to a pain response by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Administer NADA, the positive control, or the vehicle control to different groups of mice (e.g., via intraperitoneal injection).
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments over time.
Conclusion and Future Directions
This compound stands out as a unique endogenous signaling molecule with a complex pharmacological profile. Its ability to modulate both the endocannabinoid and endovanilloid systems highlights the intricate cross-talk between these pathways. The biased agonism of NADA at the CB1 receptor suggests the potential for developing novel therapeutics with more selective signaling outcomes, potentially avoiding some of the undesirable side effects of non-selective cannabinoid agonists. Further research is warranted to fully elucidate the physiological and pathological roles of NADA, particularly in the context of pain, inflammation, and neurological disorders. A deeper understanding of its biosynthesis, metabolism, and signaling will be crucial for harnessing its therapeutic potential.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal omega-hydroxylated metabolites of N-arachidonoyl dopamine are active at recombinant human TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and Molecular Targets of N-Arachidonyldopamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its diverse pharmacological profile. As a member of the endovanilloid and endocannabinoid families, NADA interacts with multiple cellular and molecular targets, leading to a wide array of physiological and pathological effects. This technical guide provides a comprehensive overview of the primary molecular targets of NADA, detailing its binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, this document includes detailed experimental protocols for key assays used to characterize NADA's bioactivity, intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Primary Molecular Targets of this compound
NADA's pleiotropic effects are a result of its interaction with a range of receptors and enzymes. The primary targets identified to date include cannabinoid receptors (CB1 and CB2), the transient receptor potential vanilloid 1 (TRPV1) channel, the orphan G protein-coupled receptor 55 (GPR55), cyclooxygenase (COX) enzymes, and voltage-gated sodium channels.
Cannabinoid Receptors: CB1 and CB2
NADA is recognized as an endocannabinoid, exhibiting notable affinity for the CB1 receptor and, to a lesser extent, the CB2 receptor.
-
CB1 Receptor: NADA acts as a biased agonist at the CB1 receptor.[1] It demonstrates significant binding affinity, with reported Ki values of approximately 230-250 nM when displacing the antagonist [3H]-SR141716A and around 780 nM when displacing the agonist [3H]-CP55940.[2][3] Unlike traditional cannabinoid agonists, NADA is an ineffective agonist for canonical Gαi/o-mediated signaling pathways, such as the inhibition of adenylyl cyclase and modulation of inwardly rectifying potassium channels.[2] However, it has been shown to promote the mobilization of intracellular calcium ([Ca2+]i) through a Gq-dependent mechanism, with an EC50 of about 700 nM in N18TG2 cells.[2] This biased agonism suggests that NADA may elicit a unique spectrum of physiological effects compared to other cannabinoids.[1]
-
CB2 Receptor: NADA's affinity for the CB2 receptor is considerably lower than for the CB1 receptor. While it is considered a CB2 receptor ligand, its functional effects at this target are less well-characterized.
Transient Receptor Potential Vanilloid 1 (TRPV1)
NADA is a potent agonist of the TRPV1 channel, an ion channel involved in nociception and inflammation.[4] It activates TRPV1 with high efficacy, inducing cation influx, including Ca2+ and Na+, which leads to membrane depolarization.[5] The reported EC50 for NADA-induced TRPV1 activation is approximately 50 nM, making it one of the most potent endogenous TRPV1 agonists.[5] This interaction is critical to NADA's role in pain perception and neurogenic inflammation.[4] Activation of TRPV1 by NADA can lead to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[5]
G Protein-Coupled Receptor 55 (GPR55)
The orphan receptor GPR55 has been proposed as a novel cannabinoid receptor, and evidence suggests it is a target for NADA. While the pharmacology of NADA at GPR55 is still under investigation, activation of GPR55 is known to couple to Gαq, Gα12, or Gα13 proteins, leading to the activation of RhoA and phospholipase C.[6] This signaling cascade results in an increase in intracellular calcium.[7]
Cyclooxygenase (COX) Enzymes
NADA has been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process through the production of prostaglandins. NADA acts as a competitive inhibitor of FAAH with an IC50 of 19-100 µM.[3] While specific IC50 values for NADA's inhibition of COX-1 and COX-2 are not consistently reported in the literature, its ability to suppress prostaglandin (B15479496) E2 (PGE2) release has been demonstrated.[8] This suggests that some of NADA's anti-inflammatory effects may be mediated through the inhibition of COX pathways.
Voltage-Gated Sodium Channels
There is emerging evidence that NADA can modulate the activity of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells.[4] The specific subtypes of VGSCs affected by NADA and the precise mechanisms of modulation are areas of active research. It has been noted that NADA does not affect N-type Ca2+ channels (Cav2.2) in rat sympathetic neurons.[4] Further electrophysiological studies are needed to fully elucidate the impact of NADA on different VGSC isoforms, such as Nav1.7, Nav1.8, and Nav1.9, which are important in pain pathways.[5][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with its primary molecular targets.
| Target | Parameter | Value | Radioligand/Assay Condition | Reference(s) |
| CB1 Receptor | Ki | 230 ± 36 nM | vs. [3H]-SR141716A in hCB1 receptors | [2] |
| Ki | ~250 nM | vs. [3H]-SR141716A in rat brain receptors | [3] | |
| Ki | 780 ± 240 nM | vs. [3H]-CP55940 in hCB1 receptors | [2] | |
| EC50 | ~700 nM | [Ca2+]i mobilization in N18TG2 cells | [2] | |
| TRPV1 Channel | EC50 | ~50 nM | Activation of TRPV1 channel | [5] |
| FAAH | IC50 | 19 - 100 µM | Competitive inhibition | [3] |
Signaling Pathways
The interaction of NADA with its molecular targets initiates distinct downstream signaling cascades.
CB1 Receptor Signaling
TRPV1 Channel Signaling
GPR55 Signaling
Experimental Protocols
Radioligand Binding Assay for CB1 Receptors
1. Membrane Preparation:
-
Homogenize cells or tissues expressing CB1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of radioligand (e.g., [3H]CP55,940 or [3H]SR141716A, at a concentration near its Kd), and a range of concentrations of unlabeled NADA.
-
For total binding, omit the unlabeled NADA. For non-specific binding, include a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the NADA concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of NADA.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay for TRPV1 Activation
1. Cell Preparation and Dye Loading:
-
Plate cells expressing TRPV1 (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) onto glass-bottom dishes or coverslips.
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells.
2. Imaging:
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with buffer and record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply NADA at various concentrations to the cells and continue to record the fluorescence changes at both excitation wavelengths.
3. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium response to NADA.
-
To determine the EC50, construct a dose-response curve by plotting the peak change in the fluorescence ratio against the logarithm of the NADA concentration.
-
Fit the dose-response data to a sigmoidal model using non-linear regression to calculate the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
1. Cell Preparation:
-
Culture cells expressing the voltage-gated sodium channel subtype of interest (e.g., HEK293 cells stably expressing Nav1.7, or primary neurons) on coverslips.
2. Recording Setup:
-
Prepare an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
3. Recording Procedure:
-
Using a micromanipulator, approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents in the absence of NADA.
-
Perfuse the cell with the external solution containing various concentrations of NADA and record the sodium currents again at each concentration.
4. Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step.
-
To determine the IC50 for current inhibition, plot the percentage of current inhibition as a function of the NADA concentration and fit the data to a dose-response curve.
-
Analyze the effects of NADA on the voltage-dependence of activation and inactivation by fitting the current-voltage relationships to Boltzmann functions.
Conclusion
This compound is a multifaceted endogenous lipid with a complex pharmacological profile, acting on a variety of cellular and molecular targets. Its biased agonism at the CB1 receptor, potent activation of the TRPV1 channel, and interactions with GPR55, COX enzymes, and voltage-gated sodium channels contribute to its diverse physiological roles, including neuromodulation, nociception, and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of NADA's action and to explore its therapeutic potential in various disease contexts. A deeper understanding of NADA's interactions with its targets will be crucial for the development of novel therapeutics that can selectively harness its beneficial effects.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
N-Arachidonyldopamine: A Dual-Action Endogenous Ligand at the Crossroads of Cannabinoid and Vanilloid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that exhibits a unique pharmacological profile, acting as both an endocannabinoid and an endovanilloid.[1][2][3] This dual activity is mediated through its interaction with the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][4][5] NADA's presence in brain regions associated with pain, inflammation, and motor control, such as the striatum, hippocampus, and cerebellum, suggests its significant role in a variety of physiological and pathological processes.[1][4] This technical guide provides a comprehensive overview of NADA's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.
Introduction
First identified as an endogenous ligand for the CB1 receptor in 2000 and subsequently as a potent agonist of the TRPV1 channel in 2002, this compound (NADA) has emerged as a critical molecule in the study of the endocannabinoid and endovanilloid systems.[2] Its unique structure, an amide conjugate of arachidonic acid and dopamine (B1211576), underpins its ability to interact with these two distinct receptor systems. This dual pharmacology positions NADA as a potential modulator of a wide array of physiological functions, including nociception, inflammation, neuroprotection, and vascular tone.[1][2][3][6] For researchers and drug development professionals, understanding the nuanced biology of NADA is paramount for harnessing its therapeutic potential.
Biochemical Profile and Receptor Interactions
NADA's biological activity is dictated by its interactions with the CB1 and TRPV1 receptors. The following tables summarize the key quantitative data regarding these interactions.
Quantitative Data: Receptor Binding and Efficacy
The affinity and efficacy of NADA at cannabinoid and vanilloid receptors have been characterized through various in vitro assays.
| Parameter | Receptor | Species | Cell Line/Tissue | Radioligand/Assay | Value | Reference |
| Binding Affinity (Ki) | CB1 | Rat | Brain Membranes | [³H]SR141716A | 250 nM | [1] |
| CB1 | Human | HEK-293 | [³H]SR141716A | 230 ± 36 nM | [7] | |
| CB1 | Human | HEK-293 | [³H]CP55940 | 780 ± 240 nM | [7] | |
| Functional Efficacy (EC50) | TRPV1 | Human | HEK-293 | Calcium Influx | ~50 nM | [1] |
| TRPV1 | Mouse | HEK-293 | Patch-clamp | 0.08 ± 0.05 µM | ||
| CB1 | N18TG2 | Calcium Mobilization | ~700 nM | [7] | ||
| Inhibitory Concentration (IC50) | anandamide membrane transporter (AMT) | C6 glioma cells | [¹⁴C]AEA uptake | 21.5 ± 9.1 µM | [1] | |
| MCF-7 cell proliferation | Human | Breast Cancer Cells | Cell Viability Assay | 0.25 µM | [1] |
Signaling Pathways
NADA's activation of CB1 and TRPV1 receptors initiates distinct downstream signaling cascades.
CB1 Receptor Signaling
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), NADA can initiate a cascade of intracellular events. While it is a potent binder, its functional efficacy at canonical G-protein signaling pathways is debated, with some studies suggesting it acts as a biased agonist.
TRPV1 Channel Signaling
NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling events.
Biosynthesis and Metabolism
The endogenous levels of NADA are tightly regulated by its synthesis and degradation pathways.
Biosynthesis
Two primary pathways for NADA biosynthesis have been proposed. The main pathway involves the direct conjugation of arachidonic acid with dopamine, a reaction that can be facilitated by fatty acid amide hydrolase (FAAH).[4][5] An alternative, though less favored, pathway suggests the metabolism of N-arachidonoyl tyrosine.[4]
Metabolism
NADA is primarily metabolized through hydrolysis by FAAH, yielding arachidonic acid and dopamine. Other metabolic routes include O-methylation by catechol-O-methyltransferase (COMT) and hydroxylation by cytochrome P450 (CYP450) enzymes.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize NADA's activity.
CB1 Receptor Radioligand Binding Assay
This protocol is adapted from studies using HEK-293 cells stably expressing the human CB1 receptor.[7]
Objective: To determine the binding affinity (Ki) of NADA for the CB1 receptor.
Materials:
-
HEK-293 cells stably transfected with human CB1 receptor
-
Binding buffer: 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]SR141716A or [³H]CP55940
-
Non-specific binding control: Unlabeled SR141716A or CP55940 at a high concentration (e.g., 10 µM)
-
Test compound: this compound (NADA) at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Procedure:
-
Membrane Preparation: Harvest HEK-293 cells expressing the CB1 receptor and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of NADA. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
-
Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each NADA concentration. Plot the data and perform a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
TRPV1 Functional Assay: Calcium Imaging
This protocol is based on studies using HEK-293 cells transiently or stably expressing the TRPV1 channel.
Objective: To measure the activation of TRPV1 by NADA by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells expressing the TRPV1 channel
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Test compound: NADA at various concentrations
-
Positive control: Capsaicin (B1668287)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Culture: Plate TRPV1-expressing HEK-293 cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in imaging buffer.
-
Baseline Measurement: Acquire baseline fluorescence readings from the cells.
-
Compound Addition: Add varying concentrations of NADA to the cells and continuously record the fluorescence signal.
-
Positive Control: At the end of the experiment, add a saturating concentration of capsaicin to elicit a maximal response.
-
Data Analysis: Quantify the change in fluorescence intensity over time for each NADA concentration. Normalize the responses to the maximal response induced by capsaicin. Plot the concentration-response curve and determine the EC50 value.
Quantification of NADA in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the quantification of NADA in biological samples.
Objective: To accurately measure the concentration of NADA in brain tissue.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., deuterated NADA)
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of organic solvents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize the brain tissue in the presence of an internal standard.
-
Lipid Extraction: Perform a lipid extraction using an appropriate organic solvent to isolate NADA and other lipids.
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system to separate NADA from other molecules.
-
Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer for detection and quantification of NADA and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Generate a standard curve using known concentrations of NADA. Quantify the amount of NADA in the brain tissue samples by comparing their peak areas to the standard curve.
Physiological and Pathological Roles
NADA's dual activity on CB1 and TRPV1 receptors implicates it in a range of physiological and pathological processes, including:
-
Nociception: NADA can exert both pro- and anti-nociceptive effects depending on the context and the relative activation of CB1 and TRPV1 receptors.[7]
-
Inflammation: NADA has demonstrated anti-inflammatory properties, including the inhibition of pro-inflammatory mediator release.[1][6]
-
Neuroprotection: Studies have shown that NADA can protect neurons from excitotoxic damage.[3]
-
Cardiovascular Regulation: NADA can influence vasorelaxation and smooth muscle contraction.[6]
Conclusion
This compound stands out as a fascinating endogenous lipid with a complex pharmacological profile. Its ability to modulate both the endocannabinoid and endovanilloid systems provides a unique mechanism for regulating a multitude of physiological processes. For researchers in academia and industry, a thorough understanding of NADA's biochemistry, signaling, and methods of study is essential for exploring its therapeutic potential in pain, inflammation, and neurodegenerative disorders. Further investigation into the biased agonism of NADA at the CB1 receptor and the interplay between CB1 and TRPV1 signaling will undoubtedly unveil new avenues for drug discovery and development.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of N-Arachidonyldopamine in Brain Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its dual action as an endocannabinoid and an endovanilloid. Its presence and physiological concentrations in various brain regions are of critical importance for understanding its role in neuromodulation, pain perception, and neuroprotection. This technical guide provides a comprehensive overview of the reported physiological concentrations of NADA in brain tissue, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.
Quantitative Data on this compound Concentrations in Brain Tissue
The concentration of NADA in the brain is relatively low compared to other neurotransmitters and endocannabinoids, highlighting the need for highly sensitive analytical techniques for its detection and quantification. The available data, primarily from rodent models, indicates a region-specific distribution.
| Species | Brain Region | Concentration | Analytical Method |
| Mouse (Mus musculus) | Striatum | 0.74 ± 0.20 pg/mg tissue | LC-MS/MS |
| Rat (Rattus norvegicus) | Substantia Nigra pars compacta | 2.6 ± 1.2 pmol/g wet tissue weight | Not specified in review |
| Rat (Rattus norvegicus) | Hippocampus | Presence confirmed, quantification variable | LC-MS/MS |
| Rat (Rattus norvegicus) | Cerebellum | Presence confirmed, quantification variable | LC-MS/MS |
| Rat (Rattus norvegicus) | Thalamus | Presence confirmed, quantification variable | Not specified in review |
| Rat (Rattus norvegicus) | Midbrain | Presence confirmed, quantification variable | Not specified in review |
Note: The presence of NADA has also been reported in the thalamus and midbrain, though specific quantitative data is not consistently available across studies. Notably, studies on human postmortem brain tissue have not detected NADA, suggesting potential species-specific differences or rapid postmortem degradation.[1]
Experimental Protocols for this compound Quantification
The accurate quantification of NADA in brain tissue necessitates meticulous sample preparation and highly sensitive analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for NADA Quantification
Caption: Workflow for NADA quantification in brain tissue.
Detailed Methodologies
1. Brain Tissue Dissection and Homogenization:
-
Immediately following euthanasia, the brain is rapidly excised and dissected on an ice-cold surface to isolate the region of interest (e.g., striatum, hippocampus).
-
The dissected tissue is weighed and snap-frozen in liquid nitrogen to halt enzymatic activity and prevent degradation of NADA.
-
The frozen tissue is homogenized in a cold organic solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), containing an appropriate deuterated internal standard (e.g., NADA-d4) to correct for extraction losses and matrix effects.
2. Lipid Extraction:
-
A common method for lipid extraction is a modified Folch procedure.
-
Following homogenization, an aqueous solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The lower organic phase, containing the lipids including NADA, is carefully collected.
3. Solid-Phase Extraction (SPE) Cleanup:
-
The collected organic extract is often subjected to solid-phase extraction for further purification and to remove interfering substances.
-
A C18 SPE cartridge is typically used. The cartridge is first conditioned with methanol and then water.
-
The lipid extract is loaded onto the cartridge, and the cartridge is washed with a series of solvents of increasing polarity to remove impurities.
-
NADA is then eluted with a non-polar solvent such as acetonitrile (B52724) or ethyl acetate.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
The dried residue is reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion for NADA ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: The concentration of NADA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NADA.
Signaling Pathways of this compound
NADA exerts its biological effects primarily through the activation of two key receptors: the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.
NADA Signaling Through the CB1 Receptor
NADA acts as a biased agonist at the CB1 receptor, preferentially activating specific downstream signaling cascades.
Caption: NADA's biased agonism at the CB1 receptor.
Upon binding to the CB1 receptor, NADA preferentially activates the Gq/11 G-protein alpha subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Unlike typical CB1 agonists, NADA shows little to no activation of the Gi/o pathway, which is responsible for the inhibition of adenylyl cyclase and modulation of certain ion channels.[2]
NADA Signaling Through the TRPV1 Channel
NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.
Caption: NADA-mediated activation of the TRPV1 channel.
Activation of the TRPV1 channel by NADA leads to the opening of its non-selective cation pore, resulting in an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[3][4] This influx causes membrane depolarization, which can lead to the generation of action potentials and subsequent release of neurotransmitters.[5] The activation of TRPV1 by NADA is implicated in nociceptive signaling and thermal hyperalgesia.[6]
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine (NADA): A Technical Guide to its Interaction with CB1 and TRPV1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that uniquely functions as both an endocannabinoid and an endovanilloid.[1][2] It exhibits complex interactions with two distinct receptor systems: the G protein-coupled cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1] This dual activity allows NADA to play a significant role in a variety of physiological processes, including nociception, inflammation, and neurotransmission.[3][4] This technical guide provides an in-depth analysis of NADA's engagement with CB1 and TRPV1 receptors, presenting quantitative binding and efficacy data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Interaction with Cannabinoid Receptor 1 (CB1)
NADA is recognized as an agonist at the CB1 receptor, though its signaling profile is notably distinct from classical cannabinoids, exhibiting significant biased agonism.[5][6][7]
Quantitative Data: Binding Affinity and Functional Efficacy
The interaction of NADA with the CB1 receptor has been quantified through various binding and functional assays. The data reveals that while NADA binds with nanomolar affinity, it is an ineffective or weak agonist for many of the canonical CB1 signaling pathways.[5] Its primary functional consequence appears to be the mobilization of intracellular calcium via Gq-dependent mechanisms.[5][6][7]
| Parameter | Value | Radioligand/Assay | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 250 nM | [³H]SR141716A | Rat Brain Membranes | [1][5] |
| 230 ± 36 nM | [³H]SR141716A | HEK-293 cells (human CB1) | [5] | |
| 780 ± 240 nM | [³H]CP55940 | HEK-293 cells (human CB1) | [5] | |
| Functional Efficacy (EC50) | ~700 nM | Intracellular Ca²⁺ Mobilization | N18TG2 Neuroblastoma Cells | [5] |
| Functional Activity | Ineffective Agonist | Adenylyl Cyclase Inhibition | HEK-293 cells (human CB1) | [5][6] |
| Ineffective Agonist | ERK Phosphorylation | AtT20 Cells (rat CB1) | [7][8] | |
| Ineffective Agonist | K⁺ Channel Activation | AtT20 Cells (rat CB1) | [7][8] | |
| Modest Agonist | Receptor Internalization (at high conc.) | HEK-293 cells (human CB1) | [5][8] |
CB1 Receptor Signaling Pathway
Unlike traditional CB1 agonists that primarily couple to Gi/o proteins to inhibit adenylyl cyclase, NADA demonstrates significant bias towards the Gq/11 pathway.[5][6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5][7] This biased signaling profile suggests NADA may elicit a unique spectrum of physiological effects compared to other cannabinoids.[5][7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of NADA for the CB1 receptor using a competitive displacement assay with a known radioligand, such as [³H]CP55,940.[9][10]
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells expressing CB1 receptors (e.g., HEK-293-hCB1) or brain tissue (e.g., rat cerebellum).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Radioligand: [³H]CP55,940 (agonist) or [³H]SR141716A (antagonist).
-
Test Compound: this compound (NADA) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN55,212-2).[11]
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension.
-
50 µL of [³H]CP55,940 at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
50 µL of NADA at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or non-specific control (for non-specific binding).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of NADA.
-
Determine the IC₅₀ value (the concentration of NADA that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interaction with TRPV1 Receptor
NADA is a potent agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1][3] Its potency is often reported to be similar to that of capsaicin, the canonical TRPV1 agonist.[1]
Quantitative Data: Functional Efficacy
The primary functional outcome of NADA binding to TRPV1 is the opening of its non-selective cation channel, leading to significant calcium influx.[1]
| Parameter | Value | Assay | Cell/Tissue Type | Reference |
| Functional Efficacy (EC50) | ~50 nM | Calcium Influx | HEK-293 cells (human/rat TRPV1) | [1][2] |
| Functional Activity | Potent Agonist | Intracellular Ca²⁺ Influx | Dorsal Root Ganglion (DRG) Neurons | [1][12] |
| Potent Agonist | Glutamate Release | Sensory Synapses | [12] | |
| Potent Agonist | CGRP Release | Trigeminal Sensory Neurons | [12] | |
| Potent Agonist | Membrane Depolarization | DRG Neurons | [13] |
TRPV1 Receptor Signaling Pathway
The TRPV1 receptor is a ligand-gated ion channel. Upon binding of an agonist like NADA, the channel undergoes a conformational change, opening a pore that is permeable to cations.[14] Due to the electrochemical gradient, this leads to a rapid influx of primarily Ca²⁺ and Na⁺ ions into the cell.[14] The resulting increase in intracellular calcium ([Ca²⁺]i) and membrane depolarization trigger a cascade of downstream cellular events, including the release of neurotransmitters (e.g., glutamate, CGRP) and the activation of calcium-dependent enzymes.[12][13]
Experimental Protocol: Calcium Imaging Functional Assay
This protocol describes a method to measure the increase in intracellular calcium ([Ca²⁺]i) following TRPV1 activation by NADA using a fluorescent calcium indicator.[15][16]
1. Materials and Reagents:
-
Cells: HEK-293 cells stably expressing the TRPV1 receptor.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing calcium.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127 (to aid dye loading).
-
Test Compound: NADA at various concentrations.
-
Positive Control: Capsaicin (e.g., 1 µM).
-
Antagonist Control: Capsazepine or SB-366791 (for specificity).[12]
-
Instrumentation: A fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope equipped for live-cell imaging.
2. Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK-293 cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Measurement:
-
Place the plate into the fluorescence imaging system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling capabilities, add NADA (or controls) to the wells while continuously recording the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm for Fluo-4).
-
Continue recording for 2-5 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the peak ΔF/F₀ against the log concentration of NADA to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of NADA that produces 50% of the maximal response.
-
Confirm specificity by demonstrating that the NADA-induced response is blocked by pre-incubation with a TRPV1 antagonist.
-
Conclusion
This compound stands out as a versatile endogenous modulator due to its potent activity at both CB1 and TRPV1 receptors. Its interaction with CB1 is characterized by a unique biased agonism, favoring Gq-mediated calcium mobilization over canonical G_i/o-coupled pathways. Concurrently, it acts as a high-efficacy agonist at TRPV1 channels, directly gating cation influx. This dual pharmacology positions NADA as a critical molecule at the intersection of the endocannabinoid and endovanilloid systems. A thorough understanding of these distinct interaction mechanisms, aided by the quantitative data and experimental frameworks presented herein, is essential for developing novel therapeutic strategies that target pain, inflammation, and neurodegenerative diseases.[3][4]
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of N-Arachidonoyldopamine (NADA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community due to its multifaceted pharmacological profile. As a member of the endocannabinoid and endovanilloid families, NADA interacts with a range of molecular targets, exhibiting a complex interplay of activities that suggest its potential role in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacology of NADA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Quantitative Pharmacological Data
The in vitro activity of NADA has been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters of NADA's interaction with its primary molecular targets.
Table 1: Receptor Binding Affinities (Ki) of N-Arachidonoyldopamine
| Receptor | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Cannabinoid CB1 | [3H]SR141716A | Rat brain membranes | 230 - 250 | [3] |
| Cannabinoid CB2 | [3H]CP55,940 | HEK293T cells expressing human CB2 | >1000 | [4] |
Table 2: Functional Activity (EC50/IC50) of N-Arachidonoyldopamine
| Target | Assay Type | Cellular System | Activity | Value (nM) | Reference |
| TRPV1 | Calcium Influx | HEK293 cells expressing TRPV1 | Agonist (EC50) | ~50 - 80 | [1][5][6] |
| CB1 Receptor | [Ca2+]i Mobilization | N18TG2 neuroblastoma cells | Agonist (EC50) | ~700 | [3] |
| Anandamide (B1667382) Uptake | Cellular Uptake Assay | Neuro-2a cells | Inhibitor (IC50) | Not explicitly quantified for NADA | [7] |
| FAAH | Enzyme Activity Assay | Recombinant FAAH | Inhibitor (IC50) | >10,000 | [8][9][10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections provide protocols for key in vitro assays used to characterize the activity of NADA.
Radioligand Binding Assay for Cannabinoid Receptors (CB1)
This protocol describes a competitive binding assay to determine the affinity of NADA for the CB1 receptor using a radiolabeled antagonist.
1. Materials:
-
Membrane Preparation: Rat brain membranes or membranes from cells expressing CB1 receptors.
-
Radioligand: [3H]SR141716A (a CB1 antagonist).
-
Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Test Compound: N-Arachidonoyldopamine (NADA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[12]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[12]
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]SR141716A (at a concentration near its Kd), and varying concentrations of NADA in the assay buffer. For total binding, omit NADA. For non-specific binding, add a saturating concentration of an unlabeled ligand.[13][14][15]
-
Incubate at 30°C for 60 minutes with gentle agitation.[16]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of NADA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[4]
TRPV1 Activation Assay using Calcium Imaging
This protocol outlines a method to measure the agonist activity of NADA at the TRPV1 ion channel by monitoring intracellular calcium levels.
1. Materials:
-
Cells: HEK293 cells stably expressing the human TRPV1 receptor.[2][17][18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: N-Arachidonoyldopamine (NADA).
-
Positive Control: Capsaicin (B1668287).
-
Fluorescence Plate Reader or Microscope.
2. Procedure:
-
Cell Plating: Seed the HEK293-TRPV1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[19]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Using a fluorescence plate reader with an injection module, record the baseline fluorescence for a short period. Then, add varying concentrations of NADA or the positive control (capsaicin) to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
-
Data Analysis: Determine the EC50 value of NADA by plotting the peak fluorescence response against the logarithm of the NADA concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the ability of NADA to inhibit the enzymatic activity of FAAH.
1. Materials:
-
Enzyme Source: Recombinant human FAAH or tissue/cell homogenates.[20][21]
-
Substrate: A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[21]
-
Test Compound: N-Arachidonoyldopamine (NADA).
-
Positive Control: A known FAAH inhibitor (e.g., URB597).[8]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[21]
-
Fluorescence Plate Reader.
2. Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme preparation, and varying concentrations of NADA or the positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately measure the increase in fluorescence over time at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[21] The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Calculate the percentage of inhibition for each NADA concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NADA concentration.
Anandamide (AEA) Cellular Uptake Inhibition Assay
This protocol assesses the effect of NADA on the cellular uptake of anandamide.
1. Materials:
-
Cells: Neuroblastoma cells (e.g., Neuro-2a) or other suitable cell lines.[7]
-
Radiolabeled Substrate: [3H]Anandamide.
-
Test Compound: N-Arachidonoyldopamine (NADA).
-
Positive Control: A known anandamide uptake inhibitor (e.g., OMDM-1).[7]
-
Uptake Buffer: Serum-free cell culture medium or a physiological salt solution.
-
Wash Buffer: PBS supplemented with 1% (w/v) BSA.[7]
-
Lysis Buffer: 0.5 M NaOH.[7]
-
Scintillation Counter.
2. Procedure:
-
Cell Plating: Seed the cells in a 24- or 48-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of NADA or the positive control for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [3H]Anandamide to each well and incubate for a short period (e.g., 15 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C.[7]
-
Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Quantification: Lyse the cells with the lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake. Determine the percentage of inhibition for each NADA concentration and calculate the IC50 value.
Signaling Pathways and Workflows
Visualizing the complex biological processes influenced by NADA is essential for a comprehensive understanding of its pharmacological effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
NADA-induced CB1 receptor signaling cascade.
References
- 1. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
N-Arachidonyldopamine (NADA): A Dual-Targeting Endocannabinoid in Nociception and Pain Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that has garnered significant attention in the field of pain research due to its unique pharmacological profile. As a member of the endocannabinoid and endovanilloid families, NADA exhibits a dualistic action, primarily as an agonist for both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of NADA's role in nociception and pain pathways, detailing its molecular interactions, signaling cascades, and effects in preclinical pain models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel analgesic therapies.
Introduction
This compound (NADA) is an endogenous compound synthesized from the conjugation of arachidonic acid and dopamine (B1211576).[1] It is found in various regions of the central and peripheral nervous systems, including the dorsal root ganglia (DRG), hippocampus, cerebellum, and striatum.[2] NADA's significance in pain modulation stems from its ability to activate two key receptors involved in nociceptive signaling: the CB1 receptor, a critical component of the endocannabinoid system known for its analgesic properties, and the TRPV1 receptor, a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin.[2][3] The dual agonism of NADA presents a complex and intriguing mechanism for modulating pain, with both potential pro- and anti-nociceptive effects depending on the context and site of action.
Quantitative Data on NADA's Receptor Interactions
The affinity and potency of NADA at its primary targets, the CB1 and TRPV1 receptors, have been quantified in numerous studies. This section summarizes the key quantitative data in structured tables for easy comparison.
Table 1: Binding Affinity (Ki) of NADA at Cannabinoid Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB1 | [³H]-SR141716A | hCB1-transfected cells | 230 ± 36 | [3] |
| Human CB1 | [³H]-CP55940 | hCB1-transfected cells | 780 ± 240 | [3] |
| Rat CB1 | [³H]-SR141716A | Rat brain membranes | 250 | [2] |
Table 2: Potency (EC50) of NADA in Functional Assays
| Assay | Receptor | Cell Type/Preparation | Effect Measured | EC50 (nM) | Reference |
| Calcium Influx | Human TRPV1 | HEK-293 cells | Intracellular Ca²⁺ increase | ~50 | [2] |
| Calcium Influx | Rat TRPV1 | HEK-293 cells | Intracellular Ca²⁺ increase | ~50 | [2] |
| Calcium Mobilization | CB1 | N18TG2 cells | Intracellular Ca²⁺ increase | ~700 | [3] |
Table 3: Inhibitory Activity (IC50) of NADA on Anandamide (B1667382) Transporter
| Transporter | Cell Type | Effect Measured | IC50 (µM) | Reference |
| Anandamide Membrane Transporter (AMT) | C6 glioma cells | Inhibition of anandamide uptake | 21.5 ± 9.1 | Not found in search results |
Signaling Pathways of this compound
NADA's activation of CB1 and TRPV1 receptors initiates distinct downstream signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
TRPV1-Mediated Signaling
Activation of TRPV1 by NADA leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane.[4] This influx of calcium is a critical trigger for the release of pro-nociceptive neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the central and peripheral terminals of sensory neurons.[5] Furthermore, TRPV1-mediated calcium entry can lead to the activation of protein kinase C (PKC) and protein kinase A (PKA), which can further sensitize the TRPV1 channel, contributing to hyperalgesia.[6] A key consequence of presynaptic TRPV1 activation is the facilitation of glutamate (B1630785) release, a primary excitatory neurotransmitter in pain pathways.[5][7][8]
Figure 1: NADA-induced TRPV1 signaling pathway leading to nociceptive transmission.
CB1-Mediated Signaling
The activation of CB1 receptors by NADA is coupled to inhibitory G-proteins (Gi/Go).[9] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10][11] The reduction in cAMP can subsequently modulate the activity of various downstream effectors, including PKA. A key outcome of presynaptic CB1 receptor activation is the inhibition of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. These actions collectively lead to a reduction in the release of neurotransmitters, including glutamate, from presynaptic terminals, thereby producing an analgesic effect.[7]
References
- 1. brainvta.tech [brainvta.tech]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Opioid and cannabinoid receptor inhibition of adenylyl cyclase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptors fail to cause relaxation, but couple via Gi/Go to the inhibition of adenylyl cyclase in carotid artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine (NADA) as a Neuroprotective Agent: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of N-Arachidonyldopamine (NADA) observed in preclinical models. NADA, an endogenous lipid mediator, has emerged as a promising therapeutic candidate due to its multifaceted mechanism of action, primarily involving the activation of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.
Core Concepts: NADA's Dual Receptor Agonism
This compound is an endocannabinoid and endovanilloid, acting as an agonist for both the CB1 and TRPV1 receptors. This dual agonism is central to its neuroprotective properties, allowing it to modulate a range of cellular processes implicated in neuronal injury and survival. NADA is naturally found in the brain, with notable concentrations in the hippocampus, cerebellum, and striatum. Its neuroprotective effects have been demonstrated in various preclinical models of neurological disorders, including excitotoxicity, oxidative stress, and hypoxia.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of NADA.
Table 1: In Vitro Neuroprotective Effects of NADA
| Preclinical Model | Cell Type | NADA Concentration | Outcome Measure | Result | Reference |
| Oxidative Stress (H₂O₂) | Human iPSC-derived neuronal precursors | 0.1 - 10 µM | Cell Viability | Dose-dependent increase in cell viability. Note: 10 µM showed some toxicity. | |
| Excitotoxicity | Organotypic hippocampal slice cultures | 1 nM | Neuronal Preservation | Prolonged preservation of neurons. | |
| Hypoxia | Primary culture of mouse hippocampal neurons | 10 µM | Neuronal Network Activity | Prevented hypoxia-induced changes in neuronal network activity. |
Table 2: In Vivo Neuroprotective Effects of NADA
| Preclinical Model | Animal Model | NADA Dosage and Administration | Outcome Measure | Result | Reference |
| Acute Neonatal Hypoxia | Rat pups | Not specified | Sensorimotor Reflexes and Memory | Attenuated delayed development of sensorimotor reflexes and stress-evoked memory disruption. | |
| Endotoxemia (LPS-induced) | Mice | Not specified | Survival Rate | Significantly higher 48-hour survival rate in NADA-treated mice (31.7%) vs. carrier-treated mice (14.6%). | |
| Systemic Inflammation (LPS) | Mice | Not specified | Plasma Cytokine Levels | Decreased pro-inflammatory cytokines (IL-6, CCL2) and increased anti-inflammatory cytokine (IL-10). |
Key Signaling Pathways in NADA-Mediated Neuroprotection
The neuroprotective effects of NADA are mediated by complex signaling pathways initiated by the activation of CB1 and TRPV1 receptors.
CB1 Receptor-Mediated Signaling
Activation of the CB1 receptor by NADA is predominantly associated with neuroprotection. This pathway involves the modulation of downstream signaling cascades that promote cell survival and reduce neuroinflammation.
TRPV1 Receptor-Mediated Signaling
The role of TRPV1 activation in neuroprotection is more complex, with some studies suggesting it can contribute to excitotoxicity, while others indicate a protective role under certain conditions. The influx of calcium through the TRPV1 channel is a critical event that can trigger diverse downstream effects.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section provides detailed protocols for key in vitro assays used to evaluate the neuroprotective effects of NADA.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Neuronal cell culture medium
-
This compound (NADA) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Induction of Neuronal Damage: Treat the cells with a neurotoxic agent (e.g., H₂O₂ for oxidative stress, glutamate (B1630785) for excitotoxicity) for a specified duration.
-
NADA Treatment: Co-treat or pre-treat the cells with various concentrations of NADA.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
In Vitro Model of Hypoxia: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro model to simulate ischemic conditions.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Deoxygenated glucose-free culture medium
-
Hypoxic chamber (e.g., 95% N₂, 5% CO₂)
-
This compound (NADA)
Procedure:
-
Preparation: Prepare deoxygenated, glucose-free medium by bubbling with 95% N₂/5% CO₂ for at least 30 minutes.
-
OGD Induction: Replace the normal culture medium with the deoxygenated, glucose-free medium.
-
Hypoxic Incubation: Place the culture plates in a hypoxic chamber for a duration that induces significant but sub-lethal injury (e.g., 30-90 minutes).
-
NADA Treatment: NADA can be added to the medium before, during, or after the OGD period to assess its protective effects.
-
Reperfusion: After the OGD period, replace the medium with normal, oxygenated, glucose-containing medium and return the cultures to a normoxic incubator.
-
Assessment: Evaluate neuronal viability and function at various time points after reperfusion using methods such as the MTT assay, lactate (B86563) dehydrogenase (LDH) assay, or immunocytochemistry for neuronal markers.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound. Its ability to act through multiple, well-characterized pathways offers a significant advantage for treating complex neurological disorders characterized by multifactorial pathologies. Future research should focus on:
-
Dose-optimization and therapeutic window: Establishing the optimal dose and timing of NADA administration in various in vivo models.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of NADA to inform clinical trial design.
-
Long-term safety and efficacy: Evaluating the long-term effects of NADA treatment on neuronal function and behavior.
-
Combination therapies: Investigating the synergistic effects of NADA with other neuroprotective agents.
This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound as a novel neuroprotective therapeutic. The provided data, protocols, and pathway diagrams are intended to streamline experimental design and facilitate the translation of these promising preclinical findings into clinical applications.
The Dual Role of Fatty Acid Amide Hydrolase (FAAH) in N-Arachidonoyl Dopamine (NADA) Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl dopamine (B1211576) (NADA) is an endogenous lipid signaling molecule that has garnered significant interest due to its dual activity as an endocannabinoid and an endovanilloid. It activates both cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) channels, implicating it in a wide range of physiological processes including pain, inflammation, and neurotransmission. The cellular levels and signaling duration of NADA are tightly regulated by metabolic enzymes. Central to this regulation is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase primarily known for its role in the degradation of the endocannabinoid anandamide (B1667382) (AEA). This technical guide provides an in-depth exploration of the multifaceted role of FAAH in the metabolism of NADA, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
FAAH in NADA Metabolism: A Complex Interplay
FAAH's interaction with NADA is not a simple enzyme-substrate relationship. The available evidence points to a dual role for FAAH: it is involved in both the synthesis and the degradation of NADA.
NADA as a Substrate and Inhibitor of FAAH
FAAH catalyzes the hydrolysis of NADA, breaking the amide bond to yield arachidonic acid and dopamine.[1] However, this process is reported to be significantly slower than the hydrolysis of anandamide (AEA), FAAH's primary substrate.[2]
Furthermore, NADA also acts as a competitive inhibitor of FAAH, binding to the enzyme's active site and thereby hindering the degradation of other substrates like AEA.[1] This suggests a potential feedback mechanism where NADA can modulate the endocannabinoid system by influencing the levels of other bioactive lipids.
Quantitative Data on FAAH-NADA Interaction
| Parameter | Value | Species/System | Description | Reference(s) |
| IC50 | 19–100 µM | Not specified | Concentration of NADA required to inhibit 50% of FAAH's activity on anandamide (AEA). | [1] |
This IC50 value indicates that NADA is a relatively weak competitive inhibitor of FAAH.
Signaling and Metabolic Pathways
The metabolism of NADA is intricately linked with the broader endocannabinoid system and dopamine pathways. FAAH plays a pivotal role in both the anabolic and catabolic routes of NADA.
References
N-Arachidonyldopamine (NADA): A Technical Guide to its Signaling in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that plays a multifaceted role within the endocannabinoid system.[1][2][3] Unlike classical endocannabinoids, NADA exhibits a unique pharmacological profile, acting as an agonist at both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4] This dual activity, coupled with its interactions with other cellular targets, positions NADA as a significant modulator of various physiological and pathological processes, including nociception, inflammation, and neuroprotection.[1][2] This technical guide provides an in-depth overview of NADA's signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Introduction
The endocannabinoid system (ECS) is a complex network of receptors, endogenous ligands (endocannabinoids), and metabolic enzymes that regulate a wide array of physiological functions.[1][5] this compound (NADA) was first identified as a putative endocannabinoid in 2000 and subsequently characterized as a potent endovanilloid.[3] It is found in the mammalian central nervous system, with notable concentrations in the hippocampus, cerebellum, and striatum.[3] NADA's unique ability to activate both CB1 and TRPV1 receptors suggests a complex interplay in its signaling, offering novel avenues for therapeutic intervention.[6][7][8] This document serves as a comprehensive resource for researchers investigating the intricate signaling mechanisms of NADA.
Biosynthesis and Degradation of NADA
The precise metabolic pathways governing NADA synthesis and degradation are still under investigation, but key enzymatic processes have been identified.[1][2]
Biosynthesis
Two primary pathways for NADA biosynthesis have been proposed:
-
Direct Conjugation: This pathway involves the direct conjugation of arachidonic acid with dopamine (B1211576). Evidence suggests that fatty acid amide hydrolase (FAAH) may play a role in this process, either by liberating arachidonic acid from anandamide (B1667382) (AEA) or by directly catalyzing the conjugation.[1][9]
-
N-Arachidonoyl Tyrosine Intermediate Pathway: An alternative pathway proposes the initial formation of N-arachidonoyl tyrosine, which is then hydroxylated by tyrosine hydroxylase (TH) to N-arachidonoyl DOPA, and subsequently decarboxylated by L-amino acid decarboxylase (AADC) to form NADA.[1]
Degradation
The degradation of NADA is not fully elucidated. While it is a weak substrate for FAAH, this enzyme is considered to play a role in its breakdown. Other oxidative enzymes may also be involved in its metabolism.
NADA Signaling Pathways
NADA exerts its biological effects primarily through the activation of CB1 and TRPV1 receptors. Its interaction with the CB2 receptor is comparatively weaker.
Cannabinoid Receptor 1 (CB1) Signaling
NADA is an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][5] However, NADA acts as a biased agonist at CB1 receptors, preferentially activating certain downstream signaling cascades.[10]
-
G-protein Coupling: CB1 receptors are primarily coupled to Gi/o proteins.[1] NADA's activation of CB1 can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
-
Calcium Mobilization: A key feature of NADA's action at CB1 receptors is the mobilization of intracellular calcium ([Ca2+]i).[10] This effect is mediated through Gq/11-dependent pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][10]
-
MAP Kinase Pathways: Activation of CB1 by NADA can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as p44/42 MAPK (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNKs).[1]
Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling
NADA is a potent agonist of the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain and temperature sensation.[2][3]
-
Channel Activation: NADA binding to TRPV1 leads to the opening of the ion channel, allowing an influx of cations, predominantly calcium (Ca2+) and sodium (Na+).[1][11]
-
Cellular Depolarization: The influx of positive ions causes depolarization of the cell membrane, which can trigger action potentials in neurons and lead to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP).[3]
-
Downstream Signaling: The increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways, contributing to NADA's effects on nociception and inflammation.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for NADA's interaction with its primary molecular targets.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB1 | [3H]-CP55940 | hCB1-expressing HEK 293 cells | 780 ± 240 | [10] |
| Human CB1 | [3H]-SR141716A | hCB1-expressing HEK 293 cells | 230 ± 36 | [10] |
| Rat CB1 | [3H]-SR141716A | Rat brain membranes | 250 | [10] |
Table 2: Functional Potencies (EC50 / IC50)
| Target | Assay Type | Cell/Tissue Type | Potency (nM) | Reference |
| Human TRPV1 | Calcium Imaging | hTRPV1-expressing cells | EC50 = 40 ± 6 | [1] |
| Rat TRPV1 | Calcium Imaging | rTRPV1-expressing cells | EC50 = 48 ± 7 | [1] |
| Rat CB1 | Calcium Mobilization | N18TG2 cells | EC50 ≈ 700 | [10] |
| FAAH | Enzyme Inhibition | Rat brain microsomes | IC50 = 19,000 - 100,000 | [9] |
| 12-LOX | Enzyme Inhibition | Activity Assay | IC50 = 150 ± 5 | [1] |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate NADA's signaling.
Receptor Binding Assays
These assays are used to determine the affinity of NADA for its receptors.
Protocol: Radioligand Displacement Assay for CB1 Receptor
-
Cell Culture and Membrane Preparation:
-
Culture HEK 293 cells stably expressing the human CB1 receptor (HEK 293-hCB1).[10]
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled CB1 ligand (e.g., [3H]-CP55940 or [3H]-SR141716A), and varying concentrations of unlabeled NADA.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the NADA concentration.
-
Determine the IC50 value (the concentration of NADA that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the cellular response to NADA binding to its receptors.
Protocol: Calcium Imaging for TRPV1 Activation
-
Cell Culture and Dye Loading:
-
Culture cells expressing the TRPV1 receptor (e.g., HEK 293-hTRPV1) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
-
Imaging Setup:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with the salt solution.
-
-
Stimulation and Recording:
-
Establish a baseline fluorescence reading.
-
Apply NADA at various concentrations to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0).
-
Plot the peak ΔF/F0 against the logarithm of the NADA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Assays
These assays assess the physiological effects of NADA in whole organisms.
Protocol: Mouse Model of Nociception (e.g., Hot Plate Test)
-
Animal Acclimation:
-
Acclimate male C57BL/6 mice to the testing environment.
-
-
Drug Administration:
-
Administer NADA or a vehicle control via a specific route (e.g., intraperitoneal, intraplantar injection).
-
-
Nociceptive Testing:
-
At a predetermined time after injection, place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the response latencies between the NADA-treated and vehicle-treated groups.
-
An increase in latency indicates an analgesic effect.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
-
Conclusion
This compound is a pivotal endogenous lipid with a distinct signaling profile within the endocannabinoid system. Its ability to act as a biased agonist at CB1 receptors and a potent agonist at TRPV1 channels underscores its complex regulatory functions. The data and protocols presented in this guide offer a foundational resource for researchers aiming to unravel the intricate mechanisms of NADA signaling and explore its therapeutic potential in areas such as pain management, neuroinflammation, and other neurological disorders. Further investigation into its metabolic pathways and the interplay between its various signaling targets will be crucial for a comprehensive understanding of its physiological and pathophysiological roles.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids, the endocannabinoid system and pain: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arvanil, anandamide and N-arachidonoyl-dopamine (NADA) inhibit emesis through cannabinoid CB1 and vanilloid TRPV1 receptors in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl-dopamine tunes synaptic transmission onto dopaminergic neurons by activating both cannabinoid and vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
N-Arachidonyldopamine (NADA): A Technical Guide to its Intracellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that has garnered significant interest within the scientific community due to its dual action as an endocannabinoid and an endovanilloid.[1] Structurally, NADA is a conjugate of arachidonic acid and the neurotransmitter dopamine (B1211576).[2] This unique composition underlies its ability to interact with distinct receptor systems, primarily the cannabinoid type 1 (CB1) receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, initiating a cascade of intracellular signaling events.[1][3] This technical guide provides an in-depth exploration of the signaling pathways activated by NADA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Signaling Targets of NADA
NADA's physiological and pharmacological effects are predominantly mediated through its interaction with two key protein targets:
-
Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel known for its role in pain and temperature sensation.[3]
Quantitative Analysis of NADA Receptor Interaction
The affinity and potency of NADA at its primary targets have been quantified in various studies. The following tables summarize the key quantitative data for NADA's interaction with CB1 and TRPV1 receptors.
Table 1: this compound (NADA) Binding Affinity and Potency at CB1 and TRPV1 Receptors
| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |
| Ki | CB1 | Rat Brain Membranes | 250 nM | [4] |
| Ki | CB2 | Rat Spleen Membranes | 15 µM | [4] |
| EC50 | TRPV1 | Human and Rat (HEK-293 cells) | ~50 nM | [1][3] |
| EC50 (Ca2+ mobilization) | CB1 | N18TG2 neuroblastoma cells | ~700 nM | [5] |
Intracellular Signaling Cascades
CB1 Receptor Signaling: A Profile of Biased Agonism
NADA exhibits a fascinating profile of biased agonism at the CB1 receptor.[5][6] Unlike classical cannabinoid agonists that primarily signal through the Gαi/o subunit to inhibit adenylyl cyclase, NADA preferentially activates the Gαq pathway.[5][7] This biased signaling leads to a distinct downstream cellular response.
Upon binding to the CB1 receptor, NADA induces a conformational change that favors the coupling and activation of the Gq family of G-proteins.[5] This initiates the following cascade:
-
Activation of Phospholipase C (PLC): Activated Gαq stimulates the membrane-bound enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[5]
This rise in intracellular calcium is a hallmark of NADA's action at the CB1 receptor and can be experimentally measured using calcium-sensitive fluorescent dyes.
Notably, at concentrations up to 30 µM, NADA is an ineffective agonist of the canonical Gαi/o-mediated signaling pathways typically associated with CB1 receptor activation.[5][7] Specifically, NADA fails to:
-
Inhibit Adenylyl Cyclase: Consequently, there is no significant decrease in cyclic AMP (cAMP) levels.[5]
-
Activate G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This means NADA does not induce the hyperpolarization of neurons through this mechanism.[5]
-
Modulate ERK Phosphorylation: NADA does not significantly alter the phosphorylation state of Extracellular signal-Regulated Kinases (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
This biased agonism suggests that NADA may elicit a more specific subset of the physiological effects associated with global CB1 receptor activation, a property of significant interest for therapeutic drug development.[5]
TRPV1 Channel Activation
NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel.[1][3] The activation of TRPV1 by NADA leads to a direct influx of cations, most notably calcium (Ca2+) and sodium (Na+), across the plasma membrane.
The signaling cascade is more direct compared to GPCR-mediated pathways:
-
NADA Binding: NADA binds to the TRPV1 channel.
-
Channel Gating: This binding induces a conformational change in the channel, causing it to open.
-
Cation Influx: The open channel allows for the rapid influx of Ca2+ and Na+ down their electrochemical gradients.
-
Cellular Depolarization and Signaling: The influx of positive ions leads to depolarization of the cell membrane and a significant increase in intracellular calcium concentration, which can then trigger a variety of downstream cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes.[3]
Experimental Protocols
Intracellular Calcium Mobilization Assay (Fura-2 AM Method)
This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[8][9][10]
Materials:
-
Cells expressing the target receptor (e.g., HEK293-CB1)
-
Black-walled, clear-bottom 96-well microplates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NADA stock solution
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Add HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add NADA at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
cAMP Accumulation Assay (HTRF Method)
This protocol describes the measurement of intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[11][12][13]
Materials:
-
Cells expressing the target receptor
-
White, low-volume 384-well microplates
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Cell stimulation buffer
-
NADA stock solution
-
Forskolin (as a positive control for Gs-coupled receptors or to stimulate cAMP for Gi-coupled receptor inhibition)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.
-
Assay Plate Setup:
-
Dispense a small volume of the cell suspension into each well of the 384-well plate.
-
Add NADA at various concentrations. For Gi-coupled receptor assays, co-stimulate with a fixed concentration of forskolin.
-
-
Cell Stimulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production/inhibition.
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided in the kit.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. This ratio is inversely proportional to the concentration of cAMP in the sample.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK (p-ERK) relative to total ERK levels by Western blotting.[14][15][16]
Materials:
-
Cells expressing the target receptor
-
Cell culture plates
-
NADA stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with NADA for a specific time course (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Conclusion
This compound activates a distinct set of intracellular signaling cascades through its interactions with the CB1 receptor and the TRPV1 channel. Its biased agonism at the CB1 receptor, favoring Gαq-mediated calcium mobilization over canonical Gαi/o pathways, presents a unique pharmacological profile with potential for the development of therapeutics with greater specificity and fewer side effects. The potent activation of TRPV1 channels by NADA further contributes to its complex biological activity, particularly in the context of nociception and inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced signaling of this important endogenous lipid.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyldopamine - Focus Biomolecules [mayflowerbio.com]
- 5. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
N-Arachidonyldopamine (NADA): A Technical Guide to its Distribution, Analysis, and Signaling in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community for its dual action as both an endocannabinoid and an endovanilloid. Structurally, it is the amide conjugate of arachidonic acid and the neurotransmitter dopamine (B1211576). This unique composition confers upon NADA the ability to interact with key receptor systems in the brain, namely the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] Its presence in specific brain regions and its distinct signaling properties suggest a significant role in various physiological and pathological processes, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the current knowledge on NADA's distribution in the brain, detailed methodologies for its quantification, and a visual representation of its primary signaling pathways.
Data Presentation: Quantitative Distribution of NADA in Brain Regions
NADA has been identified in several key regions of the rodent brain, with concentrations varying between structures. The following table summarizes the available quantitative data on NADA levels. It is important to note that the quantification of endocannabinoids can be influenced by various factors, including the analytical method employed and the handling of the tissue.
| Brain Region | Concentration | Species | Method | Reference |
| Striatum | 0.74 ± 0.20 pg/mg | Murine | Quadrupole time-of-flight analysis | [2] |
| Substantia Nigra | 2.6 ± 1.2 pmol/g (wet tissue weight) | Rat | Not specified | [2] |
Qualitative reports have also confirmed the presence of NADA in the hippocampus, cerebellum, thalamus, and midbrain, though specific quantitative data for these regions are not as readily available in the current literature.[2][3]
Experimental Protocols: Quantification of this compound in Brain Tissue
The analysis of NADA in brain tissue is a complex process that requires sensitive and specific analytical techniques due to its low endogenous concentrations and lipid nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of NADA and other endocannabinoids.[4] The following protocol outlines a typical workflow for the extraction and quantification of NADA from brain tissue.
Tissue Collection and Homogenization
-
Objective: To rapidly halt enzymatic activity and prepare the tissue for lipid extraction.
-
Procedure:
-
Euthanize the animal in accordance with approved ethical guidelines.
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of NADA. Store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue.
-
Homogenize the tissue in a cold organic solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), containing an appropriate internal standard (e.g., a deuterated analog of NADA). A volume of 20 mL of solvent per gram of tissue is recommended. Homogenization can be performed using a mechanical homogenizer.
-
Lipid Extraction
-
Objective: To separate the lipid fraction containing NADA from other cellular components.
-
Procedure:
-
Following homogenization, add 0.2 volumes of a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10-15 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Objective: To remove interfering substances from the lipid extract and enrich the NADA fraction.
-
Procedure:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., 50% methanol).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of aqueous solutions with increasing organic solvent concentrations to remove polar impurities. For example, a wash with water followed by a wash with 40% methanol can be effective.
-
Elute NADA and other endocannabinoids from the cartridge using a non-polar organic solvent such as acetonitrile (B52724) or ethyl acetate.
-
Dry the eluate under a stream of nitrogen gas.
-
LC-MS/MS Analysis
-
Objective: To separate NADA from other lipids and quantify it with high sensitivity and specificity.
-
Procedure:
-
Reconstitute the final dried extract in a small, precise volume of the initial mobile phase for the LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
-
Inject a known volume of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two mobile phases is common. For example, Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid. The gradient is programmed to start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the lipids.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for NADA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecular ion of NADA) and its characteristic product ions after fragmentation in the collision cell. The specific m/z transitions for NADA and the internal standard should be optimized on the instrument being used.
-
-
Quantification: A calibration curve is generated using known concentrations of a NADA standard. The concentration of NADA in the brain tissue sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization: Signaling Pathways of this compound
NADA exerts its biological effects primarily through the activation of two distinct receptor systems: the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. The following diagrams, generated using the DOT language, illustrate the key signaling events initiated by NADA at these receptors.
NADA Signaling through the Cannabinoid Type 1 (CB1) Receptor
NADA acts as a biased agonist at the CB1 receptor, preferentially activating the Gq alpha subunit of the associated heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key downstream signaling event. Notably, NADA shows little to no efficacy in activating other canonical CB1 receptor signaling pathways, such as the inhibition of adenylyl cyclase via Gi or the modulation of ion channels.[6]
NADA Signaling through the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel.[2] Upon binding of NADA to the intracellular side of the TRPV1 channel, the channel undergoes a conformational change, leading to its opening. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positively charged ions leads to depolarization of the cell membrane, which can trigger the generation of action potentials and subsequent neuronal signaling. The increase in intracellular calcium also acts as a second messenger, activating various downstream signaling cascades and cellular responses, such as the release of neurotransmitters.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing N-Arachidonyldopamine (NADA): A Guide for Researchers
Abstract
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the research community. As a potent agonist for both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid type 1 (TRPV1) ion channel, NADA plays a crucial role in a variety of physiological processes, including pain perception, inflammation, and neuronal function.[1][2] This document provides detailed application notes on the research uses of NADA and a comprehensive protocol for its chemical synthesis, tailored for researchers, scientists, and drug development professionals.
Application Notes
This compound is a multifaceted biomolecule with a range of applications in biomedical research. Its dual activity as an endocannabinoid and an endovanilloid makes it a unique tool for investigating the interplay between these two critical signaling systems.[3]
1. Neuropharmacology and Pain Research: NADA is implicated in the modulation of nociception. Its ability to activate TRPV1, a key receptor in pain and heat sensation, makes it a valuable compound for studying pain pathways.[3] In animal models, NADA has been shown to induce analgesia, one of the classic effects associated with cannabinoids.[2] Researchers can use NADA to explore the mechanisms of neuropathic and inflammatory pain and to screen for novel analgesic drugs targeting the TRPV1 and CB1 receptors.
2. Inflammation and Immunology: NADA exhibits significant anti-inflammatory properties. It has been observed to suppress the inflammatory activation of various cell types, including endothelial cells, T cells, and microglia.[2][4] This makes NADA a useful agent for in vitro and in vivo models of inflammatory diseases such as sepsis, neuroinflammation, and vascular inflammation.[5] Its mechanism often involves the modulation of key inflammatory pathways like NF-κB.
3. Neuroprotection and Oxidative Stress: Studies have highlighted the antioxidant and neuroprotective effects of NADA.[2][6] It can protect neurons from oxidative stress-induced cell death, a common factor in neurodegenerative diseases.[6] This positions NADA as a lead compound for research into therapeutic strategies for conditions like Parkinson's disease and ischemic brain injury.
4. Cancer Research: NADA has demonstrated anti-proliferative effects in certain cancer cell lines. For instance, it inhibits the proliferation of MCF-7 breast cancer cells, an effect that can be reversed by a CB1 receptor antagonist, suggesting a potential avenue for cancer therapy research.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to NADA's biological activity, providing a reference for experimental design.
| Parameter | Value | Target/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| CB1 Receptor | 250 nM | Rat Brain Membranes | [7][8] |
| CB2 Receptor | 12,000 nM | Rat Spleen Membranes | [7][8] |
| Functional Activity | |||
| TRPV1 Activation (EC50) | ~50 nM | Endogenous TRPV1 | [2] |
| Intracellular Ca²⁺ Mobilization (EC50) | 0.7 µM | N18TG2 Neuroblastoma Cells | [7][8] |
| Inhibitory Activity | |||
| FAAH Inhibition (IC50) | 19–100 µM | Competitive Inhibition | [3] |
| MCF-7 Cell Proliferation (IC50) | 0.25 µM | Breast Cancer Cells | [7][8] |
| Endogenous Levels | |||
| Concentration in Murine Striatum | 0.74 ± 0.20 pg/mg | Tissue Homogenate | [3] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes an efficient, one-step synthesis of this compound via amide coupling, adapted from methodologies utilizing propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent. This method is advantageous as it does not require protection of the catechol hydroxyl groups on dopamine (B1211576).[9]
Materials and Reagents:
-
Arachidonic Acid (≥98%)
-
Dopamine Hydrochloride
-
Propylphosphoric acid cyclic anhydride (PPACA or T3P®), 50% solution in a suitable solvent (e.g., ethyl acetate (B1210297) or DMF)
-
Triethylamine (B128534) (Et₃N) (≥99.5%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dopamine hydrochloride (1 equivalent) and arachidonic acid (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (3 equivalents) to the solution to neutralize the dopamine hydrochloride and act as a base for the coupling reaction. Stir the mixture at room temperature for 10-15 minutes.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the PPACA solution (1-1.5 equivalents) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for isolating the this compound.
-
Characterization: Confirm the identity and purity of the synthesized NADA using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The final product should be stored under an inert atmosphere at -20°C or lower to prevent oxidation.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound (NADA).
NADA Signaling Pathways
Caption: Simplified signaling pathways activated by this compound (NADA).
References
- 1. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Endocannabinoid-Like Lipid Neuromodulators in the Regulation of Dopamine Signaling: Relevance for Drug Addiction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dopamine activation of the arachidonic acid cascade as a basis for D1/D2 receptor synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for the Quantification of N-Arachidonyldopamine (NADA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and specific quantification of N-Arachidonyldopamine (NADA), an endogenous lipid signaling molecule with significant physiological and pharmacological activities. The protocols outlined below are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most widely adopted and reliable technique for the analysis of NADA and other endocannabinoids in complex biological matrices.
Introduction
This compound (NADA) is an endocannabinoid and endovanilloid that acts as an agonist at the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] Its involvement in various physiological processes, including pain modulation, inflammation, and neurotransmission, makes it a molecule of interest in neuroscience and drug development.[1][2] Accurate quantification of NADA in biological samples such as brain tissue and plasma is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Data Summary
The concentration of NADA in biological tissues is typically very low, necessitating highly sensitive analytical methods for its detection. The following table summarizes representative quantitative data for NADA in various biological samples.
| Biological Matrix | Species | Brain Region/Sample Type | Concentration | Analytical Method | Reference |
| Brain | Rat | Substantia Nigra Pars Compacta | 2.6 ± 1.2 pmol/g wet tissue | Not Specified | [2] |
| Brain | Murine | Striatum | 0.74 ± 0.20 pg/mg | LC-MS/MS | [2] |
| Brain | Rat | Striatum, Hippocampus, Cerebellum, Thalamus, Midbrain, Dorsal Root Ganglia | Detected (Qualitative) | Quadrupole Time-of-Flight Analysis | [2] |
| Plasma | Human | - | Not Detected | Chromatographical Methods | [2] |
| Postmortem Brain | Human | - | Not Detected | Chromatographical Methods | [2] |
Note: The detectability and concentration of NADA can vary significantly depending on the species, tissue type, and the sensitivity of the analytical method employed. The absence of detectable NADA in human plasma in some studies highlights the analytical challenges posed by its low abundance and potential rapid metabolism.
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general procedure for the extraction and quantification of NADA from biological samples using LC-MS/MS.
a. Sample Preparation: Extraction of NADA from Biological Samples
The following is a general protocol for the extraction of NADA from brain tissue and plasma.
Materials:
-
Biological sample (e.g., brain tissue, plasma)
-
Internal Standard (IS): Deuterated NADA (NADA-d8) or a structurally similar deuterated endocannabinoid.
-
Homogenizer (for tissue samples)
-
Extraction Solvents: Chloroform, Methanol (B129727), Ethyl Acetate, Toluene, n-Hexane
-
0.9% NaCl solution
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol for Brain Tissue:
-
Weigh the frozen brain tissue and place it in a glass tube.
-
Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue).[3]
-
Add an appropriate amount of the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Vortex the homogenate for 10 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex for another 5 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.[3]
-
Carefully collect the lower organic (chloroform) layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Protocol for Plasma:
-
Thaw plasma samples on ice. To prevent enzymatic degradation, blood can be collected in chilled EDTA tubes containing enzyme inhibitors.[4]
-
To 100 µL of plasma, add an appropriate amount of internal standard.
-
Add 1200 µL of an ethyl acetate/n-hexane (9:1, v/v) mixture.[4]
-
Add 600 µL of 0.1 M formic acid.[4]
-
Vortex vigorously for 2 minutes at 4°C.[4]
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.[4]
-
Freeze the sample for 10 minutes to aid in the separation of the organic layer.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.[4]
b. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]
-
Reconstitute the dried lipid extract in 1 mL of 50% methanol.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.[3]
-
Wash with 5 mL of 40% methanol.[3]
-
Elute NADA and other lipids with 5 mL of acetonitrile.[3]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor ion to product ion transitions for NADA and its internal standard. The exact m/z values will depend on the specific instrument and conditions.
d. Quantification
A calibration curve is generated using known concentrations of a NADA standard. The concentration of NADA in the biological samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams
Experimental Workflow for NADA Quantification
Caption: Workflow for NADA quantification.
This compound (NADA) Signaling Pathway
Caption: NADA signaling pathways.
Conclusion
The accurate quantification of this compound in biological samples is essential for advancing our understanding of its role in health and disease. The LC-MS/MS based protocols provided in these application notes offer a robust and sensitive approach for researchers in academia and the pharmaceutical industry. Careful sample handling and preparation are critical for obtaining reliable and reproducible results due to the low endogenous concentrations and potential for enzymatic degradation of NADA.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Detecting N-Arachidonoyldopamine: A Detailed LC-MS/MS Protocol for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonoyldopamine (NADA) is an endogenous lipid signaling molecule that plays a crucial role in various physiological and pathological processes. As a member of the endocannabinoid and endovanilloid families, NADA exhibits potent activity at both cannabinoid type 1 (CB1) receptors and transient receptor potential vanilloid 1 (TRPV1) channels.[1][2] Its involvement in nociception, inflammation, and neurotransmission makes it a significant target for drug discovery and development.[1][2] This document provides a comprehensive LC-MS/MS protocol for the sensitive and accurate quantification of NADA in biological samples.
Signaling and Metabolic Pathways
NADA's biological activity is mediated through its interaction with CB1 and TRPV1 receptors, which are primarily located on central neurons and dorsal root ganglia.[1] The synthesis of NADA is not yet fully understood but is thought to occur through two primary pathways: the direct conjugation of arachidonic acid with dopamine (B1211576), a reaction potentially catalyzed by fatty acid amide hydrolase (FAAH), or via the metabolism of N-arachidonoyl tyrosine.[1][3][4][5] Inactivation of NADA is proposed to occur through three main routes: O-methylation by catechol-O-methyl-transferase (COMT), hydrolysis to arachidonic acid and dopamine by FAAH, and metabolism by the cytochrome P450 (CYP450) pathway.[1]
Caption: Biosynthesis, signaling, and degradation pathways of N-Arachidonoyldopamine (NADA).
Experimental Protocol: LC-MS/MS for NADA Detection
This protocol outlines a robust method for the quantification of NADA in biological matrices such as brain tissue and cell cultures.
Materials and Reagents
-
N-Arachidonoyldopamine (NADA) standard (Cayman Chemical or equivalent)
-
Deuterated NADA internal standard (e.g., NADA-d4)
-
LC-MS/MS grade acetonitrile, methanol (B129727), water, and formic acid
-
Ethyl acetate
-
Solid Phase Extraction (SPE) C18 cartridges
-
Glass vials and syringes
Sample Preparation
Sample preparation is critical for accurate quantification. Two common methods are liquid-liquid extraction and solid-phase extraction.
2.1. Liquid-Liquid Extraction (LLE)
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline). For cell samples, pellet the cells and lyse them.
-
Spike the homogenate/lysate with the deuterated internal standard.
-
Perform a two-step liquid extraction with ethyl acetate.[6][7]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2.2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE column with methanol followed by water.[8][9]
-
Load the sample homogenate/lysate (spiked with internal standard) onto the column.
-
Wash the column with water to remove salts and polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic NADA. An example gradient is as follows:
-
0-1 min: 45% B
-
1-10 min: Linear gradient from 45% to 99% B
-
10-14 min: Hold at 99% B
-
14.5-21 min: Return to 45% B for column re-equilibration
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode has been shown to be effective.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
For NADA in negative ion mode, the precursor ion (MH-) is m/z 438.4, and a prominent product ion is m/z 123.1.[3]
-
It is recommended to optimize at least two MRM transitions for both the analyte and the internal standard to ensure accurate identification and quantification.
-
Caption: Experimental workflow for the detection of NADA using LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for NADA detection using LC-MS/MS from various studies.
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | Cells | [6][7] |
| Linearity | Up to 10 ng/mL | Cells | [6][7] |
| NADA Concentration in Murine Striatum | 0.74 ± 0.20 pg/mg | Mouse Striatum | [1] |
| Basal NADA Level in Rat Substantia Nigra | 2.6 ± 1.2 pmol/g wet tissue | Rat Substantia Nigra | [1] |
Conclusion
The presented LC-MS/MS protocol provides a reliable and sensitive method for the quantification of N-Arachidonoyldopamine in various biological samples. Adherence to the detailed sample preparation and analytical steps is crucial for obtaining accurate and reproducible results. This methodology is a valuable tool for researchers investigating the roles of NADA in health and disease, and for professionals in the field of drug development targeting the endocannabinoid and endovanilloid systems.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Studying N-Arachidonyldopamine Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger with a complex pharmacological profile, acting as an agonist at both cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] This dual activity makes NADA a subject of significant interest in neuroscience and pharmacology for its potential roles in pain, inflammation, and neuroprotection.[2][3] Understanding the binding characteristics of NADA to its receptors is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the endocannabinoid and endovanilloid systems.
These application notes provide detailed protocols for in vitro assays designed to characterize the binding and functional activity of NADA and other ligands at CB1 and TRPV1 receptors. The described methods include radioligand binding assays for determining binding affinity and functional assays to measure downstream signaling events.
Key Receptor Targets
-
Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. NADA binds to CB1 receptors, although its functional efficacy at canonical G-protein signaling pathways can be weak, suggesting it may act as a biased agonist.[4][5]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel known for its role in pain and temperature sensation. NADA is a potent agonist of TRPV1, with potency comparable to capsaicin (B1668287) in some functional assays.[6][7]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of NADA at human and rat CB1 and TRPV1 receptors as reported in the literature.
Table 1: this compound (NADA) Binding Affinities (Ki)
| Receptor | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| Human CB1 | [³H]-CP55940 | HEK 293 cells | 780 ± 240 | [4] |
| Human CB1 | [³H]-SR141716A | HEK 293 cells | 230 ± 36 | [4][7] |
| Rat CB1 | [³H]-SR141716A | Brain tissue | 250 | [7] |
Table 2: this compound (NADA) Functional Potencies (EC50)
| Receptor Target | Assay Type | Cell/Tissue Type | EC50 (nM) | Reference |
| Human TRPV1 | Calcium Imaging | - | 40 ± 6 | [7] |
| Rat TRPV1 | Calcium Imaging | - | 48 ± 7 | [7] |
| Rat CB1 | Calcium Mobilization | N18TG2 cells | ~700 | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by NADA and a general workflow for a competitive radioligand binding assay.
Caption: NADA signaling through CB1 and TRPV1 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is designed to determine the binding affinity (Ki) of NADA for the human CB1 receptor by measuring its ability to displace a known radioligand.
Materials and Reagents:
-
Membranes from HEK293 cells stably expressing human CB1 receptors (HEK293-hCB1).
-
Radioligand: [³H]-CP55940 (agonist) or [³H]-SR141716A (antagonist).
-
This compound (NADA).
-
Binding Buffer: 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂.[4]
-
Wash Buffer: Ice-cold PBS.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293-hCB1 cells in cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CB1 ligand).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[8]
-
-
Quantification:
-
Dry the filters.
-
Place each filter in a scintillation vial with scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor (NADA) concentration.
-
Determine the IC50 value (the concentration of NADA that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Functional Calcium Mobilization Assay for TRPV1 and CB1 Receptors
This protocol measures the ability of NADA to induce an increase in intracellular calcium ([Ca²⁺]i), a downstream effect of both TRPV1 activation (via Ca²⁺ influx) and CB1-mediated Gq/11 signaling.[4][7]
Materials and Reagents:
-
HEK293 cells expressing the receptor of interest (TRPV1 or CB1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (NADA).
-
Positive control (Capsaicin for TRPV1, a known CB1 agonist for CB1).
-
Antagonists for receptor specificity confirmation (e.g., Capsazepine for TRPV1, SR141716A for CB1).[9]
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Procedure:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add varying concentrations of NADA (or controls/antagonists) to the wells.
-
Immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response elicited by a saturating concentration of a positive control.
-
Plot the normalized response against the logarithm of the NADA concentration.
-
Determine the EC50 value (the concentration of NADA that produces 50% of the maximal response) using non-linear regression.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the interaction of this compound with CB1 and TRPV1 receptors in vitro. The radioligand binding assay is a direct measure of binding affinity, while the calcium mobilization assay provides functional information about receptor activation. By employing these assays, researchers can gain valuable insights into the pharmacology of NADA and other novel compounds targeting these important receptor systems.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arachidonyldopamine in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Arachidonyldopamine (NADA), a potent endogenous lipid signaling molecule, in primary neuronal cell culture experiments. This document outlines detailed protocols for cell culture, experimental assays, and data analysis, supported by quantitative data and visual diagrams of key signaling pathways.
Introduction to this compound (NADA)
This compound (NADA) is an endogenous cannabinoid and endovanilloid that demonstrates significant activity at both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Found in various brain regions, including the hippocampus, cerebellum, and striatum, NADA plays a crucial role in a multitude of physiological processes.[2] Its neuroprotective and antioxidant properties make it a molecule of significant interest in neuroscience research and drug development for neurodegenerative diseases.[3][4]
NADA's mechanism of action involves the modulation of key intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, primarily through its interaction with CB1 and TRPV1 receptors.[5][6]
Data Presentation
The following tables summarize quantitative data regarding the effects of NADA in primary neuronal cell cultures.
| Parameter | Value | Cell Type | Reference |
| EC50 for TRPV1 activation | ~50 nM | HEK-293 cells expressing rat TRPV1 | [4] |
| Neuroprotective Concentration Range | 0.1 - 10 µM | Human iPSC-derived neuronal precursors | [7] |
| Toxic Concentration | >10 µM | Human iPSC-derived neuronal precursors | [7] |
| Effective Neuroprotective Concentration | 1 nM | Rat dentate gyrus granule cells | [1] |
| Effective Neuroprotective Concentration | 10 µM | Mouse primary hippocampal neurons | [1][8] |
Table 1: this compound Activity and Efficacy in Neuronal Systems.
| Treatment Condition | Cell Type | Fold Change in p-Akt | Fold Change in p-ERK | Reference |
| CB1 Agonist (general) | Striatal Neurons | Increased | Not specified | [6][9] |
| CB1 Agonist (general) | Hippocampal Neurons | Not specified | Increased | [5] |
| NADA (via potential downstream effects of CB1/TRPV1 activation) | Primary Cortical Neurons | Data not available | Data not available | Inferred from general pathway activation |
Table 2: Effect of NADA on Key Signaling Molecules in Primary Neurons. (Note: Direct quantitative data for NADA's effect on Akt and ERK phosphorylation in primary neurons is limited in the reviewed literature; the table reflects general findings for CB1 agonists).
Experimental Protocols
Preparation of Primary Neuronal Cultures from Rodent Brain
This protocol describes the isolation and culture of primary neurons from the hippocampus or cortex of embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-A medium
-
Papain solution (20 U/ml)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent at E18 and dissect out the embryonic horns into a sterile dish containing ice-cold Hibernate-A medium.
-
Under a dissecting microscope, remove the embryos from the amniotic sacs and decapitate them.
-
Isolate the brains and transfer to a new dish with fresh ice-cold Hibernate-A.
-
Dissect out the hippocampi or cortices and place them in a 15 ml conical tube.
-
Remove the Hibernate-A and add 5 ml of pre-warmed papain solution. Incubate at 37°C for 15-20 minutes.
-
Gently aspirate the papain solution and wash the tissue twice with 5 ml of Neurobasal medium.
-
Add 2 ml of supplemented Neurobasal medium and gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is dissociated.
-
Let the larger debris settle for 2 minutes and then transfer the supernatant containing the single-cell suspension to a new tube.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this half-medium change every 3-4 days.
This compound Treatment
Materials:
-
This compound (NADA) stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures
-
Supplemented Neurobasal medium
Procedure:
-
Prepare working solutions of NADA by diluting the stock solution in supplemented Neurobasal medium to the desired final concentrations (e.g., 1 nM, 100 nM, 1 µM, 5 µM, 10 µM).
-
For neuroprotection experiments, pre-treat the neuronal cultures with the NADA working solutions for a specified time (e.g., 40 minutes to 2 hours) before inducing stress (e.g., oxidative stress with H₂O₂, excitotoxicity with glutamate).
-
For signaling pathway analysis, treat the cultures with NADA for various time points (e.g., 5, 15, 30, 60 minutes).
-
Always include a vehicle control (medium with the same concentration of DMSO used for the highest NADA concentration).
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the experimental treatment with NADA and/or a neurotoxic agent, remove the culture medium from each well.
-
Add 100 µl of fresh medium and 10 µl of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 15-20 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Immunocytochemistry for Protein Localization
This technique is used to visualize the localization of specific proteins within the neurons.
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fix the cells by incubating the coverslips in 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Western Blot Analysis for Signaling Pathway Activation
This method is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.
Materials:
-
Primary neuronal cultures in culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by NADA and the experimental workflows described in this document.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Endocannabinoids N-Arachidonoyl Dopamine and N-Docosahexaenoyl Dopamine Examined in Neuronal Precursors Derived from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of N-Arachidonoyl Dopamine and N-Docosahexaenoyl Dopamine on the Expression of Neurotrophic Factors in Neuronal Differentiated Cultures of Human Induced Pluripotent Stem Cells under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Arachidonyldopamine (NADA) in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid that demonstrates a complex pharmacological profile by acting as an agonist at both the transient receptor potential vanilloid 1 (TRPV1) and the cannabinoid 1 (CB1) receptors.[1][2][3] This dual activity makes NADA a compound of significant interest in pain research, as both of these receptors are critically involved in nociceptive signaling pathways. NADA's effects can be either pro- or anti-nociceptive depending on the dose, route of administration, and the specific pain model being utilized.[4] These application notes provide detailed protocols for the preparation and administration of NADA in various animal models of pain, along with methods for assessing its analgesic effects.
Data Presentation: Efficacy of NADA in Rodent Pain Models
The following table summarizes the reported analgesic effects of this compound (NADA) in different rodent models of pain. This quantitative data is compiled from multiple studies to provide a comparative overview of its potency and efficacy under various experimental conditions.
| Animal Model | Pain Type | Species | Administration Route | Effective Dose Range | Vehicle | Observed Analgesic Effect | Antagonists | Reference |
| Carrageenan-induced Hyperalgesia | Inflammatory | Rat (Wistar) | Intrathecal (i.t.) | 1.5 - 50 µg | Not specified | Dose-dependent antihyperalgesia. 15 µg effect inhibited by TRPV1 antagonist; 50 µg effect decreased by both TRPV1 and CB1 antagonists. | AMG9810 (TRPV1), AM251 (CB1) | [1] |
| Mechanically-evoked Dorsal Horn Neuron Response | Nociceptive | Rat (Sprague-Dawley) | Intraplantar (i.pl.) | 5 µg/50 µL | Not specified | Inhibition of responses to innocuous (8, 10 g) and noxious (26-100 g) mechanical stimuli. | SR141716A (CB1), Iodo-resiniferatoxin (TRPV1) | [2][5] |
| General Nociception | Nociceptive | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Induced analgesia, hypothermia, hypo-locomotion, and catalepsy. | Not specified | [3][6] |
| Endotoxemia (LPS-induced) | Inflammatory | Mouse | Intravenous (i.v.) | 5 mg/kg | Carrier | Increased survival in endotoxemic mice. | Not specified | [7] |
Signaling Pathways of this compound (NADA)
NADA exerts its effects on nociception primarily through the activation of TRPV1 and CB1 receptors, which are often co-localized in primary afferent neurons. The downstream signaling cascades of these receptors can lead to either analgesic or hyperalgesic effects depending on the context.
Figure 1: Simplified signaling pathway of this compound (NADA) activation of TRPV1 and CB1 receptors.
Experimental Workflow for a Typical Pain Study
The following diagram outlines a standard workflow for an in vivo study investigating the analgesic properties of NADA.
Figure 2: A typical experimental workflow for assessing the analgesic effects of NADA in animal models of pain.
Experimental Protocols
Preparation of this compound (NADA) for In Vivo Administration
Materials:
-
This compound (NADA) powder
-
Ethanol (B145695) (100%)
-
Saline (0.9% NaCl), sterile
-
Tween 80 or Cremophor EL (optional, for enhancing solubility)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Due to its lipophilic nature, NADA should first be dissolved in a small amount of ethanol.
-
Weigh the desired amount of NADA powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% ethanol to dissolve the powder completely. For example, dissolve 10 mg of NADA in 100 µL of ethanol.
-
Vortex thoroughly until the solution is clear.
-
-
Working Solution Preparation (for Intrathecal or Intraplantar Injection):
-
For a final vehicle composition of ethanol:saline (e.g., 1:9), slowly add the appropriate volume of sterile saline to the NADA stock solution while vortexing.
-
If solubility issues persist, a small amount of a surfactant like Tween 80 or Cremophor EL (e.g., 1-2% of the final volume) can be added to the saline before mixing.
-
The final concentration of ethanol should be kept to a minimum to avoid neurotoxic effects, especially for intrathecal injections.
-
-
Final Concentration and Storage:
-
Calculate the final concentration of the NADA working solution based on the desired dose and injection volume.
-
Prepare fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C. For longer-term storage of the stock solution, store at -20°C or -80°C.
-
Hot Plate Test for Thermal Nociception
Purpose: To assess the response to a thermal stimulus, indicative of central analgesic effects.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).[1][2]
-
Transparent cylindrical restrainer to keep the animal on the heated surface.[1][8]
-
Timer.
Procedure:
-
Acclimatization:
-
Baseline Measurement:
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[1][2]
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage. If the animal does not respond within this time, remove it and assign the cut-off time as its latency.
-
-
NADA Administration:
-
Administer NADA or vehicle according to the desired route and dose.
-
-
Post-treatment Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Von Frey Test for Mechanical Allodynia
Purpose: To measure the withdrawal threshold to a mechanical stimulus, often used in models of neuropathic and inflammatory pain.
Apparatus:
-
A set of calibrated von Frey filaments of varying stiffness.[3]
-
An elevated mesh platform that allows access to the plantar surface of the animal's paws.[3]
-
Testing chambers for individual animals.
Procedure:
-
Acclimatization:
-
Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 15-30 minutes until exploratory behavior ceases.
-
-
Baseline Measurement (Up-Down Method):
-
Start with a mid-range filament (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the hind paw until it just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of lower stiffness. If there is no response, the next filament tested is of higher stiffness.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the Dixon's up-down method.
-
-
NADA Administration:
-
Administer NADA or vehicle.
-
-
Post-treatment Measurement:
-
At specified time points after administration, repeat the von Frey test to determine the post-treatment paw withdrawal threshold.
-
-
Data Analysis:
-
An increase in the paw withdrawal threshold (in grams) indicates an anti-allodynic or analgesic effect.
-
Data can be presented as the absolute withdrawal threshold or as a percentage change from baseline.
-
Conclusion
The protocols outlined in these application notes provide a framework for the investigation of this compound in preclinical pain research. Due to its dual action on TRPV1 and CB1 receptors, careful consideration of the dose, administration route, and pain model is crucial for interpreting the results. The provided data and diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of NADA and related compounds in the management of pain.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring N-Arachidonyldopamine-Induced TRPV1 Activation Using Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid that functions as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and thermosensation.[1][2][3] Activation of the TRPV1 channel, a non-selective cation channel, by NADA leads to an influx of cations, most notably calcium (Ca2+), into the cell.[1][4] This increase in intracellular calcium can be precisely measured using fluorescent calcium indicators, providing a robust method to study TRPV1 activation and screen for potential modulators. These application notes provide detailed protocols for utilizing calcium imaging techniques to measure NADA-induced TRPV1 activation in both recombinant cell lines and primary neurons.
Data Presentation: NADA Potency at TRPV1
The following table summarizes the reported half-maximal effective concentration (EC50) values for NADA-induced activation of TRPV1 in different experimental systems. This data is crucial for designing dose-response experiments and interpreting results.
| Cell Type/System | Receptor Species | Assay Method | EC50 of NADA | Reference |
| HEK-293 cells | Human | Calcium Imaging | ≈50 nM | [1] |
| HEK-293 cells | Rat | Calcium Imaging | ≈50 nM | [1] |
| Xenopus oocytes | Rat | Electrophysiology | ≈10 µM | [5] |
| Dorsal Root Ganglion (DRG) neurons | Rat | Calcium Imaging | Not explicitly stated, but 1 µM NADA evoked significant calcium increase | [6] |
Note: The significant difference in EC50 values between calcium imaging in mammalian cells and electrophysiology in Xenopus oocytes may be attributed to differences in the expression systems, assay conditions, and the specific endpoints measured.
Signaling Pathway of NADA-Induced TRPV1 Activation
NADA, being a lipophilic molecule, is thought to cross the cell membrane to bind to an intracellular site on the TRPV1 channel.[1] This binding event triggers a conformational change in the channel, leading to its opening and the subsequent influx of cations, including Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular Ca2+ concentration can then be detected by calcium-sensitive fluorescent dyes.
Caption: NADA-induced TRPV1 activation pathway.
Experimental Protocols
Cell Culture and Maintenance
For HEK-293 cells stably expressing TRPV1:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain TRPV1 expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
For primary Dorsal Root Ganglion (DRG) neurons:
-
DRG neuron isolation and culture should be performed according to established protocols, which typically involve enzymatic digestion and mechanical dissociation of dissected ganglia.
-
Culture neurons on coated substrates (e.g., poly-D-lysine and laminin) in a suitable neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF).
Calcium Imaging Assay using Fluo-4 AM
This protocol describes a fluorescent-based calcium influx assay using the single-wavelength indicator Fluo-4 AM.[4][7]
Materials:
-
TRPV1-expressing cells (e.g., HEK-293-TRPV1) or primary DRG neurons
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound (NADA) stock solution (in DMSO or ethanol)
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., capsazepine, for validation)
-
Fluorescence plate reader or fluorescence microscope equipped with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Experimental Workflow Diagram:
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Response to N-Arachidonyldopamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the neuroscience and pharmacology communities. As a member of the endocannabinoid and endovanilloid families, NADA exhibits a complex pharmacological profile, primarily acting as an agonist at both the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] This dual activity allows NADA to modulate a variety of neuronal functions, including synaptic transmission, nociception, and neuroinflammation.[1][3][4] Understanding the electrophysiological consequences of NADA application is crucial for elucidating its physiological roles and therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for studying the electrophysiological effects of NADA on neuronal activity. The information is intended to guide researchers in designing and executing experiments to characterize the impact of NADA on ion channel function, synaptic plasticity, and neuronal excitability.
Data Presentation: Quantitative Effects of NADA on Neuronal Properties
The following tables summarize the quantitative data from published studies on the effects of NADA on various neuronal parameters.
Table 1: NADA-Induced Changes in Neuronal Membrane Properties and Synaptic Transmission
| Neuronal Population | Preparation | NADA Concentration | Electrophysiological Effect | Receptor(s) Implicated | Reference |
| Dopaminergic neurons (Substantia Nigra pars compacta) | Rat brain slices | 1 µM | Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) | TRPV1 | [1][5] |
| Dopaminergic neurons (Substantia Nigra pars compacta) | Rat brain slices | 1 µM | Decreased frequency of sEPSCs | CB1 | [1][5] |
| Dopaminergic neurons (Substantia Nigra pars compacta) | Rat brain slices | 10 µM | Decreased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) | CB1 | [5] |
| Dorsal Root Ganglion (DRG) neurons | Adult rat primary culture | 1 µM | Depolarization of resting membrane potential (from -58 mV to -44 mV) | TRPV1 | [4][6] |
| Dorsal Root Ganglion (DRG) neurons | Adult rat primary culture | 1 µM | Significant increase in intracellular calcium | TRPV1 & CB1 | [4][6] |
Table 2: Potency of NADA at TRPV1 Receptors
| Cell Type / Preparation | Method | EC50 | Reference |
| HEK-293 cells expressing rat TRPV1 | Calcium imaging | ~50 nM | [2][3] |
| Xenopus oocytes expressing TRPV1 | Two-electrode voltage clamp | ~10 µM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NADA Effects on Synaptic Transmission in Brain Slices
This protocol is adapted from studies investigating the effects of NADA on dopaminergic neurons in the substantia nigra.[1][5]
1. Brain Slice Preparation: a. Anesthetize a young adult rat (e.g., Wistar) according to approved institutional animal care protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
- aCSF Cutting Solution Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8][9] c. Rapidly decapitate the animal and dissect the brain. d. Prepare 250-300 µm thick coronal slices containing the region of interest (e.g., substantia nigra) using a vibratome in ice-cold, oxygenated aCSF. e. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover before recording.
2. Patch-Clamp Recording: a. Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
- Intracellular Solution Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[9] c. Visually identify neurons in the target region (e.g., substantia nigra pars compacta). d. Establish a giga-ohm seal (>1 GΩ) on the cell membrane of a selected neuron. e. Rupture the membrane to obtain the whole-cell configuration. f. In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). g. Record a stable baseline of synaptic activity for at least 5-10 minutes.
3. NADA Application: a. Prepare a stock solution of NADA in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before use. b. Bath-apply NADA by switching the perfusion solution to the NADA-containing aCSF. c. Record the changes in the frequency and amplitude of sEPSCs or sIPSCs for 10-20 minutes during NADA application. d. To investigate the involvement of specific receptors, co-apply NADA with selective antagonists for TRPV1 (e.g., capsazepine, Iodo-RTX) or CB1 (e.g., SR141716A, AM281).[4][5]
4. Data Analysis: a. Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events. b. Compare the frequency and amplitude of synaptic events before, during, and after NADA application using appropriate statistical tests (e.g., paired t-test, ANOVA).
Protocol 2: In Vitro Single-Unit Recording of NADA Effects on Dorsal Horn Neurons
This protocol outlines a general procedure for extracellular recordings to study how peripheral application of NADA can modulate the activity of spinal cord neurons.[4]
1. Animal Preparation: a. Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., urethane) according to approved protocols. b. Perform a laminectomy to expose the lumbar spinal cord. c. Secure the animal in a stereotaxic frame to minimize movement. d. Maintain the animal's body temperature at 37°C with a heating pad.
2. Extracellular Recording: a. Lower a microelectrode (e.g., tungsten or glass) into the dorsal horn of the spinal cord using a micromanipulator. b. Search for single neurons that respond to mechanical stimulation of their receptive field on the hind paw. c. Amplify and filter the recorded neural signals. d. Isolate single-unit activity using a window discriminator.
3. NADA Application and Stimulation: a. Characterize the baseline response of the neuron to a range of mechanical stimuli (e.g., von Frey filaments of different forces). b. Inject NADA (e.g., 1.5 µg and 5 µg in 50 µL) into the receptive field in the hind paw.[4] c. Re-evaluate the neuron's response to the same mechanical stimuli at various time points after NADA injection. d. To identify the receptors involved, pre-treat the receptive field with selective antagonists for TRPV1 or CB1 before NADA injection.[4]
4. Data Analysis: a. Quantify the neuronal firing rate (spikes/second) in response to each stimulus before and after NADA administration. b. Analyze the data to determine if NADA modulates the neuronal response to innocuous and noxious stimuli. c. Use appropriate statistical methods to assess the significance of any observed changes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: NADA's dual signaling pathways via CB1 and TRPV1 receptors.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Logical relationship of NADA's dual action on neuronal function.
References
- 1. N-arachidonoyl-dopamine tunes synaptic transmission onto dopaminergic neurons by activating both cannabinoid and vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Using N-Arachidonyldopamine as a pharmacological tool to study the endocannabinoid system.
Application Notes: N-Arachidonoyldopamine (NADA) as a Pharmacological Tool
Introduction
N-Arachidonoyldopamine (NADA) is an endogenous lipid signaling molecule identified in the mammalian nervous system, particularly in brain regions such as the striatum, hippocampus, and cerebellum.[1][2] It is structurally composed of an arachidonic acid backbone conjugated to a dopamine (B1211576) moiety.[3][4] NADA was initially synthesized as a pharmacological tool to explore the endocannabinoid system and was later identified as a naturally occurring ligand.[1][5] Its unique pharmacological profile makes it an invaluable tool for researchers. NADA functions as a dual-action molecule, acting as both an "endocannabinoid" through its agonism at the Cannabinoid Type 1 (CB1) receptor and an "endovanilloid" through its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][6] This dual activity allows for the investigation of the distinct and overlapping roles of these two critical signaling systems in processes such as pain perception, neuroinflammation, and vasoregulation.[7][8][9]
Physicochemical Properties and Handling
Proper handling and storage of NADA are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Reference |
| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide | [10] |
| Molecular Formula | C₂₈H₄₁NO₃ | [10] |
| Formula Weight | 439.6 | [10] |
| Purity | ≥98% | [10] |
| Formulation | Typically supplied as a solution in ethanol (B145695) or as a solid. | [10] |
| Solubility | Miscible in Ethanol, DMSO, and DMF. Forms a colloidal suspension in aqueous buffers like PBS (e.g., ~100 µg/ml in a 1:1 Ethanol:PBS solution). | [10] |
| Storage | Store at -20°C. | [10] |
| Stability | Stable for ≥ 2 years when stored properly at -20°C. | [10] |
Pharmacological Profile
NADA exhibits a complex pharmacological profile, acting as a potent agonist at both CB1 and TRPV1 receptors, with a marked preference for CB1 over the Cannabinoid Type 2 (CB2) receptor.[9][10] A key feature of its interaction with the CB1 receptor is its nature as a biased agonist. Unlike classical cannabinoid agonists that activate canonical Gᵢ/ₒ-protein pathways (e.g., inhibition of adenylyl cyclase), NADA preferentially signals through Gq/11-dependent pathways, leading to the mobilization of intracellular calcium.[11][12]
Quantitative Pharmacological Data
| Target | Species/Assay System | Parameter | Value | Reference |
| CB₁ Receptor | Rat Brain Membranes | Kᵢ (vs. [³H]CP55940) | 250 nM | [10] |
| CB₁ Receptor | Human CB₁ in HEK293 cells | Kᵢ (vs. [³H]CP55940) | 780 ± 240 nM | [11] |
| CB₁ Receptor | Human CB₁ in HEK293 cells | Kᵢ (vs. [³H]SR141716A) | 230 ± 36 nM | [11] |
| CB₁ Receptor | N18TG2 Neuroblastoma Cells | EC₅₀ (Ca²⁺ Mobilization) | 0.7 µM | [10] |
| CB₂ Receptor | Rat Spleen Membranes | Kᵢ (vs. [³H]CP55940) | 12,000 nM (12 µM) | [10] |
| TRPV1 Channel | Endogenous Rat TRPV1 | EC₅₀ (Activation) | ~50 nM | [2] |
Signaling Pathways
NADA's dual agonism results in the activation of two distinct signaling cascades. At the CB1 receptor, its biased agonism leads to the activation of Gq proteins, which in turn activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][11] Concurrently, NADA directly binds to and opens the TRPV1 channel, a non-selective cation channel, allowing for the influx of extracellular calcium and sodium, leading to membrane depolarization.[1][13]
Protocols: In Vitro Characterization of NADA Activity
The following protocol outlines a common method for characterizing the activity of NADA at its primary targets using an intracellular calcium mobilization assay. This assay is ideal as it can detect signals generated by both Gq-coupled CB1 receptor activation and TRPV1 channel opening.[11][13]
Objective: To determine the concentration-dependent effect of NADA on intracellular calcium levels in cells expressing either CB1 or TRPV1 receptors.
Materials:
-
Cell Lines: HEK293 or CHO cells stably transfected with human CB1 (hCB1) or human TRPV1 (hTRPV1) receptors.[11]
-
NADA: Stock solution (10-50 mM) in 100% ethanol or DMSO.[10]
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127
-
Controls:
-
Equipment: Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.
Experimental Workflow
Detailed Protocol Steps:
-
Cell Plating (Day 1):
-
Trypsinize and count cells.
-
Seed the cells into a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of Assay Buffer.
-
Prepare the dye loading solution. For Fluo-4 AM, mix a 1 mM stock with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to a final working concentration of 2-5 µM.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the plate twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated serial dilution plate of NADA and control compounds in Assay Buffer.
-
For antagonist experiments, pre-incubate the cells with the antagonist (e.g., SR141716A or Capsazepine) for 15-20 minutes before adding the agonist.[11][13]
-
Place the cell plate into the fluorescence reader and take a baseline reading for 10-20 seconds.
-
Using the reader's injection system or a multichannel pipette, add 100 µL of the 2X compound dilutions to the corresponding wells.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀).
-
Plot the normalized response (ΔF/F₀) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
-
N-Arachidonoyldopamine is a versatile pharmacological tool that provides a unique opportunity to probe the endocannabinoid and endovanilloid systems simultaneously or individually. Its biased agonism at CB1 receptors and potent activation of TRPV1 channels make it particularly useful for dissecting the contributions of Gq- versus Gᵢ/ₒ-mediated CB1 signaling and for studying the interplay between these two important receptor systems in health and disease.[11][13] The protocols and data presented here serve as a guide for researchers to effectively utilize NADA in their experimental designs.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities | Semantic Scholar [semanticscholar.org]
- 9. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Therapeutic Potential of N-Arachidonyldopamine (NADA) in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Arachidonyldopamine (NADA), a key endogenous lipid mediator, and its potential therapeutic applications in the context of neurodegenerative diseases. This document outlines NADA's mechanism of action, summarizes key quantitative data, and provides detailed protocols for experimental investigation.
Introduction and Background
This compound (NADA) is an endogenous lipid messenger, first identified as an endocannabinoid and subsequently as an endovanilloid.[1][2][3] It is a conjugate of arachidonic acid and the neurotransmitter dopamine (B1211576), found in the mammalian brain with notable concentrations in the striatum, hippocampus, and cerebellum.[1][4] NADA's unique pharmacological profile, acting on multiple receptor systems involved in neuronal signaling, inflammation, and cell survival, makes it a compelling candidate for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[4][5][6] These diseases are often characterized by progressive neuronal loss, neuroinflammation, and oxidative stress, all processes potentially modulated by NADA.[6] This document serves as a guide for researchers to explore the multifaceted activities of NADA.
Mechanism of Action: A Dual-Target Approach
NADA exerts its biological effects primarily through the activation of two key receptors: the Cannabinoid Receptor Type 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][4][7][8]
-
Cannabinoid Receptor 1 (CB1): NADA is an agonist of the CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] However, its action at CB1 is that of a highly biased agonist. Unlike canonical CB1 agonists, NADA does not significantly activate Gi/o or Gs-coupled signaling pathways, such as the modulation of adenylyl cyclase or ERK phosphorylation.[9] Instead, its primary effect via CB1 is the mobilization of intracellular calcium ([Ca2+]i) through a pertussis toxin-insensitive, Gq/11-dependent process.[7][9] This biased signaling may offer a unique therapeutic window, potentially avoiding some of the psychotropic side effects associated with broad CB1 activation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent full agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception, thermosensation, and inflammation.[1][4][10][11] Its potency at TRPV1 is comparable to that of capsaicin.[4][11] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron.[10][12] While prolonged TRPV1 activation can be excitotoxic, its modulation plays a complex role in neuroinflammation and neuronal homeostasis.[4][13]
Beyond these primary targets, NADA also exhibits antioxidant and anti-inflammatory properties that may be independent of CB1 and TRPV1 receptor activation, contributing to its neuroprotective profile.[1][2][3][14]
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endocannabinoid Modulation in Neurodegenerative Diseases: In Pursuit of Certainty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Arachidonyldopamine (NADA): A Tool for Probing Ligand-Biased Signaling at Cannabinoid CB1 Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger that has emerged as a valuable pharmacological tool for investigating the complexities of cannabinoid CB1 receptor signaling. As a member of the endocannabinoid system, NADA exhibits unique properties that make it particularly useful for studying ligand-biased signaling. This phenomenon, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is a critical concept in modern pharmacology and drug development. These application notes provide a comprehensive overview of NADA's utility, along with detailed protocols for its characterization, empowering researchers to leverage this compound in their studies of CB1 receptor function.
The CB1 receptor, a G-protein coupled receptor (GPCR), is known to signal through various pathways, most canonically via Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. However, it can also couple to other G-proteins, such as Gq/11 to mobilize intracellular calcium, and can trigger G-protein-independent signaling through β-arrestin recruitment. NADA has been identified as a biased agonist at the CB1 receptor, demonstrating a strong preference for activating Gq-mediated calcium mobilization while showing little to no efficacy in modulating cAMP levels or recruiting β-arrestin.[1][2] This distinct signaling profile makes NADA an ideal instrument for dissecting the physiological and pathological roles of specific CB1 receptor signaling cascades.
These notes will detail NADA's binding and functional characteristics, provide step-by-step protocols for key in vitro assays to assess its biased agonism, and present its synthesis method.
Data Presentation
The following tables summarize the quantitative data reported for this compound's activity at the CB1 receptor, providing a clear comparison of its binding affinity and functional potency across different signaling pathways.
Table 1: Binding Affinity of this compound at the Human CB1 Receptor
| Radioligand | Cell Line | Kᵢ (nM) | Reference |
| [³H]-SR141716A | HEK293 | 230 ± 36 | [3] |
| [³H]-CP55940 | HEK293 | 780 ± 240 | [3] |
Table 2: Functional Activity of this compound at the CB1 Receptor
| Assay | Cell Line | EC₅₀ | Eₘₐₓ | Reference |
| Intracellular Calcium Mobilization | CHO-hCB1 | ~700 nM | Not explicitly quantified | [1] |
| cAMP Accumulation (Inhibition) | HEK293-hCB1 | Ineffective | No significant inhibition | [3] |
| ERK1/2 Phosphorylation | HEK293-hCB1 | Ineffective | No significant phosphorylation | [3] |
| β-Arrestin Recruitment | Not explicitly quantified | Not explicitly quantified | Modest receptor internalization at high concentrations, but not indicative of robust β-arrestin recruitment in functional assays. | [3][4] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathways
The diagram below illustrates the canonical and biased signaling pathways of the CB1 receptor that can be investigated using NADA.
Figure 1: NADA's biased signaling at the CB1 receptor.
Experimental Workflow for Assessing Ligand Bias
The following workflow outlines the key steps in characterizing a ligand's signaling bias at the CB1 receptor, using NADA as a prime example.
Figure 2: Workflow for ligand bias characterization.
Experimental Protocols
Synthesis of this compound
This protocol is based on the enzymatic conjugation of arachidonic acid with dopamine (B1211576).[5]
Materials:
-
Arachidonic acid
-
Dopamine hydrochloride
-
Fatty Acid Amide Hydrolase (FAAH) enzyme preparation (e.g., from rat brain membranes)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Deuterated NADA standard ([²H₈]-NADA) for quantification
-
LC-MS/MS system
Procedure:
-
Prepare rat brain membrane homogenates containing FAAH as previously described.[5]
-
In a reaction vessel, combine the brain membrane homogenate with arachidonic acid and dopamine in Tris-HCl buffer. For concentration-dependent synthesis, vary the concentrations of arachidonic acid and dopamine (e.g., 20, 50, and 100 µM).[5]
-
Add a known amount of deuterated NADA standard for quantitative analysis.
-
Incubate the reaction mixture at 37°C for 25 minutes.[5]
-
Stop the reaction by adding an ice-cold organic solvent, such as ethyl acetate, and vortex thoroughly.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of synthesized NADA by comparing its peak area to that of the internal deuterated standard.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of NADA for the CB1 receptor using a competitive binding assay with a known radioligand, such as [³H]-CP55,940.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., HEK293-hCB1 or CHO-hCB1)
-
[³H]-CP55,940 (radioligand)
-
This compound (competitor)
-
Non-specific binding control (e.g., a high concentration of a non-labeled CB1 agonist like WIN55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
GF/C glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of NADA in the binding buffer.
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add the various concentrations of NADA or the non-specific binding control.
-
Add [³H]-CP55,940 at a concentration close to its K₋ value.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of NADA by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of NADA from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of NADA to induce an increase in intracellular calcium via Gq/11-PLC signaling.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor (CHO-hCB1 or HEK293-hCB1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
CB1 receptor antagonist (e.g., SR141716A) for confirming receptor-mediated effects
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR)
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare a dilution series of NADA in the assay buffer.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
-
Inject the different concentrations of NADA into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
To confirm the CB1 receptor-mediated effect, pre-incubate some wells with a CB1 antagonist before adding NADA.
-
Analyze the data by calculating the peak fluorescence response over baseline for each concentration of NADA.
-
Plot the dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay determines the effect of NADA on adenylyl cyclase activity, a hallmark of Gi/o protein coupling.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (HEK293-hCB1)
-
IBMX (a phosphodiesterase inhibitor)
-
This compound
-
A known CB1 agonist (e.g., CP55,940) as a positive control
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Seed the cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing IBMX and incubate for 30 minutes at 37°C.
-
Prepare a dilution series of NADA and the positive control agonist.
-
Add the compounds to the respective wells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to give a submaximal cAMP response (e.g., EC₈₀).
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of NADA and the control agonist.
-
Plot the dose-response curves to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor. A common method is the PathHunter® β-arrestin assay.
Materials:
-
Cell line engineered for the β-arrestin recruitment assay (e.g., CHO-K1 cells stably expressing the human CB1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment).
-
This compound
-
A known CB1 agonist (e.g., CP55,940) as a positive control
-
PathHunter® detection reagents
-
Luminometer
Procedure:
-
Seed the cells in a white, clear-bottom 384-well plate and allow them to attach.
-
Prepare a dilution series of NADA and the positive control agonist.
-
Add the compounds to the wells.
-
Incubate the plate for 90 minutes at 37°C.[6]
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the dose-response curve and determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by both G-protein-dependent and -independent pathways.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
This compound
-
A known CB1 agonist (e.g., CP55,940) as a positive control
-
Serum-free culture medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: primary antibody against phosphorylated ERK1/2 (p-ERK) and a primary antibody against total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blot or In-Cell Western™ assay system
Procedure (using Western Blot):
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of NADA or the positive control for a specific time (e.g., 5-10 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities and plot the dose-response curve for ERK phosphorylation.
Conclusion
This compound stands out as a powerful tool for the study of ligand-biased signaling at the CB1 receptor. Its distinct preference for the Gq-mediated calcium mobilization pathway, coupled with its lack of activity in canonical Gi/o and β-arrestin pathways, allows for the targeted investigation of the functional consequences of activating this specific signaling cascade. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate NADA into their experimental designs, ultimately contributing to a deeper understanding of CB1 receptor pharmacology and facilitating the development of novel, pathway-selective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes: Modulating Endogenous N-Arachidonyldopamine (NADA) with FAAH Inhibitors
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule with significant physiological activity. It is recognized as an "endocannabinoid" due to its action as an agonist at the cannabinoid type 1 (CB1) receptor and as an "endovanilloid" for its potent activation of the transient receptor potential vanilloid type 1 (TRPV1) ion channel.[1] NADA is implicated in a range of processes, including pain modulation, neurotransmission, and inflammation.[2][3] Its metabolism is complex and not fully elucidated, presenting a unique challenge and opportunity for therapeutic modulation.
The primary enzyme responsible for the degradation of the major endocannabinoid anandamide (B1667382) (AEA) is Fatty Acid Amide Hydrolase (FAAH).[4] Consequently, FAAH inhibitors are widely used experimentally to increase endogenous AEA levels, producing therapeutic effects such as analgesia and anxiolysis.[5][6] However, the relationship between FAAH and NADA is more intricate. Evidence suggests FAAH may play a dual role in NADA metabolism, participating in both its biosynthesis from arachidonic acid and dopamine (B1211576) and its degradation via hydrolysis.[2][3] This creates a paradoxical situation where inhibiting FAAH does not necessarily lead to an increase in NADA levels, and in some cases, may even cause a decrease.[3][7]
These application notes provide a summary of the quantitative effects of FAAH inhibitors on NADA levels and detailed protocols for researchers investigating this interaction.
Quantitative Data Summary
The inhibition of FAAH leads to significant, dose-dependent changes in the levels of various endogenous N-acylethanolamines (NAEs) and N-arachidonoyl amino acids. While FAAH inhibition robustly increases levels of anandamide (AEA), its effect on NADA is markedly different. The following table summarizes quantitative data from studies administering the FAAH inhibitor URB597 to mice.
| Compound | Vehicle (pmol/g) | URB597 (0.3 mg/kg) (pmol/g) | URB597 (3.0 mg/kg) (pmol/g) | Fold Change (at 3.0 mg/kg) | Reference |
| N-Arachidonoylethanolamide (AEA) | 7.9 ± 0.6 | 21.0 ± 1.2 | 41.5 ± 4.2 | ~5.3-fold Increase | [7] |
| N-Arachidonoyldopamine (NADA) | Not Quantified | Not Quantified | Not Quantified | Significant Decrease | [3][7] |
| N-Arachidonoylglycine (NAGly) | 11.8 ± 0.5 | 3.5 ± 0.3 | 2.5 ± 0.3 | ~4.7-fold Decrease | [7] |
| N-Arachidonoyl-γ-aminobutyric acid (NAGABA) | 1.9 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | ~2.4-fold Decrease | [7] |
| N-Arachidonoylserine (NASer) | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.2 ± 0.3 | ~1.8-fold Increase | [7] |
Note: Absolute concentrations for NADA were not provided in the primary source, but a significant decrease was reported following FAAH knockout or inhibition.[3][7]
Experimental Protocols
Protocol 1: In Vivo Administration of FAAH Inhibitor and Brain Tissue Collection
This protocol describes the systemic administration of a FAAH inhibitor to rodents for subsequent analysis of brain NADA levels. The example uses the well-characterized inhibitor URB597.
Materials:
-
FAAH Inhibitor (e.g., URB597)
-
Vehicle solution (e.g., 10% polyethylene (B3416737) glycol, 10% Tween 80, 80% saline)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane)
-
Guillotine or scissors for decapitation
-
Forceps and surgical tools for brain dissection
-
Liquid nitrogen
-
Cryovials for sample storage
-
-80°C freezer
Procedure:
-
Animal Acclimation: House animals under standard conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.[8]
-
FAAH Inhibitor Preparation: Prepare a stock solution of URB597 in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in the vehicle. A common dose range for URB597 is 0.3 - 10 mg/kg.[9][10]
-
Administration: Administer the prepared URB597 solution or vehicle to the animals via intraperitoneal (i.p.) injection. The injection volume is typically 1-5 mL/kg.
-
Incubation Period: Allow the inhibitor to act for a specified period. A common time point for assessing endocannabinoid level changes is 40-60 minutes post-injection.[8][9]
-
Euthanasia and Tissue Collection:
-
Anesthetize the animal deeply with isoflurane.
-
Euthanize the animal by decapitation.
-
Rapidly dissect the brain on an ice-cold surface. Isolate specific regions of interest (e.g., striatum, hippocampus) where NADA is present.[2]
-
Immediately flash-freeze the dissected tissue in liquid nitrogen to halt enzymatic activity.
-
-
Sample Storage: Store the frozen tissue samples in labeled cryovials at -80°C until lipid extraction and analysis.
Protocol 2: Quantification of NADA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the extraction and quantification of NADA and other related lipids from brain tissue.
Materials:
-
Frozen brain tissue sample
-
Internal standard (e.g., deuterated NADA or AEA-d8)
-
Homogenizer (e.g., sonicator or bead beater)
-
Extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer)
-
Centrifuge (refrigerated)
-
Glass vials
-
Nitrogen gas evaporator
-
LC-MS/MS system with a suitable C18 column
-
Mobile phase solvents (e.g., water with formic acid, acetonitrile (B52724) with formic acid)
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample (~50-100 mg).
-
Add the tissue to a tube containing ice-cold extraction solvent and a known amount of the internal standard.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Lipid Extraction (Bligh-Dyer method adaptation):
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the lower organic phase, which contains the lipids.
-
Repeat the extraction process on the remaining aqueous phase and pellet for maximum yield.
-
Pool the organic phases.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the pooled organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent (e.g., 90% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a reverse-phase C18 column with a gradient elution profile.
-
Detect and quantify NADA and other target analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NADA and the internal standard must be established.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of NADA.
-
Calculate the concentration of NADA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., pmol/g).[7]
-
Visualizations
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increase of brain endocannabinoid anandamide levels by FAAH inhibition and alcohol abuse behaviours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of N-Arachidonyldopamine (NADA) in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that exhibits a dual pharmacological profile, acting as an agonist for both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[1][2] Found in various brain regions, with notable concentrations in the striatum, hippocampus, and cerebellum, NADA is implicated in a range of physiological processes including nociception, inflammation, and neuroprotection.[1][2] Its ability to modulate neuronal signaling makes it a compelling target for therapeutic development. In vivo microdialysis is a powerful technique to study the neurochemical effects of NADA in the brain of awake, freely moving animals, allowing for the continuous sampling of the extracellular fluid to monitor neurotransmitter dynamics.[3] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the effects of NADA on brain neurochemistry, particularly on dopamine (B1211576) and glutamate (B1630785) systems.
This compound: Pharmacological Profile
NADA is an endocannabinoid and endovanilloid, and its biological activities are mediated through its interaction with CB1 receptors and TRPV1 channels.[1] The activation of these receptors can lead to complex and sometimes opposing physiological effects. For instance, CB1 receptor activation is generally associated with neuroprotective effects, while TRPV1 activation can be linked to neurotoxicity.[4] NADA's synthesis in the brain is thought to occur primarily through the conjugation of arachidonic acid and dopamine.[5] It is present in the brain at very low concentrations.[1][4]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound (NADA)
| Property | Value | Reference |
| Molecular Formula | C28H43NO3 | N/A |
| Molecular Weight | 441.65 g/mol | N/A |
| Primary Targets | CB1 Receptor, TRPV1 Channel | [1][2] |
| Endogenous Levels | 2.6±1.2 pmol/g wet tissue weight (rat substantia nigra) | [4] |
| Agonist Potency (TRPV1) | EC50 of approximately 50 nM | [2] |
Table 2: Example Data on the Effect of Intrastriatal NADA Administration on Dopamine and Glutamate Levels (Hypothetical)
| Time Point (minutes) | Dopamine (% of Baseline) | Glutamate (% of Baseline) |
| -20 to 0 (Baseline) | 100 ± 10 | 100 ± 12 |
| 0 to 20 | 150 ± 15 | 130 ± 18 |
| 20 to 40 | 180 ± 20 | 160 ± 22 |
| 40 to 60 | 140 ± 12 | 125 ± 15 |
| 60 to 80 | 110 ± 8 | 105 ± 10 |
| 80 to 100 | 105 ± 5 | 102 ± 8 |
| 100 to 120 | 102 ± 4 | 101 ± 6 |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways of NADA and a typical experimental workflow for an in vivo microdialysis study.
NADA Signaling Pathways
In Vivo Microdialysis Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of NADA Solution for In Vivo Administration
Materials:
-
This compound (NADA)
-
Ethanol (B145695) (200 proof)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of NADA in a sterile microcentrifuge tube.
-
Dissolve the NADA in a small volume of ethanol. For example, for a final vehicle composition of 2% ethanol and 2% Tween 80, dissolve the NADA in the ethanol component first.
-
Add Tween 80 to the ethanol-NADA solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the lipid-soluble NADA.
-
Sonicate the final solution for 5-10 minutes to ensure homogeneity.
-
Prepare fresh on the day of the experiment and keep on ice.
Note: The final concentration of NADA will depend on the desired dosage and administration route (e.g., systemic injection or local perfusion via the microdialysis probe).
Protocol 2: In Vivo Microdialysis Procedure in Rats
Materials and Equipment:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Microdialysis probes (concentric or linear, with appropriate membrane length and molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) solution (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2)
-
NADA solution (from Protocol 1)
-
Surgical tools
-
HPLC-MS/MS system for sample analysis
Surgical Procedure (Guide Cannula Implantation):
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, nucleus accumbens). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 3-5 days.
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period for the tissue to stabilize.
-
Collect baseline dialysate samples for at least 1 hour (e.g., 3 samples of 20 minutes each).
-
Administer NADA. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis). For retrodialysis, switch the perfusion medium to aCSF containing the desired concentration of NADA.
-
Continue collecting dialysate samples for the desired experimental duration.
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
Protocol 3: Quantification of Dopamine and Glutamate in Microdialysates by HPLC-MS/MS
Materials and Equipment:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
Internal standards for dopamine and glutamate (e.g., deuterated analogs)
-
Autosampler
Procedure:
-
Prepare a standard curve for dopamine and glutamate of known concentrations.
-
Add an internal standard to each dialysate sample and the calibration standards.
-
Inject a small volume of the sample (e.g., 5-10 µL) into the HPLC-MS/MS system.
-
Separate the analytes using a suitable gradient elution method.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentrations of dopamine and glutamate in the dialysate samples by comparing their peak area ratios to the internal standard with the standard curve.
-
Express the results as a percentage of the baseline concentrations.
Conclusion
The protocols and information provided herein offer a framework for investigating the in vivo neurochemical effects of this compound using microdialysis. While specific quantitative data on NADA's impact on dopamine and glutamate release in the brain via this technique are yet to be fully elucidated in the literature, the methodologies described can be adapted to rigorously explore the pharmacological actions of this intriguing endogenous compound. Such studies are crucial for understanding its physiological roles and for the potential development of novel therapeutics targeting the endocannabinoid and endovanilloid systems.
References
- 1. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic N-Arachidonyldopamine (NADA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Arachidonyldopamine (NADA) is a naturally occurring endocannabinoid and endovanilloid, an endogenous lipid signaling molecule that demonstrates significant activity at both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2][3] As a potent agonist for both targets, NADA is implicated in a wide array of physiological and pathological processes, including pain perception, inflammation, neuroprotection, and cardiovascular function.[1][2][3] Its dual activity makes it a valuable tool for research into the endocannabinoid system and its therapeutic potential. These application notes provide an overview of commercial sources for synthetic NADA, its stability, and detailed protocols for its use in common experimental paradigms.
Commercial Sources and Purity of Synthetic NADA
Synthetic NADA is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. The following table summarizes the available information from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | N-Arachidonoyl Dopamine (B1211576) | 199875-69-9 | ≥98% | A 50 mg/ml solution in ethanol (B145695) | -20°C |
| Sigma-Aldrich | N-Arachidonoyldopamine | 199875-69-9 | Not specified | Solution | -20°C |
| Tocris Bioscience | N-Arachidonoyldopamine | 199875-69-9 | Not specified | Solution in ethanol | -20°C |
| TargetMol | This compound | 199875-69-9 | 97.65% | Solid | -20°C (Powder), -80°C (in solvent) |
Note: Purity and formulation may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Stability and Storage: NADA is a lipid-based molecule and is susceptible to oxidation and degradation.[1] For long-term storage, it should be kept at -20°C or lower, preferably under an inert atmosphere.[4] Cayman Chemical reports a stability of ≥ 2 years when stored at -20°C.[4] Solutions in organic solvents like ethanol should also be stored at low temperatures. For aqueous experimental buffers, fresh solutions should be prepared for each experiment to avoid degradation.
Key Signaling Pathways of NADA
NADA exerts its biological effects primarily through the activation of CB1 and TRPV1 receptors. Its biosynthesis and degradation are complex processes involving several enzymatic pathways.
Caption: Proposed biosynthesis and degradation pathways of this compound (NADA).
NADA signaling is complex and can be cell-type specific. It is known to activate G-protein coupled CB1 receptors and the TRPV1 ion channel, leading to various downstream cellular responses.
Caption: Simplified NADA signaling pathways via CB1 and TRPV1 receptors.
Experimental Protocols
The following protocols are examples of how synthetic NADA can be used in research.
This protocol is adapted from studies investigating the modulation of inflammatory responses in human endothelial cells.[5]
Objective: To determine if NADA can reduce the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from endothelial cells stimulated with an inflammatory agonist like Lipopolysaccharide (LPS).
Materials:
-
Human Microvascular Endothelial Cells (HMVEC) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Appropriate cell culture medium and supplements
-
This compound (NADA), stock solution in ethanol
-
LPS from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for IL-6 and IL-8
-
Multi-well cell culture plates (24- or 48-well)
Workflow Diagram:
Caption: Experimental workflow for in vitro analysis of NADA's anti-inflammatory effects.
Procedure:
-
Cell Culture: Plate HMVEC or HUVEC cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Pre-treatment: After 24 hours, carefully aspirate the medium. Add fresh medium containing the desired concentration of NADA (e.g., 1-10 µM) or vehicle (ethanol, at the same final concentration as the NADA-treated wells). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 10-100 ng/mL. Do not add LPS to negative control wells.
-
Incubation: Incubate the plates for an additional 6 to 24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Thaw the supernatants and measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Compare the cytokine levels in the LPS + NADA treated wells to the LPS + vehicle-treated wells. A significant reduction indicates an anti-inflammatory effect of NADA.
This protocol is based on a murine model of endotoxemia.[6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the ability of NADA to reduce systemic inflammation and improve survival in mice challenged with a lethal dose of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound (NADA)
-
Vehicle solution (e.g., saline with a solubilizing agent like Tween 80)
-
Lipopolysaccharide (LPS)
-
Sterile saline for injections
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for plasma cytokines (e.g., IL-6, CCL2)
Procedure:
-
Animal Groups: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, NADA + LPS). A typical group size is 4-8 mice.
-
LPS Challenge: Administer LPS intravenously (i.v.) or intraperitoneally (i.p.) at a pre-determined dose (e.g., 5-10 mg/kg) to induce endotoxemia. Control mice receive sterile saline.
-
NADA Treatment: Immediately following the LPS challenge, administer NADA (e.g., 1-10 mg/kg) or vehicle i.v.
-
Blood Collection: At a specific time point post-challenge (e.g., 2 hours), collect blood via retro-orbital bleeding or terminal cardiac puncture into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines such as IL-6 and CCL2 in the plasma using ELISA.[6]
-
Survival Study (Optional): For survival studies, use a higher dose of LPS. Following the challenge and treatment, monitor the mice for up to 48 hours and record survival rates.[6]
-
Data Analysis: Compare plasma cytokine levels and survival rates between the NADA-treated and vehicle-treated groups challenged with LPS.
Conclusion
Synthetic this compound is a critical research tool for investigating the endocannabinoid and endovanilloid systems. Its commercial availability with high purity allows for standardized and reproducible experiments. The protocols outlined here provide a starting point for researchers to explore the anti-inflammatory, neuroprotective, and other physiological effects of NADA in both in vitro and in vivo models. Careful consideration of its stability and appropriate experimental design are essential for generating meaningful data.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Arachidonyldopamine stability and degradation in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Arachidonyldopamine (NADA) in solution. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store my NADA stock solution?
A1: For long-term stability, NADA should be stored as a stock solution in an organic solvent such as ethanol (B145695) at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. For daily use, aliquot the stock solution into smaller volumes to minimize handling of the main stock.
Q2: Can I store NADA in aqueous solutions like PBS?
A2: It is not recommended to store NADA in aqueous solutions for extended periods. NADA is susceptible to degradation in aqueous environments, particularly through oxidation and hydrolysis. If you need to prepare NADA in a physiological buffer (e.g., PBS, pH 7.4) for an experiment, it should be done immediately before use.
Q3: What precautions should I take when preparing NADA solutions for in vitro experiments?
A3: Due to its susceptibility to oxidation, it is crucial to handle NADA solutions with care.[2] To minimize degradation, consider the following:
-
Use deoxygenated buffers: Purging aqueous buffers with an inert gas like nitrogen or argon can help to remove dissolved oxygen.[3]
-
Work quickly: Prepare your dilutions immediately before adding them to your experimental setup.
-
Avoid exposure to light: Protect NADA solutions from direct light, as this can promote photo-oxidation.
-
Consider antioxidants: The dopamine (B1211576) moiety of NADA has inherent antioxidant properties.[4] However, for sensitive applications, the inclusion of an additional antioxidant like glutathione (B108866) (GSH) in the buffer may be considered, though its compatibility with the specific assay must be verified.[3]
Stability and Degradation
Q4: What are the main degradation pathways for NADA?
A4: NADA can degrade through both enzymatic and non-enzymatic pathways.
-
Enzymatic Degradation:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme hydrolyzes the amide bond of NADA to produce arachidonic acid and dopamine.[5] However, NADA is considered a weak substrate for FAAH.[5]
-
Catechol-O-Methyltransferase (COMT): COMT methylates one of the hydroxyl groups on the catechol ring of the dopamine moiety, forming O-methyl-NADA, which is less active at the TRPV1 receptor.[5]
-
Cytochrome P450 (CYP450): These enzymes can metabolize NADA into omega-hydroxylated metabolites.[5]
-
-
Non-Enzymatic Degradation:
-
Oxidation: The catechol group of the dopamine moiety is susceptible to oxidation, which can be accelerated by factors like exposure to oxygen, light, and certain metal ions.
-
Hydrolysis: The amide bond can undergo hydrolysis, especially at non-neutral pH.
-
Q5: What are the known degradation products of NADA?
A5: The primary degradation products of NADA include:
-
Arachidonic acid and dopamine (from FAAH-mediated hydrolysis).[5]
-
O-methyl-NADA (from COMT-mediated methylation).[5]
-
Omega-hydroxylated metabolites (from CYP450 metabolism).[5]
-
Various oxidation products of the dopamine catechol ring.
Q6: Is there any quantitative data on the stability of NADA at different pH and temperatures?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Troubleshooting Step |
| NADA Degradation | Prepare fresh NADA dilutions in deoxygenated buffer immediately before each experiment. Protect solutions from light and heat. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). Ensure accurate pipetting when preparing dilutions. |
| Adsorption to Labware | NADA is a lipophilic molecule and may adsorb to certain plastics. Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass vials for storage and preparation where feasible. |
Issue 2: Difficulty in quantifying NADA in biological samples.
| Potential Cause | Troubleshooting Step |
| Low Endogenous Levels | NADA is present at very low concentrations in biological tissues.[5] A highly sensitive analytical method such as LC-MS/MS is required for accurate quantification.[5] |
| Matrix Effects in Mass Spectrometry | Biological matrices can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement. Optimize your sample preparation method, which may include solid-phase extraction (SPE) to remove interfering substances.[7] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. |
| Analyte Loss During Sample Preparation | Optimize extraction and evaporation steps to minimize the loss of NADA. Evaporation under a gentle stream of nitrogen is preferred over high-heat methods.[7] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Preparation of NADA Working Solutions
-
Stock Solution: Prepare a stock solution of NADA in a high-purity organic solvent such as ethanol at a concentration of 10-50 mg/mL.[1] Store this stock solution in a tightly sealed glass vial at -20°C.
-
Intermediate Dilutions: If necessary, prepare intermediate dilutions from the stock solution using the same organic solvent.
-
Aqueous Working Solution: Immediately before the experiment, prepare the final working solution by diluting the stock or intermediate solution into the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Optional: Use a buffer that has been deoxygenated by bubbling with nitrogen gas for 15-20 minutes.
-
To aid solubility and prevent precipitation in aqueous solutions, the final concentration of the organic solvent should be kept as low as possible and consistent across all experimental groups, including vehicle controls. A final ethanol concentration of less than 0.1% is generally well-tolerated in most cell-based assays.
-
Protocol 2: Stability-Indicating HPLC-UV Method (Conceptual Framework)
A validated stability-indicating HPLC method is crucial for accurately determining the purity of NADA and monitoring its degradation. The following is a general framework that can be optimized for specific laboratory conditions.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at the maximum absorbance wavelengths of NADA (approximately 211 and 284 nm).[1] |
| Temperature | Column oven set to a constant temperature (e.g., 25-30°C) to ensure reproducible retention times. |
Method Validation: The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.[8]
Protocol 3: LC-MS/MS for NADA Quantification and Degradation Product Identification
LC-MS/MS is the gold standard for sensitive and selective quantification of NADA and its metabolites.
| Parameter | Recommendation |
| Chromatography | Utilize a reversed-phase UPLC/HPLC system for efficient separation. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile with additives like ammonium acetate (B1210297) or formic acid is common.[7] |
| Ionization | Electrospray ionization (ESI) in positive mode is typically used for NADA and its metabolites.[9] |
| Mass Spectrometry | A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. For identification of unknown degradation products, a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.[10] |
| Sample Preparation | For biological samples, a lipid extraction (e.g., liquid-liquid extraction with chloroform/methanol) followed by solid-phase extraction (SPE) is often necessary to remove interfering substances.[7] |
Data Presentation
Table 1: Summary of NADA Stability and Storage Recommendations
| Condition | Solvent | Temperature | Reported Stability | Recommendation |
| Long-term Storage | Ethanol | -20°C | ≥ 2 years[1] | Recommended for stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage | Aqueous Buffer (e.g., PBS) | Room Temperature or 4°C | Not Recommended | Prone to rapid degradation. Prepare fresh before use. |
Table 2: Key Parameters for LC-MS/MS Analysis of NADA
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | ESI Positive | [7][9] |
| Precursor Ion (m/z) | [M+H]⁺: 440.3 | Calculated |
| Fragment Ions (m/z) | To be determined empirically for SRM/MRM method development. | |
| Internal Standard | Deuterated NADA (e.g., N-Arachidonoyl Dopamine-d8) | Recommended for accurate quantification. |
Visualizations
Caption: Major enzymatic and non-enzymatic degradation pathways of this compound (NADA).
Caption: A general experimental workflow for assessing the stability of NADA in solution.
References
- 1. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite effects of anandamide and N-arachidonoyl dopamine in the regulation of prostaglandin E and 8-iso-PGF formation in primary glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with N-Arachidonyldopamine solubility for in vitro experiments.
Welcome to the technical support center for N-Arachidonoyldopamine (NADA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to NADA's solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Arachidonoyldopamine (NADA) and why is its solubility a concern?
A1: N-Arachidonoyldopamine (NADA) is an endogenous lipid messenger that acts as an agonist for both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3][4] Due to its lipophilic nature, stemming from the long arachidonoyl acyl chain, NADA has very low solubility in aqueous solutions, which are the basis for most in vitro experimental systems like cell culture media. This poor solubility can lead to precipitation and aggregation, affecting the accuracy and reproducibility of experiments.
Q2: Which organic solvents are recommended for dissolving NADA?
A2: NADA is readily soluble in several organic solvents. The most commonly used are dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental buffer or cell culture medium.
Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum. For DMSO, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Ethanol is also used, but DMSO is often preferred for compounds with low aqueous solubility.[5] Always perform a vehicle control experiment to ensure the solvent at its final concentration does not affect your experimental outcomes.
Q4: My NADA solution appears cloudy or has visible precipitates after dilution in my aqueous buffer. What should I do?
A4: This indicates that the NADA has precipitated out of the solution, likely because its solubility limit in the aqueous buffer has been exceeded. Please refer to the troubleshooting guide below for detailed steps on how to address this issue. Common solutions include vortexing, gentle warming, or preparing a more dilute working solution.
Q5: How should I store my NADA stock solution?
A5: NADA stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Data Summary
The solubility of N-Arachidonoyldopamine can vary based on the solvent and temperature. Below is a summary of available solubility data.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | ~25 mg/mL | Purge with an inert gas. |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Ethanol:PBS (1:1) | Forms a colloidal suspension at 100 µg/mL | Not a true solution. |
| 0.1 M Na2CO3 | Forms a colloidal suspension at <100 µg/mL | Not a true solution. |
This data is compiled from available product information sheets and may vary depending on the specific batch and purity of NADA.
Experimental Protocols
Protocol for Preparation of NADA Stock and Working Solutions
This protocol provides a step-by-step guide for the proper solubilization of NADA for in vitro experiments to minimize precipitation and aggregation.
Materials:
-
N-Arachidonoyldopamine (NADA) powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required amount of NADA powder and DMSO. The molecular weight of NADA is 439.6 g/mol . To make a 10 mM stock solution, dissolve 4.396 mg of NADA in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the pre-weighed NADA powder.
-
Vortex the solution vigorously for 1-2 minutes until the NADA is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation when diluting into the final aqueous solution, it is often helpful to make an intermediate dilution of the stock solution in the same organic solvent. For example, dilute the 10 mM stock solution to 1 mM in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Calculate the volume of the NADA stock or intermediate solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).
-
While gently vortexing the pre-warmed medium/buffer, add the NADA stock solution drop-wise. This rapid mixing helps to disperse the NADA and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | The solubility limit of NADA in the aqueous buffer has been exceeded. The final concentration of the working solution is too high. The temperature of the aqueous buffer is too low. | - Prepare a more dilute working solution. - Increase the final concentration of the organic solvent slightly, ensuring it remains within the tolerated range for your cells. - Ensure your aqueous buffer is pre-warmed to 37°C before adding the NADA stock solution. - Try gentle warming of the final solution in a 37°C water bath for 5-10 minutes with occasional vortexing. |
| Cloudy or hazy final solution | Formation of a colloidal suspension or fine precipitate. | - This may be unavoidable at higher concentrations. Consider if a colloidal suspension is acceptable for your experiment. - Use the working solution immediately after preparation. - Try sonicating the solution for a few minutes to improve dispersion. |
| Inconsistent experimental results | NADA may be aggregating in the solution over time, reducing its effective concentration. Degradation of NADA in the stock or working solution. | - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by using aliquots. - Ensure proper storage of stock solutions at -20°C or -80°C. |
| Vehicle control shows an effect | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or other off-target effects. | - Reduce the final concentration of the organic solvent in your working solution. - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay. |
Visualizations
Caption: Workflow for preparing NADA solutions.
Caption: NADA signaling via CB1 and TRPV1 receptors.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arachidonyldopamine (NADA) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of N-Arachidonyldopamine (NADA) for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA) and what are its primary molecular targets?
A1: this compound (NADA) is an endogenous lipid signaling molecule, structurally an amide of arachidonic acid and the neurotransmitter dopamine (B1211576).[1][2][3] It is considered both an endocannabinoid and an endovanilloid due to its activity as an agonist at two primary molecular targets: the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][4]
Q2: What are the typical effective concentrations of NADA in cell-based assays?
A2: The effective concentration of NADA can vary significantly depending on the cell type, the specific assay, and the receptor being targeted. Generally, concentrations can range from the nanomolar to the micromolar scale. For activation of TRPV1, the EC50 is approximately 50 nM.[1][4] For CB1 receptor-mediated effects, such as intracellular calcium mobilization, EC50 values around 0.7 µM have been reported in neuroblastoma cells.[5] Cytotoxic effects in some cancer cell lines have been observed in the 1-20 µM range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store NADA stock solutions?
A3: NADA is a lipophilic molecule with low aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. Ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Q4: Can NADA be toxic to cells?
A4: Yes, at higher concentrations, NADA can induce cytotoxicity. For instance, in some human neuron-like cell lines, a concentration of 5 µM has been shown to induce cell death.[1] The cytotoxic effects can be receptor-mediated (via CB1 or TRPV1) or due to off-target effects at high concentrations.[6] Therefore, it is essential to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q5: What are the main signaling pathways activated by NADA?
A5: NADA activates distinct signaling pathways through its interaction with CB1 and TRPV1 receptors.
-
CB1 Receptor: As a G-protein coupled receptor (GPCR), CB1 activation by NADA can be complex. It primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.[1] NADA has also been shown to mobilize intracellular calcium ([Ca2+]i) via Gq/11-dependent processes.[7]
-
TRPV1 Receptor: The activation of the TRPV1 ion channel by NADA leads to an influx of cations, most notably calcium (Ca2+).[1] This increase in intracellular calcium can trigger a variety of downstream events, including membrane depolarization, neurotransmitter release, and activation of calcium-dependent enzymes and signaling pathways.[1]
Data Presentation: NADA Activity at CB1 and TRPV1 Receptors
The following tables summarize key quantitative data for NADA's interaction with its primary targets in various experimental systems.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of NADA
| Target | Assay Type | Cell/Tissue Type | Species | Ki / IC50 | Reference(s) |
| CB1 Receptor | Radioligand Binding ([3H]SR141716A) | Rat Brain Membranes | Rat | 250 nM (Ki) | [5] |
| Radioligand Binding ([3H]SR141716A) | HEK 293 cells expressing hCB1 | Human | 230 ± 36 nM (Ki) | [7] | |
| Radioligand Binding ([3H]CP55940) | HEK 293 cells expressing hCB1 | Human | 780 ± 240 nM (Ki) | [7] | |
| CB2 Receptor | Radioligand Binding | Rat Spleen Membranes | Rat | 12,000 nM (Ki) | [5] |
| FAAH | Enzyme Activity Assay | N18TG2 cells | Mouse | 19–100 µM (IC50) | [1] |
| MCF-7 Cell Proliferation | Proliferation Assay | MCF-7 breast cancer cells | Human | 0.25 µM (IC50) | [5][6] |
Table 2: Potency (EC50) of NADA in Functional Assays
| Assay Type | Target | Cell/Tissue Type | Species | EC50 | Reference(s) |
| Calcium Mobilization | CB1 Receptor | N18TG2 neuroblastoma cells | Mouse | 0.7 µM | [5] |
| TRPV1 Activation | TRPV1 | HEK-293 cells expressing hTRPV1 | Human | ~50 nM | [1][4] |
| TRPV1 Activation | TRPV1 | HEK-293 cells expressing rTRPV1 | Rat | 48 ± 7 nM | [1] |
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of NADA | 1. Inactive Compound: NADA may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).2. Sub-optimal Concentration: The concentration used may be too low for the specific cell line or assay.3. Low Receptor Expression: The cell line may not express sufficient levels of CB1 or TRPV1 receptors.4. Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal. | 1. Use a fresh aliquot of NADA. Prepare new dilutions from a properly stored stock solution for each experiment.2. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to identify the optimal working concentration.3. Verify receptor expression using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a positive control cell line known to express the target receptor.4. Optimize assay parameters. Systematically vary incubation times and cell seeding densities to find the optimal conditions for your experiment. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.2. NADA Precipitation: NADA may precipitate out of the aqueous culture medium, leading to inconsistent concentrations in the wells.3. "Edge Effect": Evaporation from the outer wells of the microplate can concentrate solutes, affecting cell health and NADA concentration. | 1. Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well.2. Prepare fresh dilutions of NADA immediately before use. Add the NADA stock solution to pre-warmed media and mix gently but thoroughly. Visually inspect for any precipitation. Consider using a carrier protein like BSA to improve solubility.3. Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to NADA-induced apoptosis or necrosis.3. Contamination: The NADA stock or cell culture may be contaminated. | 1. Ensure the final solvent concentration is non-toxic for your cells. Typically, this is ≤ 0.5% for DMSO. Always include a vehicle control (media with the same final solvent concentration) in your experiments.2. Perform a detailed cytotoxicity dose-response curve (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your cell line.3. Use sterile techniques and filter-sterilize your NADA stock solution if contamination is suspected. Regularly test your cell cultures for mycoplasma contamination. |
| High Background Signal in Assay | 1. Assay Reagent Issues: The assay reagents themselves may be contributing to the background signal.2. Serum Interference: Components in the serum of the culture medium can interfere with some assays (e.g., LDH assay).3. Non-specific Binding: As a lipophilic molecule, NADA may bind non-specifically to plastics or other surfaces. | 1. Include appropriate controls, such as a "no-cell" control (media and assay reagents only) to determine the background signal from the reagents.2. Use a low-serum or serum-free medium during the assay period if compatible with your cell line's health.3. Consider using low-binding microplates. Pre-incubating the plate with a blocking agent like BSA may also help reduce non-specific binding. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound (NADA) Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of NADA in DMSO and subsequent dilution to a working concentration in cell culture medium.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, single-use, light-protected microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
-
Procedure:
-
Allow the NADA powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of NADA powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.4 mg of NADA (MW: 439.6 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the NADA is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw a single aliquot of the 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to come out of solution.
-
Use the working solution immediately.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of NADA using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
Cells of interest
-
96-well clear, flat-bottom microplate
-
NADA working solutions (prepared as in Protocol 1)
-
Vehicle control (culture medium with the same final DMSO concentration as the highest NADA concentration)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, carefully remove the medium and replace it with fresh medium containing various concentrations of NADA (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control and a "no-cell" background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) Flux
This protocol provides a general method for measuring changes in intracellular calcium levels in response to NADA using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
-
Materials:
-
Cells of interest plated on black, clear-bottom 96-well plates or glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NADA working solutions
-
Positive control (e.g., ionomycin (B1663694) or ATP)
-
CB1 antagonist (e.g., SR141716A) and TRPV1 antagonist (e.g., capsazepine) for specificity testing
-
Fluorescence plate reader or fluorescence microscope equipped for calcium imaging
-
-
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Prepare the calcium indicator loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM in HBSS, often with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye loading.
-
Remove the culture medium and wash the cells gently with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Place the plate or coverslip in the fluorescence imaging system and allow the cells to equilibrate.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the NADA working solution and record the change in fluorescence over time.
-
At the end of the experiment, add a positive control like ionomycin to determine the maximum calcium response.
-
For specificity, pre-incubate cells with a CB1 or TRPV1 antagonist before adding NADA to determine which receptor mediates the calcium response.
-
Visualizations
Signaling Pathways
Caption: NADA signaling through CB1 and TRPV1 receptors.
Experimental Workflow
Caption: General workflow for NADA cell-based assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for NADA assays.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine | C28H41NO3 | CID 5282105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of N-Arachidonyldopamine during storage and handling.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of N-Arachidonyldopamine (NADA) during storage and handling.
Troubleshooting Guide
Oxidation is a primary concern for the stability of this compound (NADA) due to its catechol moiety, which is susceptible to oxidation, and its arachidonyl chain, which contains multiple double bonds. Degradation can significantly impact experimental results. This guide will help you identify and resolve common issues related to NADA stability.
Observed Problem: Inconsistent or lower-than-expected bioactivity of NADA.
| Potential Cause | Recommended Solution | Prevention Strategy |
| Oxidation during Storage | Discard the current stock and use a fresh, properly stored aliquot. | Store NADA at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, -80°C is recommended. Solutions in ethanol (B145695) are reported to be stable for at least up to 2 months when stored at -20°C.[1] |
| Degradation in Solution | Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature. | Dissolve NADA in a deoxygenated solvent immediately before use. Ethanol is a common solvent for initial stock solutions. For aqueous buffers, ensure they are deoxygenated and consider adding antioxidants like ascorbic acid or EDTA. Avoid prolonged exposure of solutions to light and air. |
| Repeated Freeze-Thaw Cycles | Aliquot NADA solutions into single-use volumes to avoid repeated temperature fluctuations of the main stock. | Upon receiving or preparing a stock solution, immediately divide it into smaller, experiment-sized aliquots and store them at -20°C or -80°C. |
| Enzymatic Degradation (in biological samples) | Use enzyme inhibitors in your experimental setup. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) or Catechol-O-methyltransferase (COMT) can prevent enzymatic breakdown.[2] | When working with cell cultures or tissue homogenates, incorporate appropriate enzyme inhibitors into your buffers and media to protect NADA from metabolic degradation. |
| Incorrect Solvent | Ensure the solvent is compatible with your experimental system and does not promote degradation. Some organic solvents can contain oxidizing impurities. | Use high-purity, degassed solvents. Ethanol, DMSO, and DMF are commonly used for dissolving NADA. For aqueous solutions, prepare them fresh and use them promptly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of NADA?
A1: NADA can degrade through both enzymatic and non-enzymatic pathways.
-
Enzymatic Degradation: In biological systems, NADA can be metabolized by several enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): Hydrolyzes NADA to arachidonic acid and dopamine (B1211576).[2]
-
Catechol-O-methyltransferase (COMT): Methylates one of the hydroxyl groups on the catechol ring.[2]
-
Cytochrome P450 (CYP450) enzymes: Can hydroxylate the arachidonyl chain.[3]
-
-
Non-Enzymatic Oxidation: The catechol moiety of dopamine is highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, or metal ions. This process can lead to the formation of quinones and other reactive species, which can polymerize or react with other molecules.[4] The polyunsaturated arachidonyl chain is also prone to lipid peroxidation.
Q2: How should I store my dry, powdered NADA?
A2: Dry NADA should be stored in a tightly sealed container, protected from light, at -20°C or below. To minimize exposure to air and moisture, it is best to store it under an inert gas like argon or nitrogen.
Q3: What is the best way to prepare and store NADA solutions?
A3: For stock solutions, dissolve NADA in a high-purity, anhydrous solvent such as ethanol, DMSO, or DMF. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. When preparing aqueous solutions for experiments, use deoxygenated buffers and prepare them fresh for each experiment. The addition of antioxidants like ascorbic acid can help to slow down oxidation in aqueous media.
Q4: My experimental results with NADA are not reproducible. Could this be due to degradation?
A4: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of potency or variability in your results, you should assess the stability of your NADA stock and handling procedures. It is recommended to use a fresh aliquot of NADA for each experiment to ensure consistency.
Q5: How can I check if my NADA has degraded?
A5: You can assess the purity and integrity of your NADA using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A stability study can be performed by analyzing samples at different time points and under different storage conditions. The appearance of new peaks or a decrease in the area of the main NADA peak would indicate degradation.
Experimental Protocols
Protocol: Assessing NADA Stability by LC-MS/MS
This protocol outlines a general procedure for evaluating the stability of NADA in a specific solvent or buffer.
1. Materials:
-
This compound (NADA)
-
High-purity solvent (e.g., ethanol, PBS)
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Internal standard (e.g., deuterated NADA)
2. Sample Preparation:
-
Prepare a stock solution of NADA in the desired solvent at a known concentration.
-
Spike the solution with an internal standard at a fixed concentration.
-
Divide the solution into multiple aliquots in separate vials to represent different time points and conditions (e.g., room temperature in light, room temperature in dark, 4°C, -20°C).
3. Time-Point Analysis:
-
Analyze an aliquot immediately after preparation (T=0) to establish a baseline.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot from each storage condition.
-
Immediately analyze the samples by LC-MS/MS.
4. LC-MS/MS Analysis:
-
Use a suitable gradient elution on a C18 column to separate NADA from potential degradation products.
-
Set up the mass spectrometer to monitor the parent and daughter ions of both NADA and the internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Calculate the peak area ratio of NADA to the internal standard for each time point.
-
Compare the peak area ratios at different time points to the T=0 baseline to determine the percentage of NADA remaining.
-
Plot the percentage of remaining NADA against time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Degradation pathways of this compound (NADA).
Caption: Troubleshooting workflow for inconsistent NADA bioactivity.
Caption: Experimental workflow for assessing NADA stability via LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal omega-hydroxylated metabolites of N-arachidonoyl dopamine are active at recombinant human TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation chemistry of catecholamines and neuronal degeneration: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected off-target effects of N-Arachidonyldopamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonyldopamine (NADA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA) and what are its primary targets?
This compound (NADA) is an endogenous lipid messenger that is structurally related to both the endocannabinoid anandamide (B1667382) and the neurotransmitter dopamine (B1211576).[1][2] It is considered a multi-target signaling molecule. Its primary and most well-characterized targets are the Cannabinoid receptor type 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] NADA exhibits approximately 40-fold selectivity for CB1 over CB2 receptors.[3] It is also recognized as one of the most potent endogenous activators of the TRPV1 channel.[2][4]
Q2: What are the known downstream signaling pathways activated by NADA?
NADA's signaling is complex and can be target-dependent.
-
Via CB1 Receptors: Unlike many classical cannabinoid agonists that signal through Gi/o proteins to inhibit adenylyl cyclase and modulate potassium channels, NADA is a biased agonist.[5][6] It preferentially activates Gq/11 proteins, leading to the mobilization of intracellular calcium ([Ca2+]i).[5][6] It does not typically activate canonical CB1 signaling pathways such as ERK phosphorylation, adenylyl cyclase inhibition, or GIRK channel activation.[5][6]
-
Via TRPV1 Channels: As a potent TRPV1 agonist, NADA causes the opening of this non-selective cation channel, leading to an influx of calcium and sodium ions. This results in membrane depolarization and can trigger the release of neurotransmitters like substance P and calcitonin gene-related peptide (CGRP).[2][7]
-
Other Potential Pathways: NADA has been reported to have effects independent of CB1 and TRPV1, including interactions with enzymes like fatty acid amide hydrolase (FAAH) and potential modulation of transcription factors.[1][5]
Q3: How is NADA metabolized?
The primary routes for NADA inactivation are not fully elucidated but are thought to involve:
-
Fatty Acid Amide Hydrolase (FAAH): FAAH can hydrolyze NADA to arachidonic acid and dopamine, although NADA is considered a poor substrate for FAAH compared to anandamide.[1][8]
-
Catechol-O-Methyltransferase (COMT): The dopamine moiety of NADA can be methylated by COMT.[1]
-
Cytochrome P450 (CYP450): This enzyme system can metabolize NADA to omega-hydroxylated derivatives.[1]
Troubleshooting Guide
Issue 1: Unexpected or No Intracellular Calcium ([Ca2+]i) Mobilization Observed.
Question: I am treating my cells with NADA to induce calcium mobilization, but I am seeing a very weak response, or no response at all. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Cellular Context and Receptor Expression:
-
CB1 vs. TRPV1: Confirm that your cell line endogenously expresses or has been transfected with functional CB1 or TRPV1 receptors. NADA's calcium signal via CB1 is Gq/11-dependent and may be cell-type specific.[5] The TRPV1-mediated calcium influx is generally more robust.
-
Receptor Density: Low receptor expression levels may lead to a weak signal. Consider using a cell line with higher receptor density or a more sensitive detection method.
-
-
Experimental Conditions:
-
Temperature: Some studies have noted that the experimental temperature can influence the outcome of NADA-induced calcium mobilization assays.[5] Ensure your assay temperature is consistent and optimal for your cell type (typically 25°C or 37°C).
-
Cell Plating: The method of cell handling (e.g., cells in suspension vs. monolayer) has been suggested as a potential source of variability in results between different studies.[5][6]
-
Solvent and Concentration: NADA is lipophilic. Ensure it is properly dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and that the final solvent concentration in your assay does not affect cell viability or signaling. High concentrations of NADA (>30 µM) may be required to see robust calcium signals, particularly in CB1-expressing cells.[5]
-
-
Reagent Quality:
-
Degradation: NADA can be susceptible to oxidation and degradation. Use fresh aliquots and store the stock solution appropriately (protected from light and air at -20°C or -80°C).
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent calcium signal.
Issue 2: NADA does not inhibit adenylyl cyclase or activate GIRK channels in my CB1-expressing cells.
Question: I am using NADA as a CB1 agonist, but I do not observe the expected Gi/o-mediated effects like inhibition of forskolin-stimulated cAMP accumulation or activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Why is this happening?
Explanation:
This is an expected result and a key feature of NADA's pharmacology. NADA is a biased agonist at the CB1 receptor.[5][6] Unlike canonical agonists (e.g., CP55,940 or WIN55,212-2), NADA does not effectively engage the Gi/o protein-signaling cascade.[5] Therefore, it does not typically inhibit adenylyl cyclase or activate GIRK channels. Instead, its primary CB1-mediated effect is the mobilization of intracellular calcium via Gq/11 proteins.[5][6]
Recommendation:
-
To confirm that your CB1 receptors are functional, use a standard, unbiased CB1 agonist like CP55,940 as a positive control in your adenylyl cyclase or GIRK channel assays.
-
To study NADA's effects through CB1, focus on assays that measure Gq/11 activation, such as intracellular calcium mobilization or PLC activity.
Signaling Pathway Comparison:
Caption: NADA's biased agonism at the CB1 receptor.
Issue 3: Observing cytotoxicity at high concentrations of NADA.
Question: At higher concentrations, NADA is causing cell death in my cultures. Is this a known effect and is it target-specific?
Explanation:
Yes, NADA has been reported to induce cytotoxicity and apoptosis in various cell types, including cancer cells, at micromolar concentrations.[9][10] The mechanisms can be complex and may involve multiple targets.
-
CB1-Dependent Effects: In some cancer cell lines, such as MCF-7 breast cancer cells, NADA's anti-proliferative effects are mediated by the CB1 receptor.[11]
-
GPR55-Mediated Apoptosis: In other cell models, N-acyl dopamines, including NADA, can induce apoptosis through the GPR55 receptor, potentially via over-stimulation of nitric oxide synthase (nNOS).[9]
-
TRPV1-Mediated Excitotoxicity: In neuronal cells expressing high levels of TRPV1, prolonged activation by potent agonists like NADA could lead to excessive calcium influx and excitotoxicity.
-
Off-Target Effects: At high concentrations (typically >10-20 µM), the likelihood of off-target effects unrelated to CB1, TRPV1, or GPR55 increases. These could involve direct effects on cellular membranes or other intracellular proteins.[5]
Troubleshooting Steps:
-
Determine EC50/IC50: Conduct a dose-response curve to determine the concentration at which cytotoxicity occurs in your specific cell line.
-
Use Pharmacological Antagonists: To identify the receptor involved, pre-treat cells with selective antagonists for CB1 (e.g., SR141716A), TRPV1 (e.g., Capsazepine, AMG9810), or GPR55 (e.g., CID16020046) before adding NADA. A reversal of cytotoxicity will indicate the involvement of that specific receptor.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve NADA is not causing toxicity at the concentrations used.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.
Quantitative Data Summary
Table 1: Binding Affinities and Potencies of NADA at Key Targets
| Target Receptor | Assay Type | Preparation | Radioligand/Method | Ki / EC50 / IC50 | Reference |
| Human CB1 | Radioligand Binding | HEK-293 cells | [3H]-CP55,940 | 780 ± 240 nM (Ki) | [1] |
| Human CB1 | Radioligand Binding | HEK-293 cells | [3H]-SR141716A | 230 ± 36 nM (Ki) | [1] |
| Rat CB1 | Radioligand Binding | Brain Membranes | [3H]-SR141716A | 250 nM (Ki) | [1][11] |
| Rat CB2 | Radioligand Binding | Spleen Membranes | [3H]-WIN55,212-2 | >10 µM (Ki) | [4] |
| Human/Rat TRPV1 | Calcium Influx | HEK-293 cells | Fluo-4 AM | ~50 nM (EC50) | [1] |
| Human CB1 | Calcium Mobilization | N18TG2 cells | Fura-2 AM | ~700 nM (EC50) | [5] |
| Human CB1 | Proliferation Assay | MCF-7 cells | MTT Assay | 0.25 µM (IC50) | [6] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure NADA-induced changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.
-
Cell Culture: Plate cells (e.g., HEK-293 transfected with CB1 or TRPV1, or a cell line with endogenous expression) in black, clear-bottom 96-well plates at an appropriate density to reach 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Prepare the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in the loading buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.
-
After the final wash, add 100 µL of loading buffer to each well.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of NADA in the loading buffer. Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., final concentrations ranging from 1 nM to 100 µM).
-
Prepare 2X concentrated stocks of antagonists (if used) and positive controls (e.g., ATP for Gq-coupled receptors, Capsaicin for TRPV1).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 100 µL of the 2X NADA solution (or control) to the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a positive control or express it as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the NADA concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Experimental Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Action of N-Arachidonoyl Dopamine on Viability and Proliferation of Stromal Cells from Eutopic and Ectopic Endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LIPID MAPS [lipidmaps.org]
Technical Support Center: Enhancing N-Arachidonyldopamine (NADA) Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of N-Arachidonyldopamine (NADA) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound (NADA) to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that protects the central nervous system (CNS).[1] NADA, being a lipophilic molecule, faces several hurdles:
-
Low aqueous solubility: This can lead to poor bioavailability and challenges in formulating intravenous injections.
-
P-glycoprotein (P-gp) efflux: As a lipophilic substance, NADA may be recognized and actively transported out of the brain by efflux pumps like P-gp, reducing its brain concentration.
-
Enzymatic degradation: NADA can be metabolized in the periphery before it reaches the brain.
Q2: What are the most promising strategies to improve NADA delivery across the BBB?
A2: Several strategies are being explored to enhance the brain penetration of molecules like NADA:
-
Nanoparticle-based delivery systems: Encapsulating NADA in liposomes or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.
-
Prodrug approach: Modifying the chemical structure of NADA to create a more permeable prodrug that is converted to the active form within the brain can enhance its uptake.
-
Intranasal delivery: This route bypasses the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[2][3][4][5][6]
Q3: How can I assess the BBB permeability of my NADA formulation?
A3: A combination of in vitro and in vivo models is recommended:
-
In vitro models: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can predict passive diffusion. Cell-based models using brain endothelial cells (like hCMEC/D3) can provide insights into both passive and active transport mechanisms.
-
In vivo models: Animal models are crucial for validating in vitro findings. Techniques like brain microdialysis and quantitative analysis of brain homogenates after systemic administration can determine the concentration of NADA in the brain.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving NADA delivery to the brain.
Nanoparticle Formulation and Characterization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low NADA encapsulation efficiency in liposomes. | - Inappropriate lipid composition. - Suboptimal drug-to-lipid ratio. - Inefficient loading method (passive vs. active). | - Optimize lipid composition: Experiment with different phospholipids (B1166683) and cholesterol ratios. For the lipophilic NADA, ensure the lipid bilayer is accommodating. - Vary drug-to-lipid ratio: Test a range of ratios to find the optimal loading capacity.[7] - Explore different loading methods: While passive loading is common for lipophilic drugs, consider active loading strategies if passive methods are inefficient. |
| Poor stability of NADA-loaded polymeric nanoparticles (e.g., PLGA). | - Inappropriate polymer molecular weight or composition. - Issues with the emulsification/solvent evaporation process. - Aggregation of nanoparticles during storage. | - Select appropriate polymer: Vary the lactide-to-glycolide ratio and molecular weight of PLGA to optimize drug compatibility and nanoparticle stability.[8][9][10][11][12] - Refine formulation process: Optimize parameters like sonication time, stirring speed, and surfactant concentration. - Incorporate cryoprotectants: If lyophilizing for storage, add cryoprotectants like trehalose (B1683222) or sucrose (B13894) to prevent aggregation. |
| Inconsistent particle size or high polydispersity index (PDI). | - Inconsistent energy input during homogenization or sonication. - Suboptimal surfactant concentration. - Inefficient purification process. | - Standardize energy input: Ensure consistent sonication or homogenization parameters (time, power). - Optimize surfactant concentration: Too little can lead to aggregation, while too much can affect stability and biocompatibility. - Refine purification: Use appropriate centrifugation speeds and durations or tangential flow filtration to obtain a monodisperse population. |
In Vitro BBB Permeability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in permeability results using cell-based BBB models. | - Inconsistent cell monolayer integrity (low TEER values). - Variation in cell passage number. - Contamination of cell cultures. | - Monitor TEER: Regularly measure the transendothelial electrical resistance (TEER) to ensure a tight monolayer before and during the experiment. - Use consistent passage numbers: High passage numbers can alter cell characteristics and barrier properties. - Maintain aseptic technique: Strictly follow sterile procedures to prevent contamination. |
| Low recovery of NADA from the acceptor compartment. | - Adsorption of the lipophilic NADA to the plasticware. - Degradation of NADA during the experiment. - Low permeability of the formulation. | - Use low-binding plates: Utilize polypropylene (B1209903) or other low-protein-binding plates. - Assess stability: Analyze samples from the donor and acceptor compartments at different time points to check for degradation. - Re-evaluate formulation: If permeability is genuinely low, consider modifications to the nanoparticle surface or prodrug design. |
In Vivo Studies and Bioanalysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or undetectable levels of NADA in brain tissue after systemic administration. | - Rapid peripheral metabolism. - High plasma protein binding. - Inefficient BBB transport of the formulation. - Inefficient extraction from brain homogenate. | - Administer with metabolic inhibitors: Co-administer with inhibitors of relevant enzymes (if known and ethically permissible) to assess the impact of metabolism. - Measure plasma protein binding: Determine the unbound fraction of NADA in plasma. - Optimize delivery system: Further modify nanoparticles with targeting ligands or redesign the prodrug. - Improve extraction protocol: Optimize the homogenization buffer and extraction solvent for the lipophilic NADA. |
| High variability in brain concentration between animals. | - Inconsistent administration (e.g., intravenous injection). - Physiological differences between animals. - Inconsistent tissue collection and processing. | - Refine administration technique: Ensure consistent and accurate dosing. - Increase sample size: Use a larger number of animals to account for biological variability. - Standardize procedures: Follow a strict and consistent protocol for tissue harvesting, homogenization, and storage. |
| Interference or poor signal in LC-MS/MS analysis of NADA. | - Matrix effects from brain or plasma components. - Suboptimal chromatography conditions. - Instability of NADA in the analytical samples. | - Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[13][14] - Develop a robust LC method: Experiment with different columns, mobile phases, and gradients to achieve good separation.[15][16] - Ensure sample stability: Add antioxidants to collection tubes and keep samples at low temperatures to prevent degradation. |
Experimental Protocols
Protocol 1: Formulation of NADA-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound (NADA) into liposomes.
Materials:
-
This compound (NADA)
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve NADA, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipids can be optimized (e.g., DSPC:Cholesterol 55:45).
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
To remove unencapsulated NADA, centrifuge the liposome suspension or use size exclusion chromatography.
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Brain Uptake Study in Mice
Objective: To quantify the concentration of NADA in the brain after intravenous administration of a formulated version.
Materials:
-
NADA formulation (e.g., NADA-loaded nanoparticles)
-
Control vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Saline for perfusion
-
Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Divide mice into experimental (NADA formulation) and control (vehicle) groups.
-
Administer the NADA formulation or vehicle intravenously via the tail vein at a predetermined dose.
-
At specified time points (e.g., 30 min, 1h, 2h, 4h post-injection), anesthetize the mice.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and weigh it.
-
Homogenize the brain tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the brain homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant and perform a protein assay to normalize the drug concentration.
-
Extract NADA from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantify the concentration of NADA using a validated LC-MS/MS method with a suitable internal standard.
Visualizations
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Intranasal delivery of lipid-based nanoparticles for the treatment of neurodegenerative diseases: advances, challenges and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. dovepress.com [dovepress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Liposomal Formulations: A Recent Update [mdpi.com]
- 8. Effect of dose on the biodistribution and pharmacokinetics of PLGA and PLGA-mPEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and disposition of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Consequences of PLGA Nanoparticles in Docetaxel Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Interpreting biphasic dose-response curves of N-Arachidonyldopamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Arachidonyldopamine (NADA) and interpreting its biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve, and why does this compound (NADA) exhibit this behavior?
A biphasic dose-response curve, often U-shaped or inverted U-shaped (hormetic), is one in which a substance elicits opposite or qualitatively different effects at low versus high concentrations. NADA exhibits this behavior due to its activity at multiple molecular targets with different affinities.[1][2] Its dose-dependent effects are primarily mediated by its interaction with the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4][5][6]
Q2: What is the proposed mechanism for NADA's biphasic effects?
The biphasic nature of NADA's action is rooted in its differential affinity and efficacy at CB1 and TRPV1 receptors.[1][6]
-
At Low Concentrations: NADA shows a higher affinity for the CB1 receptor.[4] Activation of this G-protein coupled receptor is often associated with effects like anti-nociception and inhibition of neurotransmitter release.[3][6]
-
At High Concentrations: As the concentration of NADA increases, it begins to significantly activate the TRPV1 channel, an ion channel that is also activated by capsaicin (B1668287).[3][7] TRPV1 activation can lead to effects that are distinct from or even opposite to CB1 activation, such as pro-nociceptive responses or inflammatory modulation.[3][8]
The observed biological outcome is therefore a composite of the concentration-dependent activation of these two distinct signaling pathways.
Q3: Which receptor is dominant at different concentrations of NADA?
At sub-micromolar to low micromolar concentrations, CB1 receptor-mediated effects are generally dominant. As concentrations rise into the micromolar range, TRPV1-mediated effects become more pronounced and can either synergize with or antagonize the CB1-mediated effects, depending on the biological system and endpoint being measured.[6] For instance, in studies on antihyperalgesia, low doses of NADA produced effects that were blocked by a TRPV1 antagonist, while the effects of higher doses were inhibited by both CB1 and TRPV1 antagonists.[6]
Q4: Can NADA interact with other targets besides CB1 and TRPV1?
Yes. While CB1 and TRPV1 are its most well-characterized targets for the biphasic response, NADA has been shown to interact with other proteins. It can inhibit the anandamide (B1667382) membrane transporter (AMT) at higher concentrations and act as a weak inhibitor of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[3][9] These off-target effects could potentially contribute to the overall pharmacological profile, especially at high concentrations.
Data Presentation: NADA Receptor Binding & Potency
The following tables summarize key quantitative data for NADA's interaction with its primary targets.
Table 1: NADA Binding Affinity & Potency at Cannabinoid Receptor 1 (CB1)
| Parameter | Value | Cell/Tissue Type | Assay Method |
|---|---|---|---|
| Ki | 250 nM | Not Specified | [3H]SR141716A binding inhibition |
| Ki | 780 - 240 nM | hCB1 Receptors | [3H]-CP55940 displacement |
| Ki | 230 - 36 nM | hCB1 Receptors | [3H]-SR141716A displacement |
| IC50 | 0.25 µM | Human breast MCF-7 cancer cells | Proliferation inhibition |
Data compiled from multiple sources.[3][4]
Table 2: NADA Potency at Transient Receptor Potential Vanilloid 1 (TRPV1)
| Parameter | Value | Cell/Tissue Type | Assay Method |
|---|---|---|---|
| EC50 | ~50 nM | HEK-293 cells expressing hTRPV1 or rTRPV1 | Not Specified |
| EC50 | 40 ± 6 nM | Human | Calcium Imaging |
| EC50 | 48 ± 7 nM | Rat | Calcium Imaging |
| EC50 | 63.0 ± 5.5 µM | CHO-VR1 cells | Calcium Influx |
| EC50 | 4.76 ± 1.43 µM | HEK-293-TRPV1 cells | Calcium Influx |
Data compiled from multiple sources.[3]
Troubleshooting Guides
Problem 1: My dose-response curve is monotonic (not biphasic).
-
Question: I am applying NADA across a range of concentrations, but I only see a simple sigmoidal activation or inhibition curve. Why am I not observing a biphasic response?
-
Answer:
-
Concentration Range: You may not be testing a wide enough range of concentrations. A biphasic response requires testing from low nanomolar to high micromolar ranges to engage both CB1 and TRPV1 targets effectively.
-
Receptor Expression: The cell line or tissue preparation you are using may predominantly express only one of the relevant receptors (CB1 or TRPV1). Verify the expression levels of both receptors in your experimental system using techniques like qPCR, Western blot, or immunocytochemistry.
-
NADA Stability: NADA is a lipid molecule susceptible to oxidation and degradation. Ensure your stock solutions are fresh, stored properly under inert gas (like argon), and protected from light. Old or improperly stored NADA may have reduced potency.
-
Vehicle Effects: Ensure the vehicle (e.g., DMSO, ethanol) used to dissolve NADA does not have biological effects at the concentrations used, as this can mask the true response. Run vehicle-only controls at all relevant dilutions.[10]
-
Endpoint Measured: The specific biological endpoint you are measuring may be exclusively controlled by one pathway (e.g., a purely CB1-mediated signaling event), thus precluding the observation of a biphasic response.
-
Problem 2: I am seeing high variability between my experimental replicates.
-
Question: My results with NADA are inconsistent from one experiment to the next. What are the common causes of this variability?
-
Answer:
-
Inconsistent NADA Preparation: As NADA is lipophilic, it can be difficult to fully solubilize in aqueous buffers. Ensure you are using a consistent protocol for preparing your working solutions. Vortexing or sonicating the solution before each use may help.
-
Cell Passage Number: Cell lines can change their characteristics, including receptor expression levels, over time and with increasing passage number. Use cells within a defined, low-passage range for all experiments.
-
Adsorption to Plastics: Lipid-based molecules like NADA can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-retention plastics or pre-coating surfaces with a carrier protein like bovine serum albumin (BSA) to minimize loss of the compound.
-
Improper Controls: Lack of proper positive and negative controls can make it difficult to normalize data and identify sources of error.[11][12] Always include a known CB1 agonist (e.g., CP55940) and a TRPV1 agonist (e.g., capsaicin) as positive controls.
-
Problem 3: I am not observing any response to NADA, even at high concentrations.
-
Question: My cells are not responding to NADA application. What should I check?
-
Answer:
-
Receptor Functionality: First, confirm that the target receptors in your cells are functional. Use positive controls like CP55940 (for CB1) and capsaicin (for TRPV1) to ensure the cells can respond appropriately.[11] If these controls fail, the issue lies with your experimental system (e.g., cell health, reporter assay), not the NADA itself.
-
NADA Integrity: Your NADA may have degraded. Obtain a fresh vial or synthesize a new batch. Verify its integrity via analytical methods if possible.
-
Membrane Transport: NADA must cross the cell membrane to activate the intracellularly-located binding site of TRPV1.[3] If the transport mechanism is impaired in your cell type, the TRPV1-mediated response may be blunted.
-
Incorrect Experimental Protocol: Double-check every step of your protocol, from buffer composition to incubation times.[10][13] Small deviations can lead to complete failure of an experiment.
-
Mandatory Visualizations
Signaling Pathways
Caption: NADA's biphasic signaling at low and high concentrations.
Experimental Workflow
Caption: Workflow for investigating NADA's dose-response effects.
Logical Relationship Diagram
Caption: Concentration-dependent logic of NADA receptor activation.
Experimental Protocols
Key Experiment: Intracellular Calcium Imaging Assay
This protocol is designed to measure NADA-induced changes in intracellular calcium ([Ca2+]i) in a cell line co-expressing human CB1 and TRPV1 receptors (e.g., transfected HEK-293 cells).
1. Materials:
-
HEK-293 cells stably co-expressing hCB1 and hTRPV1.
-
DMEM supplemented with 10% FBS, 1% Pen-Strep.
-
Selection antibiotics (e.g., G418, Puromycin) as required.
-
96-well black, clear-bottom cell culture plates.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
NADA, Capsaicin (positive control), CP55940 (positive control).
-
AM251 (CB1 antagonist), Capsazepine (TRPV1 antagonist).
-
Fluorescence plate reader with automated injection capabilities.
2. Cell Preparation:
-
Seed the co-transfected HEK-293 cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well.
-
Culture overnight at 37°C, 5% CO2 to allow for cell adherence.
3. Dye Loading:
-
Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM (or Fluo-4 AM), and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 50 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well for the assay.
4. Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the excitation/emission wavelengths appropriate for your dye (e.g., Ex: 485 nm, Em: 520 nm for Fluo-4; or ratiometric measurement at Em: 510 nm with Ex: 340/380 nm for Fura-2).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Using the plate reader's injector, add 20 µL of NADA at various concentrations (e.g., 10 nM to 50 µM final concentration) to the appropriate wells. Include wells for vehicle control, capsaicin, and CP55940.
-
Continue to record the fluorescence signal for 5-10 minutes post-injection.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., 1 µM AM251 or 10 µM Capsazepine) for 15-20 minutes before adding NADA.
5. Data Analysis:
-
The change in [Ca2+]i is typically expressed as a ratio of fluorescence (F/F0), where F is the fluorescence at any given time point and F0 is the average baseline fluorescence before compound addition.
-
Determine the peak response for each concentration.
-
Plot the peak response against the logarithm of the NADA concentration to generate a dose-response curve.
-
Fit the data using a non-linear regression model (e.g., a bell-shaped or biphasic model) to determine potency (EC50) values for each phase of the curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arvanil, anandamide and N-arachidonoyl-dopamine (NADA) inhibit emesis through cannabinoid CB1 and vanilloid TRPV1 receptors in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive potency of N-arachidonoyl-dopamine (NADA) and its interaction with endomorphin-1 at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. go.zageno.com [go.zageno.com]
- 11. youtube.com [youtube.com]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: In Vivo Applications of N-Arachidonyldopamine (NADA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the in vivo use of N-Arachidonyldopamine (NADA). The following information is intended to help control for vehicle effects and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA) and what are its primary targets in vivo?
This compound (NADA) is an endogenous lipid messenger that functions as an endocannabinoid and an endovanilloid.[1][2] Its primary molecular targets are the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] As an agonist for both, NADA is involved in a variety of physiological processes, including pain perception, inflammation, and neurotransmission.[1] In animal models, administration of NADA has been shown to induce effects characteristic of cannabinoids, such as hypothermia, reduced locomotion, catalepsy, and analgesia.[2][3][4]
Q2: Why is a vehicle control essential when working with NADA in vivo?
Due to its lipophilic nature, NADA is insoluble in aqueous solutions like saline and requires a vehicle for in vivo administration. These vehicles, which often include organic solvents and detergents, can have their own biological effects that may confound experimental results. A vehicle control group, which receives the same vehicle preparation without NADA, is therefore crucial to differentiate the pharmacological effects of NADA from any effects caused by the vehicle itself.
Q3: What are the common vehicles used for in vivo delivery of NADA and other lipophilic compounds?
Commonly used vehicles for lipophilic compounds like NADA include:
-
Solutions containing organic solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used to dissolve lipophilic compounds. These are typically diluted with aqueous solutions like saline or PBS for injection.
-
Detergent-based solutions: Surfactants such as Tween-20 (polysorbate 20) and Tween-80 (polysorbate 80) are used to create emulsions or micellar solutions that can carry lipophilic drugs in an aqueous medium.
-
Lipid-based formulations: For oral administration, lipid-based formulations can enhance the absorption of lipophilic drugs.[5] For parenteral routes, liposomes and other lipid nanoparticles can be employed.[6]
Q4: What are the known in vivo effects of common vehicles that I should be aware of?
Several common vehicles can exert physiological and behavioral effects, especially at higher concentrations. It is critical to be aware of these to select an appropriate vehicle and concentration that minimizes these confounding effects.
| Vehicle | Concentration-Dependent Effects in Mice (Intraperitoneal Administration) |
| DMSO | Significant decrease in locomotor activity at concentrations of 32% and 64% in saline.[7] |
| Ethanol | Biphasic effect on locomotor activity: increased activity at 16% and decreased activity at 32% in saline.[7] |
| Tween-20 | Significant decrease in locomotor activity at a concentration of 16% in saline.[7] |
| Tween-80 | Significant decrease in locomotor activity at a concentration of 32% in saline.[7] |
| Saline (0.9%) | Generally considered inert, though high volumes may have physiological effects.[8] |
Troubleshooting Guide
Problem 1: My NADA solution is precipitating upon dilution or injection.
-
Possible Cause: NADA has poor aqueous solubility. The final concentration of the organic solvent or surfactant in your formulation may be too low to keep NADA in solution.
-
Solutions:
-
Increase Solubilizing Agent Concentration: If tolerated by the animals, a modest increase in the percentage of DMSO, ethanol, or Tween-20 in the final formulation may improve solubility. Always be mindful of the potential for vehicle-induced effects at higher concentrations.
-
Use a Co-solvent System: A combination of solvents and surfactants can sometimes be more effective at solubilizing lipophilic compounds than a single agent.
-
Sonication: After dilution, brief sonication of the formulation can help to create a more stable microemulsion or suspension.
-
Warm the Vehicle: Gently warming the vehicle (to no more than 37°C) before and after adding NADA can aid in dissolution. Ensure the compound is stable at the temperature used.
-
Problem 2: The animals in my vehicle control group are showing unexpected behavioral changes.
-
Possible Cause: The vehicle itself is exerting a biological effect. For example, higher concentrations of DMSO and Tween-20 can reduce locomotor activity, while ethanol can have a biphasic effect.[7]
-
Solutions:
-
Lower the Vehicle Concentration: If possible, reduce the concentration of the organic solvent or detergent in your formulation. Conduct pilot studies to determine the highest concentration of the vehicle that does not produce significant behavioral effects in your experimental paradigm.
-
Switch to a More Inert Vehicle: If reducing the concentration is not feasible due to solubility issues, consider alternative vehicle formulations. For some applications, a different surfactant or a lipid-based formulation might be more appropriate.
-
Acclimatize the Animals: Ensure that all animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-related behavioral changes.
-
Problem 3: I am observing high variability in the response to NADA between animals.
-
Possible Cause: This could be due to inconsistent formulation, leading to variable dosing, or instability of the NADA in the formulation.
-
Solutions:
-
Ensure Homogeneity of the Formulation: Vortex or sonicate the NADA formulation thoroughly before each injection to ensure a homogenous suspension and consistent dosing.
-
Prepare Fresh Formulations: Due to the potential for degradation or precipitation over time, it is recommended to prepare NADA formulations fresh on the day of use. Aqueous solutions of NADA are not recommended for storage for more than one day.
-
Precise Administration Technique: Use a consistent and precise injection technique to minimize variability in the administered dose. For intraperitoneal injections, ensure the injection is in the lower right quadrant of the abdomen to avoid puncturing organs.
-
Experimental Protocols
NADA Solubility Data
The following table summarizes the solubility of NADA in various solvents. This information is critical for preparing stock solutions and final dosing formulations.
| Solvent/Vehicle | Solubility | Source |
| Ethanol | Miscible | [3][9] |
| DMSO | Miscible | [3][9] |
| Dimethyl Formamide (DMF) | Miscible | [3][9] |
| Ethanol:PBS (pH 7.2) (1:1) | ~100 µg/ml (colloidal suspension) | [10] |
| 0.1 M Na2CO3 | Colloidal suspension at <100 µg/ml | [3][9] |
Protocol for Preparing an Injectable NADA Formulation
This protocol is a general guideline for preparing a NADA formulation for intraperitoneal or intravenous injection. The final concentrations of the vehicle components should be optimized for your specific experimental needs and animal model.
Materials:
-
This compound (NADA)
-
Ethanol (anhydrous)
-
Tween-20
-
Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)
Procedure:
-
Prepare NADA Stock Solution: Dissolve NADA in anhydrous ethanol to create a concentrated stock solution (e.g., 10 mg/ml). NADA is typically supplied as a solution in ethanol. If working with a solid form, ensure it is fully dissolved.
-
Prepare Vehicle Stock Solution: In a separate sterile tube, prepare a stock solution of the surfactant in your aqueous buffer. For example, to make a 10% Tween-20 stock in PBS, add 1 ml of Tween-20 to 9 ml of sterile PBS and mix thoroughly.
-
Formulation Preparation: a. In a sterile tube, add the required volume of the NADA stock solution. b. Add the vehicle stock solution to the NADA stock. For example, to achieve a final concentration of 1% Tween-20, you would dilute the 10% Tween-20 stock 1:10. c. Add sterile PBS or saline to reach the final desired volume and NADA concentration. d. Vortex the final solution vigorously for at least 30 seconds to ensure a homogenous suspension. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure, but substitute the NADA stock solution with an equal volume of ethanol.
-
Administration: Administer the NADA formulation and the vehicle control to the respective animal groups immediately after preparation. Ensure the injection volume is consistent across all animals.
Signaling Pathways and Experimental Workflows
NADA Signaling Pathways
// Nodes NADA [label="this compound (NADA)", fillcolor="#FBBC05", fontcolor="#202124"]; CB1R [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_DAG [label="IP3 / DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cation_influx [label="Ca²⁺/Na⁺ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_response1 [label="Cellular Response\n(e.g., modulation of\nneurotransmission)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_response2 [label="Cellular Response\n(e.g., pain sensation,\ninflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NADA -> CB1R [color="#5F6368"]; NADA -> TRPV1 [color="#5F6368"]; CB1R -> Gq [color="#5F6368"]; Gq -> PLC [color="#5F6368"]; PLC -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_release [color="#5F6368"]; TRPV1 -> Cation_influx [color="#5F6368"]; Ca_release -> Cellular_response1 [color="#5F6368"]; Cation_influx -> Cellular_response2 [color="#5F6368"]; } .dot Caption: NADA signaling through CB1 and TRPV1 receptors.
Experimental Workflow for In Vivo NADA Studies
// Nodes start [label="Start: Experimental Design", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; formulation [label="NADA & Vehicle Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Animal Group Randomization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; group1 [label="Group 1:\nVehicle Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; group2 [label="Group 2:\nNADA Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; administration [label="Administration (e.g., i.p., i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Observation & Data Collection\n(e.g., behavioral tests,\nphysiological measurements)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis & Interpretation", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> formulation [color="#5F6368"]; formulation -> randomization [color="#5F6368"]; randomization -> group1 [color="#5F6368"]; randomization -> group2 [color="#5F6368"]; group1 -> administration [color="#5F6368"]; group2 -> administration [color="#5F6368"]; administration -> observation [color="#5F6368"]; observation -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } .dot Caption: Workflow for in vivo NADA experiments with vehicle control.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. symmetric.events [symmetric.events]
- 6. US20220395547A1 - Liposomal formulations for delivery of cannabinoids and methods of making thereof - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Arachidonoyl Dopamine | CAS 199875-69-9 | Cayman Chemical | Biomol.com [biomol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing N-Arachidonyldopamine (NADA) Extraction from Lipid-Rich Tissues
Welcome to the technical support center for the optimization of N-Arachidonyldopamine (NADA) extraction from lipid-rich tissues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring accurate and reproducible quantification of NADA in your experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to low or variable NADA yields and other common problems during the extraction process from lipid-rich tissues such as brain and adipose tissue.
Question 1: My NADA recovery is consistently low. What are the potential causes and how can I improve the yield?
Answer: Consistently low NADA yields often point to suboptimal steps in the extraction workflow. Here are the primary factors to investigate:
-
Incomplete Tissue Homogenization: Lipid-rich tissues can be challenging to homogenize thoroughly.[1][2] Visual inspection for remaining tissue pieces is crucial. For tough or very fatty tissues, consider cryogenic grinding (pre-chilling tissue in liquid nitrogen) before homogenization.[1][3]
-
Inefficient Lipid Extraction: The choice and ratio of solvents are critical for extracting lipophilic molecules like NADA.[4] A widely used method is the Folch or Bligh and Dyer technique, which uses a chloroform (B151607)/methanol (B129727) mixture.[4] Ensure the solvent-to-tissue ratio is adequate to prevent saturation.
-
Phase Separation Issues: The high lipid content in tissues like adipose can interfere with clear phase separation during liquid-liquid extraction.[1] This can lead to the loss of NADA in the lipid layer or at the interface. Consider adding an extra centrifugation step or using a purification method like solid-phase extraction (SPE) to minimize lipid interference.
-
NADA Degradation: NADA is susceptible to degradation. It is crucial to keep samples cold throughout the process, from tissue collection to final extraction.[2] Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2][4] Avoid repeated freeze-thaw cycles.
-
Suboptimal SPE Protocol: If using solid-phase extraction (SPE), ensure the cartridge type (e.g., C18) is appropriate for NADA and that the conditioning, loading, washing, and elution steps are optimized.[5][6][7] The elution solvent must be strong enough to release NADA from the sorbent.
Question 2: I am observing high variability in NADA concentrations between my biological replicates. What could be the cause?
Answer: High variability can obscure true biological differences and often stems from inconsistencies in sample handling and preparation.
-
Inconsistent Homogenization: Ensure that each sample is homogenized for the same duration and at the same intensity to ensure uniform cell lysis.[2]
-
Variable Sample Input: Precisely weigh the initial tissue samples. Normalizing the final NADA concentration to the initial tissue weight is a standard and crucial practice.[4]
-
Inconsistent Solvent Volumes: Use calibrated pipettes and be meticulous with the volumes of all solvents and buffers added during the extraction process.
-
Post-mortem Changes: Delays between tissue collection and freezing can lead to enzymatic degradation or synthesis of NADA, introducing variability.[4] Rapidly snap-freezing the tissue is critical.
Question 3: My LC-MS/MS analysis shows significant matrix effects. How can I reduce this interference from lipid-rich samples?
Answer: Matrix effects are a common challenge in mass spectrometry, especially with complex samples like lipid-rich tissue extracts.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the purity of the sample.
-
Use of Internal Standards: A stable isotope-labeled internal standard (e.g., NADA-d8) is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Chromatographic Optimization: Adjusting the liquid chromatography gradient can help separate NADA from co-eluting matrix components.[6]
-
Dilution: Diluting the final extract can mitigate matrix effects, but ensure that the NADA concentration remains above the lower limit of quantification (LLOQ).[8][9]
Frequently Asked Questions (FAQs)
Question 1: What is the best method for extracting NADA from brain tissue?
Answer: The most commonly cited and effective methods for extracting NADA and other endocannabinoids from brain tissue are based on liquid-liquid extraction (LLE) using a combination of chloroform and methanol, often following the principles of the Folch or Bligh and Dyer methods.[4] This is typically followed by a purification step, such as solid-phase extraction (SPE), to remove interfering lipids and phospholipids (B1166683) before LC-MS/MS analysis.[6][10]
Question 2: Can I use the same extraction protocol for adipose tissue as for brain tissue?
Answer: While the fundamental principles are similar, protocols often need to be adapted for adipose tissue due to its extremely high lipid content.[1] The high amount of lipids can interfere with homogenization and phase separation.[1] It may be necessary to adjust the solvent-to-tissue ratio or incorporate additional cleanup steps, such as a delipidation step or a more rigorous SPE protocol, to obtain a clean extract suitable for analysis.[11]
Question 3: How should I store my tissue samples before NADA extraction?
Answer: To prevent the degradation of NADA and other labile lipids, tissue samples should be snap-frozen in liquid nitrogen immediately upon collection.[2][4] For long-term storage, samples should be kept at -80°C until the extraction is performed.[2][4] It is critical to avoid multiple freeze-thaw cycles, as this can significantly degrade NADA.[2]
Question 4: What is a suitable internal standard for NADA quantification?
Answer: For accurate quantification by LC-MS/MS, a stable isotope-labeled internal standard is the gold standard. For NADA, a deuterated analog such as this compound-d8 (NADA-d8) is an excellent choice. This standard has a higher mass but exhibits nearly identical chemical and physical properties to the endogenous NADA, allowing it to account for variations in extraction efficiency and matrix effects.
Question 5: What are the expected concentrations of NADA in lipid-rich tissues?
Answer: NADA is present in very low concentrations in the brain.[12] One study reported a basal level of 2.6 ± 1.2 pmol/g wet tissue weight in the rat substantia nigra pars compacta.[12] Another study reported NADA at a concentration of 0.74 ± 0.20 pg/mg in the murine striatum.[12] These low levels underscore the need for a highly sensitive and optimized extraction and analytical method.
Data Presentation
Table 1: Comparison of Solvent Systems for Endocannabinoid Extraction
| Solvent System | Tissue Type(s) | Key Advantages | Potential Disadvantages | Reference(s) |
| Chloroform/Methanol (2:1, v/v) | Brain, General Tissues | Widely used, effective for a broad range of lipids. | Can co-extract interfering compounds. | [4][10] |
| Ethyl Acetate/Hexane | General Tissues | Less toxic than chloroform. | May have different selectivity compared to chloroform/methanol. | [4] |
| Acetonitrile | Plasma, Cells | Efficiently precipitates proteins. | May be less effective for extracting highly nonpolar lipids. | [4] |
| Isopropanol | Cells | Simpler, single-step protein precipitation and lipid extraction. | May be more selective for polar lipids. | [13] |
Table 2: LC-MS/MS Parameters for NADA Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][14] |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | [8][9] |
| Linearity Range | Up to 10 ng/mL | [8][9] |
| Internal Standard | NADA-d8 | [10] |
| Column Type | C18 | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of NADA from Brain Tissue
This protocol is a generalized procedure based on common methodologies.
-
Tissue Preparation: Weigh approximately 50-100 mg of frozen brain tissue and keep it on dry ice.
-
Homogenization: In a glass tube, add the frozen tissue to 2 mL of ice-cold methanol containing a known amount of a suitable internal standard (e.g., NADA-d8). Homogenize thoroughly using a sonicator or a mechanical homogenizer until no visible tissue fragments remain.
-
Lipid Extraction: Add 4 mL of chloroform to the homogenate. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 1 mL of ultrapure water to the mixture. Vortex again for 1 minute. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for purifying the lipid extract obtained from Protocol 1.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water through it.[6]
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in a small volume of a weak solvent mixture (e.g., 15% methanol in water) and load it onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities. For example, pass 2 mL of 40% methanol in water through the cartridge.[5]
-
Elution: Elute NADA and other endocannabinoids from the cartridge using a stronger organic solvent. For example, use 2 mL of 100% methanol or acetonitrile.[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute it in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Signaling pathway of this compound (NADA).
Caption: Experimental workflow for NADA extraction and analysis.
Caption: Troubleshooting decision tree for NADA extraction.
References
- 1. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue [PeerJ] [peerj.com]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human adipose and skeletal muscle tissue DNA, RNA, and protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. zora.uzh.ch [zora.uzh.ch]
Technical Support Center: Studying N-Arachidonyldopamine (NADA) Analgesic Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the analgesic properties of N-Arachidonyldopamine (NADA) in animal models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental procedures involving NADA.
1. Formulation and Administration
| Question | Answer |
| What is a suitable vehicle for in vivo administration of NADA? | NADA is a lipophilic compound with low aqueous solubility. A common vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18 (ethanol:Emulphor:saline). It is crucial to prepare the vehicle control group with the same formulation to account for any effects of the vehicle itself. For poorly soluble compounds, a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has also been described as a potential intravenous vehicle in rats, though its suitability for NADA should be validated.[1] |
| My NADA solution appears cloudy or precipitates upon dilution. What should I do? | This indicates poor solubility or stability. Ensure NADA is fully dissolved in the organic solvent (e.g., ethanol) before adding the surfactant and saline. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Sonication can aid in dissolving the compound. If precipitation persists, consider adjusting the vehicle composition or exploring alternative solubilizing agents. |
| What is the recommended route of administration for NADA in analgesic studies? | The route of administration can significantly impact the observed effects. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for systemic administration to assess overall analgesia.[2] Intrathecal (i.t.) administration is used to investigate spinal mechanisms of action.[3] Intraplantar (i.pl.) injection is used to study peripheral effects. Be aware that the route of administration can influence whether NADA exhibits analgesic or hyperalgesic effects. |
| How should I store NADA and its formulations? | NADA is susceptible to degradation. Store the solid compound at -20°C or lower, protected from light and moisture. Prepare solutions fresh on the day of the experiment. If short-term storage of a stock solution is necessary, store it at -20°C in an airtight container. The stability of NADA in your specific vehicle should be determined, as some formulations may degrade faster than others.[4][5][6][7] |
2. Unexpected Behavioral Responses
| Question | Answer |
| I am observing hyperalgesia (increased pain sensitivity) instead of analgesia after NADA administration. Why is this happening? | This is a known paradoxical effect of NADA and is often attributed to its potent activation of the TRPV1 receptor, a key player in nociception.[8][9] The dose, route of administration, and the specific pain model can all influence the balance between CB1-mediated analgesia and TRPV1-mediated hyperalgesia. High local concentrations of NADA, particularly after peripheral administration, are more likely to induce hyperalgesia. Consider lowering the dose or changing the administration route to favor systemic distribution. |
| The analgesic effect of NADA is highly variable between animals. How can I reduce this variability? | High variability is a common challenge in behavioral studies. To minimize it, ensure consistent animal handling and acclimatization to the experimental setup. Use animals of the same age, sex, and strain. Control for environmental factors such as noise and light in the testing room. The "up-down method" for the von Frey test can help in obtaining more reliable mechanical withdrawal thresholds.[10] Experimenter bias can also contribute to variability; therefore, blinding the experimenter to the treatment groups is highly recommended. |
| My results with NADA are inconsistent with published literature. What could be the reason? | Discrepancies can arise from several factors. The dual action of NADA on CB1 and TRPV1 receptors can lead to complex and sometimes contradictory results depending on the experimental conditions.[11][12] Carefully review your experimental protocol, including the animal strain, sex, age, NADA dose and formulation, route of administration, and the specific parameters of your pain model. Even subtle differences in these variables can lead to different outcomes. The baseline pain sensitivity of your animals can also play a role. |
| Are there any known behavioral side effects of NADA in rodents? | In mice, NADA has been shown to induce a tetrad of physiological responses associated with cannabinoids: hypothermia, hypo-locomotion, catalepsy, and analgesia. These effects are primarily mediated by the CB1 receptor. Be aware of these potential side effects as they might interfere with the interpretation of your analgesic assay results. For example, hypo-locomotion could affect performance in the hot plate test. |
Data Presentation
Table 1: Dose-Response Data for NADA in Rodent Analgesic Models
| Species | Pain Model | Route of Administration | Effective Analgesic Dose Range | Key Findings | Reference |
| Rat | Carrageenan-induced thermal hyperalgesia | Intrathecal (i.t.) | 1.5 - 50 µg | Dose-dependent antihyperalgesia. The effect of 15 µg was inhibited by a TRPV1 antagonist, while the effect of 50 µg was decreased by both TRPV1 and CB1 antagonists. | [3] |
| Rat | Mechanically evoked responses of dorsal horn neurons | Intraplantar (i.pl.) | 1.5 µg and 5 µg/50 µL | The higher dose (5 µg) significantly inhibited innocuous mechanically evoked responses, an effect blocked by a CB1 receptor antagonist. Noxious-evoked responses were also inhibited by the higher dose, and this was blocked by a TRPV1 antagonist. | [11] |
| Mouse | Systemic inflammation (LPS-induced) | Intravenous (i.v.) | Not specified for analgesia, but anti-inflammatory effects observed. | NADA potently decreases in vivo systemic inflammatory responses. | [13] |
Table 2: Pharmacokinetic Parameters of NADA in Rodents (Qualitative)
| Parameter | Observation | Implication for Experimental Design | Reference |
| Absorption | Rapidly absorbed after systemic administration. | The timing of behavioral testing post-administration is critical. Peak effects may occur relatively quickly. | [8] |
| Distribution | Found in the brain, particularly in the striatum, hippocampus, and cerebellum. | Suggests that NADA can cross the blood-brain barrier to exert central analgesic effects. | [14] |
| Metabolism | The exact metabolic pathways are not fully elucidated but are believed to involve enzymatic degradation. | The duration of the analgesic effect will be influenced by the rate of metabolism. | [14][15] |
| Elimination | Likely cleared through metabolic processes. | The dosing interval for chronic studies should be determined based on the elimination half-life. | [8] |
Experimental Protocols
1. Hot Plate Test for Thermal Nociception
-
Objective: To assess the response to a thermal stimulus, primarily mediated by supraspinal pathways.
-
Apparatus: A hot plate apparatus with a temperature-controlled surface and a transparent cylindrical restrainer.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[16]
-
Gently place the animal (mouse or rat) on the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[4]
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.[4]
-
Administer NADA or vehicle and test the animals at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration.
-
An increase in the response latency is indicative of an analgesic effect.
-
2. Tail-Flick Test for Spinal Nociception
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) in a suitable holder, leaving the tail exposed.
-
Position the tail over the heat source of the apparatus.
-
Activate the heat source and start a timer.
-
The apparatus will detect the flick of the tail, automatically stopping the timer and recording the latency.[15]
-
A cut-off time (typically 10-12 seconds) should be set to avoid tissue damage.
-
Establish a baseline latency for each animal before drug administration.
-
Administer NADA or vehicle and measure the tail-flick latency at various time points post-injection.
-
An increase in latency indicates analgesia.
-
3. Von Frey Test for Mechanical Allodynia
-
Objective: To assess the withdrawal threshold to a mechanical stimulus, a measure of mechanical sensitivity.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal (mouse or rat) in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[10]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down method" is commonly used to determine the 50% withdrawal threshold.[10] This involves starting with a filament in the middle of the range and then increasing or decreasing the filament strength based on the animal's response.
-
For electronic von Frey, a single filament is applied with increasing force until the animal withdraws its paw, and the force at which this occurs is recorded.
-
Establish a baseline withdrawal threshold before inducing a pain state (e.g., with an inflammatory agent) and administering NADA.
-
An increase in the withdrawal threshold after NADA administration indicates an anti-allodynic effect.
-
Mandatory Visualizations
References
- 1. The antinociceptive potency of N-arachidonoyl-dopamine (NADA) and its interaction with endomorphin-1 at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. bdo.com [bdo.com]
- 5. premierconsulting.com [premierconsulting.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new animal model for assessing mechanisms and management of muscle hyperalgesia | Semantic Scholar [semanticscholar.org]
- 15. A new animal model for assessing mechanisms and management of muscle hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
Technical Support Center: Improving the Specificity of N-Arachidonyldopamine (NADA) Receptor Interaction Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of N-Arachidonyldopamine (NADA) receptor interaction assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (NADA)?
A1: this compound (NADA) is recognized as an endocannabinoid and endovanilloid. Its primary molecular targets are the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel, acting as an agonist at both.[1][2]
Q2: How does NADA's interaction with the CB1 receptor differ from that of classical cannabinoids?
A2: NADA exhibits biased agonism at the CB1 receptor.[3] Unlike traditional cannabinoids that primarily signal through Gαi/o proteins to inhibit adenylyl cyclase, NADA preferentially activates Gαq-dependent pathways, leading to the mobilization of intracellular calcium.[3][4][5] It is an ineffective agonist for canonical Gαi/o-mediated signaling pathways such as ERK phosphorylation or potassium channel activation.[3][4]
Q3: What are the known off-target interactions for NADA?
A3: While CB1 and TRPV1 are the most well-characterized receptors for NADA, its lipophilic nature suggests potential for non-specific interactions. Some studies indicate that at higher concentrations, NADA might induce receptor internalization through mechanisms not mediated by the CB1 receptor.[3] Additionally, like other endocannabinoids, it may interact with other receptors and enzymes involved in lipid signaling, though these are less defined.
Q4: Why is it challenging to achieve high specificity in NADA binding assays?
A4: The lipophilic properties of NADA can lead to high non-specific binding to membranes, filters, and assay plates. Furthermore, its dual affinity for both CB1 and TRPV1 receptors necessitates careful experimental design, including the use of specific antagonists and appropriate cell systems, to dissect the effects at each target.
Q5: What is the typical binding affinity of NADA for the CB1 receptor?
A5: The binding affinity of NADA for the CB1 receptor can vary depending on the radioligand used in the competition assay. Studies have reported Ki values of approximately 230 nM when competing against [³H]-SR141716A and around 780 nM against [³H]-CP55940 for human CB1 receptors.[1][3]
Troubleshooting Guide
Below is a guide to address common issues encountered during NADA receptor interaction assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Lipophilicity of NADA: NADA is sticking to filter mats, assay plates, or cell membranes non-specifically. 2. Radioligand Concentration Too High: Excess radioligand increases background signal. 3. Inadequate Washing: Insufficient removal of unbound radioligand. 4. Filter Type: Inappropriate filter material can contribute to high background. | 1. Add a carrier protein like bovine serum albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer to reduce non-specific interactions. 2. Optimize the radioligand concentration to be at or below its Kd value. 3. Increase the number and volume of washes with ice-cold wash buffer. 4. Pre-soak GF/C filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of cationic radioligands. |
| Low Signal-to-Noise Ratio | 1. Low Receptor Expression: The cell line or tissue preparation has a low density of the target receptor. 2. Degradation of NADA: NADA may be unstable in the assay buffer. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. 4. Low Radioligand Specific Activity: The radioactivity per mole of ligand is too low. | 1. Use a cell line with confirmed high-level expression of the target receptor or use a richer tissue source. 2. Prepare NADA solutions fresh for each experiment and minimize freeze-thaw cycles. 3. Optimize assay conditions by testing a range of pH values (e.g., 7.2-7.6), temperatures (e.g., 25-37°C), and incubation times to ensure equilibrium is reached. 4. Use a radioligand with higher specific activity if available. |
| Inconsistent or Irreproducible Results | 1. Poor Solubility of NADA: NADA may not be fully solubilized in the aqueous assay buffer. 2. Variability in Cell/Membrane Preparation: Inconsistent protein concentration or receptor density between batches. 3. Pipetting Errors: Inaccurate dispensing of reagents, especially viscous NADA solutions. | 1. Ensure NADA is fully dissolved in a suitable solvent like DMSO before diluting in assay buffer. The final DMSO concentration should typically be below 0.5%. 2. Standardize the cell culture and membrane preparation protocols. Always perform a protein quantification assay (e.g., BCA) for each new batch of membranes. 3. Use calibrated pipettes and consider reverse pipetting for viscous solutions. |
| Difficulty Distinguishing CB1 vs. TRPV1 Activity | 1. Co-expression of Receptors: The chosen cell line or tissue endogenously expresses both CB1 and TRPV1. 2. Lack of Specific Blockers: Experiments are run without appropriate antagonists to isolate the receptor of interest. | 1. Use a host cell line that lacks endogenous expression of either receptor and transiently or stably express the receptor of interest. 2. Include a selective CB1 antagonist (e.g., SR141716A/Rimonabant) or a selective TRPV1 antagonist (e.g., Capsazepine, AMG9810) in control wells to confirm the specificity of the NADA effect. |
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of NADA and related compounds at CB1 and TRPV1 receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound (NADA) | Human CB1 | Competition Binding ([³H]-SR141716A) | Ki | 230 ± 36 nM | [3] |
| This compound (NADA) | Human CB1 | Competition Binding ([³H]-CP55940) | Ki | 780 ± 240 nM | [1][3] |
| This compound (NADA) | Rat CB1 | Competition Binding ([³H]-SR141716A) | Ki | 250 nM | [1] |
| This compound (NADA) | TRPV1 | Functional (Calcium Mobilization) | EC50 | ~50 nM | [2] |
| Anandamide (AEA) | Rat CB1 | Competition Binding ([³H]-SR141716A) | Ki | 0.8 µM | [1] |
| Capsaicin | TRPV1 | Functional | - | Potent Agonist | [1][6] |
Experimental Protocols
Detailed Methodology 1: CB1 Receptor Competition Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of NADA for the CB1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membranes: CHO or HEK293 cells stably expressing human CB1 receptors.
-
Radioligand: [³H]-CP55940 (agonist) or [³H]-SR141716A (antagonist).
-
Non-Specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN55,212-2).
-
Binding Buffer: 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 0.2% (w/v) fatty acid-free BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
NADA Stock Solution: 10 mM in DMSO.
-
96-well assay plates, glass fiber filters (GF/C), and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw CB1-expressing cell membranes on ice. Homogenize gently and dilute in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control.
-
NADA Competition: Add 50 µL of serially diluted NADA solutions (e.g., from 1 nM to 100 µM).
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]-CP55940 at a final concentration of 2.5 nM) to all wells.
-
Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% PEI. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of NADA.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: TRPV1 Functional Assay (Calcium Mobilization)
This protocol measures the ability of NADA to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells stably expressing human TRPV1 receptors.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Capsaicin (e.g., 1 µM).
-
NADA Stock Solution: 10 mM in DMSO.
-
Black, clear-bottom 96-well cell culture plates.
-
A fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer. An equal volume of probenecid (B1678239) may be included to prevent dye leakage.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Compound Preparation: Prepare a separate 96-well compound plate with serial dilutions of NADA and the positive control (Capsaicin) at 2x the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 100 µL from the compound plate into the cell plate.
-
Continuously measure the fluorescence intensity for 2-3 minutes following the injection.
-
-
Data Analysis:
-
The change in fluorescence (F - F₀) or the ratio (F/F₀) is plotted against time.
-
The peak fluorescence response is determined for each concentration of NADA.
-
Plot the peak response against the log concentration of NADA and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
NADA Receptor Interaction Assay Workflow
Caption: Workflow for a NADA competition radioligand binding assay.
NADA Signaling at the CB1 Receptor
Caption: Biased agonism of NADA at the CB1 receptor.
Troubleshooting Logic for NADA Binding Assays
Caption: Logic flowchart for troubleshooting common assay issues.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of N-Arachidonyldopamine's metabolic instability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Arachidonyldopamine (NADA). The focus is on overcoming the challenges associated with its metabolic instability to ensure reliable and reproducible experimental outcomes.
I. Troubleshooting Guide
This guide addresses common issues encountered during NADA experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected bioactivity of NADA in vitro. | 1. Degradation of NADA: NADA is susceptible to oxidation of its catechol moiety and enzymatic hydrolysis of the amide bond. This can occur during storage or in the experimental medium. 2. Poor solubility: As a lipid, NADA has low aqueous solubility, which can lead to lower effective concentrations. 3. Cell line variability: Different cell lines may have varying expression levels of CB1/TRPV1 receptors or metabolizing enzymes. | 1. Proper Handling and Storage: Store NADA stock solutions at -80°C under an inert atmosphere (e.g., argon). Prepare fresh working solutions for each experiment and use antioxidants like ascorbic acid in the buffer. 2. Use of a suitable vehicle: Dissolve NADA in a minimal amount of ethanol (B145695) or DMSO, and then dilute with a buffer containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability. 3. Receptor Expression Verification: Confirm the expression of target receptors in your cell line using techniques like qPCR or western blotting. Consider using cells with stable and high expression of the receptor of interest. |
| High variability in NADA quantification by LC-MS/MS. | 1. Sample degradation during preparation: NADA can be degraded by enzymes present in biological samples (e.g., plasma, tissue homogenates) during sample processing. 2. Adsorption to surfaces: The lipophilic nature of NADA can lead to its adsorption onto plasticware and vials. 3. Matrix effects: Components in the biological matrix can interfere with the ionization of NADA, leading to ion suppression or enhancement. | 1. Rapid sample processing: Keep samples on ice and add enzyme inhibitors (e.g., protease and esterase inhibitors) to the homogenization buffer. 2. Use of appropriate materials: Utilize low-binding tubes and vials. 3. Matrix effect mitigation: Employ a stable isotope-labeled internal standard for accurate quantification. Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Difficulty in reproducing published findings on NADA's signaling effects. | 1. Biased agonism of NADA: NADA is a biased agonist at the CB1 receptor, meaning it preferentially activates certain signaling pathways over others.[1][2] 2. Different experimental conditions: Assay conditions such as cell density, incubation time, and buffer composition can significantly influence the outcome. 3. Receptor desensitization: Prolonged exposure to NADA can lead to the desensitization of TRPV1 receptors.[3] | 1. Assay selection: Use assays that are sensitive to the specific signaling pathway activated by NADA at the CB1 receptor (i.e., Gq-mediated calcium mobilization) rather than canonical Gαi-mediated pathways.[1][2] 2. Standardized protocols: Adhere strictly to established and detailed protocols. 3. Time-course experiments: Perform time-course studies to determine the optimal incubation time before receptor desensitization occurs. |
| Unexpected off-target effects observed in vivo. | 1. Metabolism to active compounds: NADA can be metabolized to other biologically active compounds. 2. Activation of multiple targets: NADA is known to activate both CB1 and TRPV1 receptors, which can have opposing physiological effects.[4] | 1. Metabolite identification: Perform metabolite identification studies to understand the in vivo fate of NADA. 2. Use of selective antagonists: Employ selective antagonists for CB1 and TRPV1 receptors to dissect the contribution of each receptor to the observed effects. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of NADA?
A1: NADA is primarily metabolized through three main pathways:
-
Oxidation: The catechol moiety of dopamine (B1211576) is susceptible to oxidation.
-
Hydrolysis: The amide bond can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), although NADA is a relatively poor substrate for FAAH compared to anandamide.[5]
-
O-methylation: The catechol group can be methylated by catechol-O-methyltransferase (COMT).[6]
Q2: How can the metabolic stability of NADA be improved for in vivo studies?
A2: Improving the metabolic stability of NADA is a key challenge. Strategies include:
-
Structural Modifications: Modifying the N-acyl chain or the dopamine moiety can enhance stability. For instance, altering the length and saturation of the fatty acid chain can influence susceptibility to enzymatic degradation. A study on N-acyl dopamine derivatives showed that modifications to the amide linker and the catechol group affect TRPV1 activation, providing a framework for designing analogues with potentially improved properties.
-
Use of Enzyme Inhibitors: Co-administration of inhibitors for enzymes like FAAH or COMT can increase the in vivo half-life of NADA.
Q3: What are the key differences in signaling between NADA and other cannabinoids at the CB1 receptor?
A3: NADA exhibits biased agonism at the CB1 receptor. Unlike classical cannabinoids that primarily signal through Gαi/o proteins to inhibit adenylyl cyclase, NADA preferentially activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2] It does not significantly activate other canonical cannabinoid signaling pathways like the inhibition of K+ channels or phosphorylation of ERK.[1]
Q4: How does NADA activate the TRPV1 receptor?
A4: NADA is a potent endogenous agonist of the TRPV1 receptor, a non-selective cation channel.[4] It binds to an intracellular site on the channel, leading to a conformational change that opens the channel pore. This allows the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and triggers downstream signaling events.[1]
Q5: What are some structurally related analogues of NADA and how do their activities compare?
A5: Several other N-acyl dopamines have been identified or synthesized. Their activity, particularly at the TRPV1 receptor, varies based on the structure of the acyl chain. For example, N-oleoyldopamine (OLDA) is another potent endogenous TRPV1 agonist. The table below summarizes the potency of some N-acyl dopamines at the TRPV1 receptor.
| Compound | EC50 for TRPV1 Activation (µM) |
| This compound (NADA) | 0.08 ± 0.05 |
| N-Oleoyldopamine (OLDA) | 0.29 ± 0.08 |
| N-Octanoyl Dopamine (NOD) | Potent activator (specific EC50 not provided) |
Data for NADA and OLDA from HEK293 cells expressing mouse TRPV1. NOD was shown to be a potent activator, but a direct EC50 comparison was not available in the reviewed literature.
III. Experimental Protocols
In Vitro Metabolic Stability of NADA using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of NADA in a key in vitro system.
Materials:
-
This compound (NADA)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., a stable isotope-labeled NADA)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Substrate Addition: Add NADA (dissolved in a minimal amount of ethanol or DMSO, final concentration <0.5%) to the master mix to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining NADA concentration.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining NADA against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k * incubation volume) / mg of microsomal protein.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of NADA or its analogues to the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CB1 receptor
-
Radioligand (e.g., [3H]CP55,940)
-
NADA or test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (10-20 µg protein)
-
Radioligand (at a concentration near its Kd)
-
Varying concentrations of NADA or test compound (for competition assay) or buffer (for total binding). For non-specific binding, add a saturating concentration of the non-labeled ligand.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IV. Visualizations
NADA Metabolic Pathways
Caption: Major metabolic pathways of this compound (NADA).
NADA Signaling at CB1 Receptor
Caption: NADA's biased signaling pathway at the CB1 receptor.
NADA Signaling at TRPV1 Receptor
Caption: NADA's activation of the TRPV1 channel and downstream events.
Experimental Workflow for In Vitro Metabolic Stability
Caption: A typical experimental workflow for an in vitro metabolic stability assay.
References
- 1. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis and metabolic stability analysis of the dopamine transporter ligand [(18)F]FECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize non-specific binding of N-Arachidonyldopamine in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of N-Arachidonyldopamine (NADA) in various assays.
I. Troubleshooting Guide: High Non-Specific Binding of NADA
High non-specific binding (NSB) can obscure specific signals, leading to inaccurate results in assays involving this compound (NADA). This guide provides a systematic approach to identifying and mitigating the common causes of high NSB.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high NSB in NADA assays.
Caption: Troubleshooting workflow for high non-specific binding.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is non-specific binding (NSB) and why is it a problem for this compound (NADA) assays?
Non-specific binding refers to the adherence of a ligand, in this case, NADA, to surfaces and molecules other than its intended target (e.g., a specific receptor or enzyme).[1] NADA is a lipophilic molecule, meaning it has a tendency to interact with hydrophobic surfaces like plastic microplates and other proteins, which can lead to high background signals and inaccurate quantification of specific interactions.[2][3]
Q2: What are the primary causes of high NSB for a lipophilic molecule like NADA?
The primary causes of high NSB for lipophilic molecules include:
-
Hydrophobic Interactions: NADA can bind to plastic surfaces of assay plates and tubes.[2][3]
-
Ionic Interactions: Charged regions of NADA can interact with charged surfaces.[4][5]
-
Protein Aggregation: NADA may aggregate or bind to other proteins in the sample matrix.[2]
-
Inadequate Blocking: The surfaces of the assay plate may not be sufficiently coated with a blocking agent, leaving sites for NADA to bind non-specifically.[6][7]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound NADA.[8]
Blocking Strategies
Q3: What are the most common blocking agents, and how do I choose the right one for my NADA assay?
Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[6] The choice of blocking agent can depend on the specific assay system.
-
Bovine Serum Albumin (BSA): A widely used blocking agent that is effective at preventing non-specific protein-surface binding.[1] A concentration of 1-3% is commonly used.[1] For binding assays with NADA, concentrations as low as 0.1-0.2% BSA in the binding buffer have been reported.[9]
-
Normal Serum: Using normal serum from the same species as the secondary antibody can be effective in blocking non-specific binding in immunoassays.[10]
-
Non-Fat Dry Milk: A cost-effective option, but it may not be suitable for all assays, especially those involving phosphoproteins.[6]
Q4: How can I optimize the blocking step?
Optimization involves adjusting the concentration of the blocking agent and the incubation time.[6] Typically, a 3-5% solution of the blocking agent is prepared in a suitable buffer like Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).[6]
| Parameter | Recommendation |
| Concentration | Start with 1-5% BSA or non-fat dry milk. For sensitive assays, titrate down to find the lowest effective concentration. |
| Incubation Time | Incubate for at least 1-2 hours at room temperature or overnight at 4°C. |
| Buffer | Use standard buffers like PBS or TBS. |
Assay Buffer and Protocol Modifications
Q5: Can detergents in the assay buffer help reduce NSB of NADA?
Yes, non-ionic detergents are particularly useful for reducing NSB caused by hydrophobic interactions.[2][4] They work by disrupting lipid-lipid and lipid-protein interactions without denaturing the target protein.[11]
-
Tween-20 and Triton X-100: These are common non-ionic detergents. A low concentration, typically 0.05% to 0.1%, is often added to blocking and washing buffers.[1][4]
Q6: How does adjusting the salt concentration and pH of the buffer affect NSB?
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce NSB caused by ionic interactions by creating a shielding effect.[4][5]
-
pH: The pH of the buffer can influence the overall charge of NADA and the interacting surfaces. Adjusting the pH to a point where electrostatic attraction is minimized can be beneficial.[4][5]
Q7: What is the role of albumin in the assay buffer beyond blocking?
Due to its high propensity to bind lipophilic molecules, the presence of BSA in the assay buffer can reduce the free concentration of NADA available for non-specific binding.[12] However, this can also affect the apparent potency of NADA, so it's a factor to consider in the experimental design.[12]
Experimental Protocols and Workflows
Q8: Can you provide a general protocol for a receptor binding assay with NADA, highlighting the steps to minimize NSB?
The following is a generalized protocol based on methods for cannabinoid receptor binding assays.[9]
Caption: Generalized workflow for a NADA receptor binding assay.
Detailed Steps:
-
Plate Pre-treatment: Pre-soak filter plates (e.g., GF/C) with a solution like 0.1% polyethylenimine to reduce binding to the filter material.[9]
-
Binding Incubation:
-
Prepare a binding buffer containing a suitable buffer (e.g., 50 mM HEPES), salts (e.g., 1 mM MgCl2, 1 mM CaCl2), and a blocking agent like 0.2% (w/v) BSA.[9]
-
Incubate cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of NADA.
-
To determine non-specific binding, a parallel set of reactions should include a high concentration of a known unlabeled ligand.[9]
-
-
Washing:
-
After incubation, rapidly filter the reaction mixture through the pre-treated filter plate.
-
Wash the filters multiple times (e.g., 3x) with an ice-cold wash buffer. This buffer should also contain BSA (e.g., 0.1%) to minimize NSB during the wash steps.[9]
-
-
Detection: Measure the radioactivity retained on the filters.
III. Quantitative Data Summary
The effectiveness of different blocking agents can vary. The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% for general blocking[6]0.1-0.2% in binding buffers[9] | Highly purified and provides a consistent blocking effect.[6] |
| Non-fat Dry Milk | 3-5%[6] | Cost-effective, but may interfere with certain antibody-based detection methods.[6] |
| Normal Serum | 1:10 dilution[10] | Useful for reducing background in immunoassays, particularly IHC.[10] |
| Tween-20 | 0.05-0.1%[1] | A non-ionic detergent added to wash and blocking buffers to reduce hydrophobic interactions.[4] |
IV. Signaling Pathways Involving NADA
NADA is known to interact with cannabinoid (CB1) and vanilloid (TRPV1) receptors. Understanding these pathways can help in designing control experiments to distinguish specific from non-specific effects.
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. med.unc.edu [med.unc.edu]
- 12. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Arachidonyldopamine and Anandamide Potency at Cannabinoid CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of two prominent endocannabinoids, N-Arachidonyldopamine (NADA) and Anandamide (B1667382) (AEA), at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Executive Summary
Anandamide (AEA) is a well-characterized partial agonist at the CB1 receptor, primarily signaling through the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. In contrast, this compound (NADA) exhibits a distinct pharmacological profile, acting as a biased or selective agonist. While it demonstrates comparable, and in some cases higher, binding affinity for the CB1 receptor than anandamide, its functional efficacy is predominantly directed towards the Gαq-mediated signaling cascade, resulting in the mobilization of intracellular calcium. NADA shows little to no activity in assays measuring Gαi/o-mediated responses, such as GTPγS binding and cAMP inhibition, where anandamide is demonstrably active. This functional selectivity positions NADA as a unique tool for dissecting the diverse signaling capabilities of the CB1 receptor.
Data Presentation: Quantitative Comparison of NADA and Anandamide at CB1 Receptors
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NADA and anandamide at the CB1 receptor from various studies. It is important to note that experimental values can vary between different assay systems and conditions.
| Ligand | Parameter | Value (nM) | Assay Type | Cell/Tissue Type | Reference |
| This compound (NADA) | Ki | 230 ± 36 | Radioligand Displacement ([³H]-SR141716A) | hCB1-HEK 293 cells | [1] |
| Ki | 780 ± 240 | Radioligand Displacement ([³H]-CP55940) | hCB1-HEK 293 cells | [1] | |
| EC50 | ~1000 | Intracellular Calcium Mobilization | Native CB1 Receptors | [2] | |
| EC50 | No significant activity | GTPγS Binding | Not specified | [1][3][4] | |
| EC50 | No significant activity | cAMP Inhibition | hCB1-HEK 293 cells | [1] | |
| Anandamide (AEA) | Ki | 89 | Radioligand Displacement | CB1 Receptors | |
| Ki | 89 ± 10 (with PMSF) | Radioligand Displacement ([³H]-CP-55,940) | Not specified | [5] | |
| Ki | 5400 ± 1600 (without PMSF) | Radioligand Displacement ([³H]-CP-55,940) | Not specified | [5] | |
| EC50 | 31 | GPR55 Activation | Not specified | ||
| EC50 | 27 | CB2 Activation | Not specified | ||
| EC50 | Not specified | cAMP Inhibition | CHO-HCR cells | [6] |
PMSF (Phenylmethylsulfonyl fluoride) is a serine protease inhibitor used to prevent the degradation of anandamide by fatty acid amide hydrolase (FAAH) in binding assays.
Signaling Pathways
The distinct functional outcomes of NADA and anandamide at the CB1 receptor are a direct consequence of their differential engagement of downstream signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the CB1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940 or [³H]SR141716A), and a range of concentrations of the unlabeled test compound (NADA or anandamide).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins coupled to the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare CB1-expressing membranes as described for the radioligand displacement assay.
-
Assay Setup: In a 96-well plate, combine the membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the agonist (NADA or anandamide) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) from the resulting dose-response curve.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the agonist (NADA or anandamide) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the curve.
Conclusion
The comparative analysis of this compound and anandamide at the CB1 receptor reveals a fascinating case of functional selectivity. While both are endogenous ligands, their downstream signaling effects are markedly different. Anandamide acts as a canonical partial agonist, primarily engaging the Gαi/o pathway. In contrast, NADA demonstrates biased agonism, preferentially activating the Gαq pathway to induce calcium mobilization, with minimal to no effect on Gαi/o-mediated signaling. This distinction underscores the complexity of endocannabinoid signaling and highlights NADA as a valuable pharmacological tool for investigating the nuanced roles of different CB1 receptor-mediated pathways in health and disease. Researchers and drug development professionals can leverage this understanding to design novel therapeutics with more selective and potentially safer pharmacological profiles.
References
- 1. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human recombinant T-type calcium channels by the endocannabinoid N-arachidonoyl dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonyldopamine and Capsaicin: A Comparative Guide for TRPV1 Agonism
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various chemical ligands.[1][2][3][4] Its activation is central to pain perception, neurogenic inflammation, and temperature regulation.[5][6][7] This guide provides a detailed comparison of two of its most studied agonists: the endogenous N-Arachidonyldopamine (NADA) and the exogenous plant-derived compound, capsaicin (B1668287).
NADA is an endocannabinoid and endovanilloid, composed of an arachidonic acid backbone and a dopamine (B1211576) moiety, found in the mammalian nervous system.[6][7][8] It is considered a putative endogenous agonist for the TRPV1 receptor.[8] Capsaicin, the pungent component in chili peppers, is the most well-known exogenous activator of TRPV1 and has been instrumental in characterizing the receptor's function.[1][9][10] Understanding the similarities and differences in how these two molecules interact with and modulate TRPV1 is crucial for advancing research and developing novel therapeutics targeting this channel.[11]
Quantitative Comparison of Agonist Potency
The potency of an agonist is a critical parameter in pharmacological studies. It is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for NADA and capsaicin in activating the TRPV1 receptor.
| Agonist | Receptor Species | Expression System | EC50 Value | Reference |
| This compound (NADA) | Human/Rat | HEK-293 Cells | ~50 nM | [7][8] |
| Capsaicin | Rat | Sensory Neurons (Native) | 1.11 ± 0.19 µM | [5] |
| Capsaicin | Rat (Cloned) | HEK-293 Cells | 0.39 ± 0.05 µM | [5] |
| Capsaicin | - | CHO Cells | 2.2 ± 1.2 µM | [12] |
| Capsaicin | - | Primary Sensory Neurons | 121 nM | [13] |
| Capsaicin | - | Oocytes | 890 nM (Control), 450 nM (+10mM Mg2+) | [14] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, native vs. recombinant receptors) and conditions (e.g., ionic concentrations). For instance, the cloned capsaicin receptor (TRPV1) has been reported to be approximately three times more sensitive to capsaicin than the native receptor in sensory neurons.[5] Additionally, extracellular cations can sensitize TRPV1, lowering the EC50 for capsaicin.[14]
Mechanism of Action and Signaling Pathways
Both NADA and capsaicin activate TRPV1 by binding to an intracellular pocket formed by the channel's transmembrane segments.[7][15] This binding event stabilizes the open state of the channel, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a cascade of downstream signaling events.[1][9]
Upon activation by either agonist, the influx of Ca2+ is a key initiating event. This leads to the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP) from sensory neurons, contributing to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[8][16] The sustained elevation of intracellular Ca2+ can also activate various downstream enzymes and signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[17]
Figure 1: Generalized TRPV1 signaling pathway upon activation by NADA or capsaicin.
Receptor Desensitization
A hallmark of TRPV1 activation is the subsequent desensitization, a process where the channel becomes less responsive to further stimulation. This is a key mechanism underlying the analgesic effect of topical capsaicin.[3][18] Desensitization is primarily a Ca2+-dependent process. The influx of Ca2+ following channel opening activates Ca2+-sensitive enzymes like calcineurin, a phosphatase that dephosphorylates TRPV1, leading to its desensitization.[16]
While both agonists induce desensitization, the dynamics can differ. Capsaicin is well-documented to cause profound, long-lasting desensitization.[3][19] The desensitization profile for NADA is less extensively characterized in direct comparison, but as an endogenous modulator, its effects are likely to be more transient and tightly regulated within physiological systems. Some studies suggest that the response to NADA can be smaller compared to capsaicin at equivalent concentrations in certain experimental setups, which may influence the relative degree of desensitization.[7]
Experimental Protocols
Calcium Imaging Assay for TRPV1 Agonist Activity
This protocol is a standard method for assessing the activation of TRPV1 by measuring the influx of extracellular calcium into cells expressing the receptor.[20][21]
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently transfected with a plasmid encoding the human or rat TRPV1 receptor using a suitable transfection reagent (e.g., Lipofectamine).
- Cells are typically seeded onto 96-well or 384-well black-walled, clear-bottom plates 24-48 hours post-transfection to allow for receptor expression.
2. Fluorescent Calcium Indicator Loading:
- The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
- After incubation, cells are washed again to remove excess extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.
3. Agonist Application and Data Acquisition:
- The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) or a fluorescence microscope equipped with an automated liquid handling system.
- A baseline fluorescence reading is established for a short period (e.g., 10-20 seconds).
- A solution containing the agonist (NADA or capsaicin at various concentrations) is automatically added to the wells.
- Fluorescence intensity is monitored in real-time immediately following agonist addition. An increase in fluorescence corresponds to a rise in intracellular Ca2+ concentration due to TRPV1 channel opening.
4. Data Analysis:
- The change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) is calculated for each well.
- The peak response for each concentration is determined.
- Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration.
- The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental and Logical Comparisons
The following diagrams illustrate a typical workflow for comparing NADA and capsaicin and summarize their relationship as TRPV1 agonists.
Figure 2: Experimental workflow for comparing NADA and capsaicin using a calcium flux assay.
Figure 3: Logical relationship comparing the key features of NADA and capsaicin.
Conclusion and Implications
Both this compound and capsaicin are potent activators of the TRPV1 channel, operating through a common mechanism of direct binding and channel gating that leads to cation influx and neuronal depolarization. The primary distinctions lie in their origin and physiological role. Capsaicin is an invaluable pharmacological tool from an external source that has been fundamental to TRPV1 research, while NADA represents an internal, endogenous modulator that is part of the complex endocannabinoid and endovanilloid systems.[6][7]
For drug development professionals, capsaicin's potent and lasting desensitizing effect has been successfully leveraged in topical analgesics. The study of NADA, on the other hand, offers insights into the physiological and pathological regulation of TRPV1. Its dual action on both TRPV1 and cannabinoid receptors presents a more complex signaling profile that could be exploited for developing therapeutics with novel mechanisms of action, particularly in the realms of pain and inflammation.[6][22] A thorough understanding of how each of these agonists interacts with TRPV1 is essential for designing next-generation analgesics and other therapeutics targeting this multifaceted channel.[3]
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 9. Capsaicin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin [protein-cell.net]
- 16. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. Induction of TRPV1 desensitization by a biased receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 21. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. N-arachidonyl dopamine sensitizes rat capsaicin-sensitive lung vagal afferents via activation of TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N-Arachidonyldopamine's Specificity: A Comparative Guide to Receptor Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonyldopamine (NADA) is an endogenous lipid messenger with a multifaceted pharmacological profile, acting as both an endocannabinoid and an endovanilloid.[1][2] Its activity is primarily mediated through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][3] This dual-target nature makes validating the specific molecular pathways of its action crucial for accurately interpreting experimental data and for the development of targeted therapeutics.
This guide provides a comparative overview of how selective receptor antagonists are used to dissect and confirm the specificity of NADA's effects, supported by experimental data and detailed protocols.
Primary Molecular Targets of NADA
NADA's biological effects are predominantly channeled through two distinct receptor systems:
-
Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[4] NADA demonstrates significant selectivity for CB1 over the CB2 receptor.[5][6] Activation of CB1 by NADA has been shown to mobilize intracellular calcium ([Ca²⁺]i) through a Gq/11-dependent process.[4][7]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that functions as a multimodal sensor for noxious stimuli, including heat and capsaicin (B1668287).[8] NADA is a potent full agonist of TRPV1, with a potency equivalent to or greater than capsaicin in some functional assays.[8]
Comparative Analysis: Validating NADA's Effects with Antagonists
The use of selective antagonists is the gold standard for attributing a specific effect of NADA to either the CB1 or TRPV1 receptor. The tables below summarize experimental findings where antagonists successfully blocked NADA-induced responses, thereby validating the receptor-specific pathway.
Table 1: Validation of NADA's Effects at the CB1 Receptor
| Experimental Model & Assay | NADA-Induced Effect | CB1 Antagonist Used | Result of Antagonist Application |
| N18TG2 Neuroblastoma Cells (Intracellular Calcium Assay) | Elevation of intracellular Ca²⁺ (EC₅₀ ≈ 700 nM) | SR141716A | The NADA-induced increase in intracellular calcium was blocked by the CB1 antagonist.[4] |
| Ferret Model (Anti-Emesis Assay) | Reduction in episodes of emesis | AM251 | The anti-emetic effects of NADA were significantly attenuated by the CB1 antagonist.[9] |
| MCF-7 Breast Cancer Cells (Proliferation Assay) | Inhibition of cell proliferation (IC₅₀ ≈ 0.25 µM) | SR141716A (Rimonabant) | The inhibitory effect of NADA on cell proliferation was reversed by the CB1 antagonist.[6] |
Table 2: Validation of NADA's Effects at the TRPV1 Receptor
| Experimental Model & Assay | NADA-Induced Effect | TRPV1 Antagonist Used | Result of Antagonist Application |
| Ferret Model (Anti-Emesis Assay) | Reduction in episodes of emesis | Iodoresiniferatoxin (I-RTX) & AMG 9810 | The anti-emetic effects of NADA were significantly attenuated by the TRPV1 antagonists.[9] |
| Mouse Model (Nociception Assay) | Induction of thermal hyperalgesia following intradermal injection | Capsazepine | The hyperalgesic effects of NADA were reversed by the TRPV1 antagonist.[3] |
| Isolated Guinea Pig Bronchi (Muscle Contraction Assay) | Contraction of bronchial smooth muscle | Not Specified, but effect is described as TRPV1-dependent | NADA-induced constriction is dependent on TRPV1 activation.[8] |
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and the experimental logic is key to understanding specificity validation.
Caption: NADA acts as an agonist for both the CB1 receptor and the TRPV1 channel.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arvanil, anandamide and N-arachidonoyl-dopamine (NADA) inhibit emesis through cannabinoid CB1 and vanilloid TRPV1 receptors in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonyldopamine's Dichotomous Roles Revealed: A Comparative Analysis in Wild-Type and Knockout Models
A comprehensive examination of N-Arachidonyldopamine (NADA), an endogenous lipid messenger, showcases its complex physiological functions, which are critically dependent on the presence of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). Studies comparing wild-type animals with their knockout counterparts have been instrumental in dissecting the distinct and sometimes opposing effects mediated by these two receptors, providing invaluable insights for researchers and drug development professionals.
This compound, a naturally occurring endocannabinoid and endovanilloid, has garnered significant attention for its diverse biological activities, ranging from pain modulation and inflammation to neurotransmission.[1][2] Its ability to act as an agonist at both CB1 and TRPV1 receptors underlies its multifaceted pharmacological profile.[1][2] To elucidate the specific contributions of each receptor to NADA's overall effects, scientists have extensively utilized knockout animal models, primarily mice lacking either the CB1 or TRPV1 receptor. This comparative approach has proven essential in understanding the nuanced and often contrasting signaling pathways initiated by NADA.
Unraveling the Dual Nature of NADA in Pain and Inflammation
One of the most striking examples of NADA's dual functionality is observed in the context of pain perception. In wild-type animals, the administration of NADA can lead to both analgesic (pain-relieving) and hyperalgesic (pain-sensitizing) effects, depending on the dose and route of administration.[3][4] Studies in knockout mice have clarified that the CB1 receptor is largely responsible for the analgesic properties of NADA, while the TRPV1 receptor mediates its hyperalgesic effects.[3] For instance, intradermal injection of NADA induces thermal hyperalgesia in wild-type mice, an effect that is absent in TRPV1 knockout mice.[5] Conversely, systemic administration of NADA can produce analgesia, an effect significantly diminished in CB1 knockout mice.[3]
In the realm of inflammation, NADA also exhibits a complex, receptor-dependent role. It can modulate inflammatory responses, and studies in TRPV1 knockout mice have been crucial in demonstrating the anti-inflammatory effects of NADA.[6] For example, NADA was found to reduce levels of the pro-inflammatory neuropeptide calcitonin gene-related peptide (CGRP) in endotoxemic wild-type mice, an effect that was absent in TRPV1 knockout mice, highlighting the critical role of TRPV1 in mediating NADA's anti-inflammatory actions in this context.[6]
Comparative Effects of this compound in Wild-Type vs. Knockout Animals
| Physiological Effect | Wild-Type Animal Response | CB1 Knockout Animal Response | TRPV1 Knockout Animal Response | References |
| Pain Perception (Thermal) | Dose-dependent analgesia or hyperalgesia | Reduced analgesia | Abolished hyperalgesia | [3][5] |
| Inflammation (Endotoxemia) | Reduction in pro-inflammatory CGRP | Not explicitly detailed in search results | No reduction in CGRP | [6] |
| Neurotransmitter Release (Glutamate) | Biphasic: increase via TRPV1, decrease via CB1 | Loss of inhibitory effect | Loss of excitatory effect | [7] |
| Neurotransmitter Release (GABA) | Decrease via CB1 | No effect | No significant alteration | [7] |
| Emesis (Vomiting) | Inhibition | Attenuated inhibition | Attenuated inhibition | [8] |
| Locomotor Activity | Hypo-locomotion (part of cannabinoid tetrad) | Reduced hypo-locomotion | Not explicitly detailed in search results | [2][9] |
| Body Temperature | Hypothermia (part of cannabinoid tetrad) | Abolished hypothermia | Not explicitly detailed in search results | [2][9] |
Experimental Methodologies
The findings presented in this guide are based on a variety of established experimental protocols. Below are summaries of the key methodologies employed in the cited research.
Animal Models: Studies typically utilize adult male mice of specific strains, such as C57BL/6J for wild-type controls, and corresponding CB1-/- and TRPV1-/- knockout lines on the same genetic background to ensure comparability.[6]
Drug Administration: this compound is commonly dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline) for administration. Routes of administration vary depending on the experimental question and include intraperitoneal (i.p.), intravenous (i.v.), and intradermal (i.pl.) injections.[3][6]
Behavioral Assays for Pain:
-
Hot-Plate Test: This assay measures the latency of an animal to react to a heated surface, providing an index of thermal nociception. An increased latency is indicative of analgesia.
-
Formalin Test: This test involves injecting a dilute formalin solution into the paw and observing the animal's licking and biting behavior, which is a measure of persistent pain.
Inflammation Models:
-
LPS-Induced Endotoxemia: Lipopolysaccharide (LPS), a component of bacterial cell walls, is administered to induce a systemic inflammatory response. Blood levels of cytokines and neuropeptides are then measured to assess the inflammatory state.[6]
Electrophysiology:
-
Patch-Clamp Recordings: This technique is used to measure the electrical activity of individual neurons, allowing researchers to study how NADA modulates synaptic transmission and neurotransmitter release in specific brain regions.[7]
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms underlying NADA's actions, the following diagrams illustrate its signaling pathways and the logical framework of comparative studies.
Caption: NADA's dual signaling pathways through CB1 and TRPV1 receptors.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl-dopamine tunes synaptic transmission onto dopaminergic neurons by activating both cannabinoid and vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arvanil, anandamide and N-arachidonoyl-dopamine (NADA) inhibit emesis through cannabinoid CB1 and vanilloid TRPV1 receptors in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased mortality, hypoactivity, and hypoalgesia in cannabinoid CB1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Arachidonyldopamine (NADA) Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of N-Arachidonyldopamine (NADA), an endogenous cannabinoid and vanilloid receptor agonist, is critical for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of the analytical methods available for NADA quantification, focusing on their performance, supported by experimental data, and detailed methodologies.
This compound (NADA) is an important signaling lipid involved in various physiological processes, including pain, inflammation, and neurotransmission.[1] Its accurate measurement in biological samples is crucial for advancing research in these areas. The primary methods for NADA quantification are chromatography-based techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays are used for other endocannabinoids, their specific application and validation for NADA are less documented.[4][5]
Performance Comparison of LC-MS/MS Methods
LC-MS/MS has emerged as the gold standard for the quantification of NADA and other related endocannabinoids due to its superior sensitivity and specificity.[6] The following tables summarize the performance characteristics of validated LC-MS/MS methods from published studies.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Endocannabinoids Including N-Arachidonoyl Dopamine in Human Plasma
| Parameter | Performance |
| Linearity Range | Analyte-dependent |
| Lower Limit of Quantification (LLOQ) | 0.02 to 1.75 µg/mL |
| Limit of Detection (LOD) | 0.0002 to 0.1266 ng/mL |
| Accuracy | >80% at all spike levels (with some exceptions) |
| Data sourced from Balvers et al., 2009.[3] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Arachidonoyl Conjugates in Mouse Brain Tissue
| Parameter | Performance |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) on column | 1.0 - 38.0 pg |
| Intra-run Precision (RSD%) | 1.0 - 13.1% |
| Inter-run Precision (RSD%) | 3.3 - 17.1% |
| Accuracy | 80 - 120% for the majority of samples |
| Data sourced from a study on arachidonoyl amino acids.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing quantification methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Quantification of Endocannabinoids in Human Plasma by LC-MS/MS[3]
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with acetonitrile (B52724) to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a solid-phase extraction column to isolate the analytes of interest and remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separation is achieved on a C8 reversed-phase column using a gradient elution with a suitable mobile phase.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer is used for detection, operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Protocol 2: Quantification of Arachidonoyl Conjugates in Mouse Brain Tissue by LC-MS/MS[2]
1. Sample Preparation:
-
Homogenization: Brain tissue is homogenized in an appropriate solvent.
-
Standard Addition: For recovery determination, deuterated internal standards are spiked into the homogenate.
-
Extraction: The analytes are extracted from the homogenate using a specific extraction solvent mixture.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An optimized gradient elution is used on a suitable column to separate the target analytes.
-
Mass Spectrometry: An Agilent 6460 triple-quadrupole mass spectrometer is employed for quantification.
Methodology Workflow and Signaling Pathway Diagrams
To visualize the complex processes involved in NADA quantification and its biological context, the following diagrams are provided.
Caption: General workflow for bioanalytical method validation.
Caption: Simplified signaling pathways of NADA.
Discussion on Other Quantification Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like NADA, a derivatization step is required to increase their volatility.[5] While validated GC-MS methods exist for other endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), specific, validated methods for NADA are not as commonly reported in the literature.[4][7] The additional sample preparation step of derivatization can introduce variability and increase analysis time.[5]
Immunoassays
Immunoassays, such as ELISA, are available for some endocannabinoids and offer a high-throughput platform.[8][9] However, they often suffer from lower sensitivity and significant cross-reactivity with structurally related lipids, which can lead to inaccurate quantification.[5] For a molecule like NADA, which is present at very low concentrations in biological tissues, the sensitivity and specificity of immunoassays may not be sufficient for reliable measurement.[1]
Conclusion
Currently, LC-MS/MS stands as the most reliable and widely validated method for the quantification of this compound in biological matrices. Its high sensitivity, specificity, and accuracy make it the preferred choice for researchers in both academic and industrial settings. While GC-MS and immunoassays are viable for other related compounds, their application to NADA analysis requires further development and rigorous validation.
For laboratories looking to establish NADA quantification, the adoption of a validated LC-MS/MS method is strongly recommended. The detailed protocols and performance data provided in this guide serve as a valuable resource for method development and cross-validation efforts. Future research should focus on direct, head-to-head comparisons of different analytical platforms to provide a more comprehensive understanding of their respective strengths and weaknesses for NADA analysis.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innov-research.com [innov-research.com]
Replicating Key Findings on N-Arachidonyldopamine's Physiological Roles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonyldopamine (NADA), an endogenous lipid mediator, has garnered significant interest for its dual action as an endocannabinoid and an endovanilloid. This guide provides a comprehensive comparison of NADA's physiological effects with those of other key endocannabinoids, namely Anandamide (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG). We delve into the quantitative data from replicated studies, detail experimental protocols for key assays, and visualize the complex signaling pathways involved.
Comparative Analysis of Receptor Interactions and Physiological Effects
NADA exerts its effects primarily through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Its binding affinities and activation potencies, along with those of AEA and 2-AG, are summarized below, providing a basis for understanding their distinct physiological roles.
| Compound | Receptor | Parameter | Value | Reference |
| This compound (NADA) | CB1 | Kᵢ (nM) | 250 | [2] |
| TRPV1 | EC₅₀ (nM) | ~50 | [2] | |
| Anti-inflammatory (IL-6 secretion) | IC₅₀ (µM) | 12.79 | ||
| Anti-inflammatory (IL-8 secretion) | IC₅₀ (µM) | 18.00 | ||
| Anandamide (AEA) | CB1 | Kᵢ (nM) | 89 | |
| TRPV1 | EC₅₀ (µM) | 6.02 ± 1.23 | [3] | |
| Anti-inflammatory (formalin test) | ED₅₀ (µg) | 0.018 ± 0.009 | [4] | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | Kᵢ (nM) | >10,000 | |
| Anti-inflammatory | - | Potent anti-inflammatory effects demonstrated | [5] |
Replicated and Contested Findings
The initial characterization of NADA as a potent agonist at both CB1 and TRPV1 receptors has been a focal point of subsequent research.[1][2] While its high affinity for CB1 is generally accepted, some studies have reported conflicting findings regarding its functional efficacy at this receptor. For instance, some research suggests NADA is a weak agonist for canonical G-protein-coupled signaling pathways downstream of CB1, with the exception of mobilizing intracellular calcium.[6] This contrasts with the more robust and well-characterized CB1-mediated signaling of AEA and 2-AG.[7][8]
The potent activation of TRPV1 by NADA is a more consistently replicated finding, solidifying its role as a key endovanilloid.[2][3] This potent activity at TRPV1 is a distinguishing feature compared to AEA, which is a less potent TRPV1 agonist, and 2-AG, which does not significantly activate this channel.[3][9]
Signaling Pathways
The distinct receptor activation profiles of NADA, AEA, and 2-AG lead to divergent downstream signaling cascades. The following diagrams illustrate the primary signaling pathways associated with CB1 and TRPV1 receptor activation by these endocannabinoids.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling 2-arachidonoylglycerol metabolism as an anti-inflammatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Arachidonoyldopamine and Synthetic Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the endogenous cannabinoid N-Arachidonoyldopamine (NADA) and various synthetic cannabinoid agonists. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the key pharmacological differences between these compounds.
Introduction
N-Arachidonoyldopamine (NADA) is an endogenous lipid mediator that acts as an agonist at the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[1][2] It is found in the central nervous system, with high concentrations in areas like the hippocampus, cerebellum, and striatum.[1] Synthetic cannabinoid receptor agonists (SCRAs) are a large and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3][4] Unlike the partial agonism of Δ⁹-THC, most SCRAs are potent, full agonists at cannabinoid receptors, which can lead to more intense and unpredictable physiological and psychoactive effects.[3][5]
This guide will delve into a head-to-head comparison of their receptor pharmacology, functional activity, and signaling pathways, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional potencies for NADA and a selection of representative synthetic cannabinoid agonists.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB2/CB1) |
| N-Arachidonoyldopamine (NADA) | 250[6][7] | 12,000[6] | 48 |
| JWH-018 | 9.0[8] | 2.94 | 0.33 |
| CP-55,940 | 0.58 | 0.68 | 1.17 |
| WIN-55,212-2 | 1.9 | 0.28 | 0.15 |
| Δ⁹-THC (for reference) | 40.7 | 36.4 | 0.90 |
Data compiled from multiple sources. Ki values can vary based on the specific assay conditions.
Table 2: Functional Activity (EC50, nM)
| Compound | Assay | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| N-Arachidonoyldopamine (NADA) | Ca2+ Mobilization | 700[7] | - |
| TRPV1 Activation | ~50[1][2] | - | |
| JWH-018 | cAMP Inhibition | 14.7[8] | - |
| CB1 Internalization | 2.8[8] | - | |
| CP-55,940 | cAMP Inhibition | 3.11[9] | - |
| WIN-55,212-2 | cAMP Inhibition | 7.4[9] | - |
| CB1 Internalization | 19.4[8] | - |
Data compiled from multiple sources. EC50 values are highly dependent on the specific cell line and assay used.
Signaling Pathways
NADA and synthetic cannabinoids activate distinct downstream signaling cascades upon receptor binding. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor. A competing unlabeled test compound (NADA or synthetic cannabinoid) is added at various concentrations. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the Ki value is calculated.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with human CB1 or CB2 receptors) are prepared by homogenization and centrifugation.[10]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound.[10][11] The incubation is carried out in a binding buffer at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[11]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
These assays measure the biological response elicited by the binding of an agonist to its receptor.
This assay measures the functional potency and efficacy of an agonist by quantifying its ability to stimulate G-protein activation.[12]
Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα-subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the G-protein coupled receptor of interest are prepared.[13]
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test agonist. The incubation is carried out in a buffer containing GDP to maintain the inactive state of the G-proteins in the absence of an agonist.
-
Separation: The reaction is terminated by rapid filtration, and the filters are washed.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC50 (potency) and Emax (efficacy) of the agonist are determined.[12]
This assay is used to measure the activation of GPCRs coupled to Gs (which stimulates adenylyl cyclase and increases cAMP) or Gi/o (which inhibits adenylyl cyclase and decreases cAMP).[12]
Principle: Cannabinoid receptors are typically coupled to Gi/o proteins.[9] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556).
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Treatment: Cells are pre-treated with the test agonist at various concentrations, followed by stimulation with forskolin to increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay, such as a radioimmunoassay (RIA) or a fluorescence-based assay (e.g., TR-FRET).[12]
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration, and a concentration-response curve is generated to determine the EC50 and Emax.
Head-to-Head Comparison
Receptor Binding and Selectivity:
NADA exhibits a clear preference for the CB1 receptor over the CB2 receptor, with a selectivity ratio of approximately 48-fold.[6] This suggests that its physiological effects are primarily mediated through CB1. In contrast, many synthetic cannabinoids, such as JWH-018 and WIN-55,212-2, are non-selective and bind with high affinity to both CB1 and CB2 receptors.[14] The high affinity of SCRAs for both receptor subtypes contributes to their broad and potent effects.
Functional Activity and Efficacy:
A key distinction lies in their efficacy. Most synthetic cannabinoids are full agonists at CB1 and CB2 receptors, meaning they can elicit a maximal response from the receptor.[3][5] NADA, on the other hand, has been described as a biased agonist at the CB1 receptor, primarily activating Gq/11-dependent pathways leading to intracellular calcium mobilization, with little to no effect on the canonical Gi/o-mediated inhibition of adenylyl cyclase at physiological concentrations.[7] This biased agonism suggests that NADA may have a more nuanced and specific set of physiological functions compared to the broad activation induced by SCRAs.
Furthermore, NADA is a potent agonist of the TRPV1 channel, a receptor involved in pain sensation and inflammation.[1][2] This activity is not shared by most synthetic cannabinoids; in fact, some, like WIN-55,212-2, may even inhibit TRPV1.[14] This dual activity of NADA on both cannabinoid and TRPV1 receptors adds another layer of complexity to its pharmacological profile.
In Vivo Effects:
In mice, NADA has been shown to induce the classic cannabinoid tetrad of effects: hypothermia, hypo-locomotion, catalepsy, and analgesia.[1][6] However, its effects can be complex due to its dual action. For instance, while CB1 activation leads to analgesia, TRPV1 activation can be pro-nociceptive.[15] Synthetic cannabinoids also produce these tetrad effects, but often with much greater potency and a higher risk of adverse effects, including cardiotoxicity, nephrotoxicity, and severe neuropsychiatric symptoms.[4][5]
Conclusion
N-Arachidonoyldopamine and synthetic cannabinoid agonists, while both interacting with the endocannabinoid system, exhibit significant pharmacological differences. NADA acts as a biased agonist with a preference for the CB1 receptor and also potently activates the TRPV1 channel, suggesting a role as a specific endogenous signaling molecule. In contrast, many synthetic cannabinoids are highly potent, non-selective, full agonists at both CB1 and CB2 receptors, leading to powerful and often unpredictable physiological consequences. These distinctions are critical for researchers and drug development professionals to consider when studying the endocannabinoid system or designing novel therapeutics targeting cannabinoid receptors.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srlf.org [srlf.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonyldopamine: A Comparative Receptor Binding Profile in the Endocannabinoid Landscape
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of N-Arachidonyldopamine (NADA), a key endogenous cannabinoid, reveals a unique receptor binding profile that distinguishes it from other major endocannabinoids such as anandamide (B1667382) (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), virodhamine, and noladin ether. This guide provides a detailed comparison of their binding affinities for cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1), supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound, an endogenous lipid mediator, demonstrates a complex interaction with the endocannabinoid system. Its distinct structure, featuring a dopamine (B1211576) moiety, contributes to a receptor binding profile that includes significant affinity for both cannabinoid and vanilloid receptors. This dual activity suggests a multifaceted role in physiological and pathological processes.
Comparative Receptor Binding Affinities
The following table summarizes the quantitative binding affinities (Ki and EC50 values) of NADA and other prominent endocannabinoids for the CB1, CB2, and TRPV1 receptors. These values, collated from various scientific studies, highlight the relative potency and selectivity of each compound.
| Endocannabinoid | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound (NADA) | CB1 | 230 - 780[1] | ~40-fold selectivity for CB1 over CB2[2] |
| CB2 | - | - | |
| TRPV1 | - | Potent full agonist, equipotent to capsaicin[3] | |
| Anandamide (AEA) | CB1 | ~600[4] | Partial agonist[5] |
| CB2 | - | Weak partial agonist[6] | |
| TRPV1 | - | Full agonist | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 | Full agonist[5][7] |
| CB2 | 1400 | Full agonist[6][7] | |
| Virodhamine | CB1 | - | Partial agonist/antagonist[8] |
| CB2 | - | Full agonist[8][9] | |
| Noladin Ether (2-AGE) | CB1 | 21.2[10][11][12] | Agonist[12] |
| CB2 | >3000[10][11] (weak binding) | 480 (Ki)[12] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum, indicating potency. Dashes indicate that specific data was not available in the reviewed literature.
Experimental Methodologies
The binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such experiments for cannabinoid and TRPV1 receptors.
Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)
This method measures the ability of an unlabeled endocannabinoid (the "competitor," e.g., NADA) to displace a radiolabeled ligand from the CB1 or CB2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., rat brain for CB1, transfected cells for CB2) are homogenized in a cold buffer.[13]
-
The homogenate is centrifuged to pellet the membranes containing the receptors. The pellet is then washed and resuspended in an appropriate assay buffer.[13]
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55940 or [3H]SR141716A).[14][15]
-
Varying concentrations of the unlabeled test compound (e.g., NADA, AEA) are added to compete for binding to the receptor.[15]
-
The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[13][15]
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[13]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[13]
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[15]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[15]
Functional Assay for TRPV1 Receptor Activity
The activity of endocannabinoids at the TRPV1 receptor is often assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the receptor.
1. Cell Culture and Loading:
-
HEK293 cells stably transfected with the human TRPV1 receptor are commonly used.[16][17]
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[16]
2. Agonist Application and Measurement:
-
The baseline fluorescence of the cells is recorded.
-
The test compound (e.g., NADA) is added at various concentrations.
-
The change in fluorescence, which corresponds to the influx of calcium through the activated TRPV1 channels, is measured in real-time using a fluorescence plate reader or microscope.[17]
3. Data Analysis:
-
The increase in intracellular calcium is plotted against the concentration of the test compound to generate a dose-response curve.
-
The EC50 value, the concentration that elicits a half-maximal response, is calculated from this curve to determine the potency of the compound as a TRPV1 agonist.
Signaling Pathways and Logical Relationships
The interaction of these endocannabinoids with their respective receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the comparative binding profile of NADA.
Caption: Simplified signaling pathways of NADA, Anandamide, and 2-AG.
Caption: Generalized workflow for a competitive radioligand binding assay.
Caption: Logical relationship of NADA's receptor binding profile.
Conclusion
This compound exhibits a distinct receptor binding profile characterized by its potent agonism at TRPV1 channels and significant, selective activity at the CB1 receptor.[1][2][3] This contrasts with other endocannabinoids like 2-AG, which is a full agonist at both CB1 and CB2 receptors, and anandamide, which acts as a partial agonist at cannabinoid receptors while also activating TRPV1.[5][6][18][7] Virodhamine presents a mixed agonist/antagonist profile at CB1 while being a full agonist at CB2, and noladin ether shows high selectivity for the CB1 receptor.[8][9][10][11][12]
The unique pharmacological signature of NADA suggests its involvement in a range of physiological processes that may be distinct from those modulated by other endocannabinoids. This comparative guide provides a foundational resource for researchers investigating the endocannabinoid system and developing novel therapeutics targeting these pathways. The provided data and experimental outlines offer a starting point for further exploration into the nuanced roles of these important signaling molecules.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding of novel phenolic derivatives of anandamide to brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Virodhamine relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumirlab.com [lumirlab.com]
- 12. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]
Comparative Pharmacology of N-Arachidonoyldopamine (NADA) at Human versus Rodent Receptors
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonoyldopamine (NADA) is an endogenous lipid mediator recognized as both an endocannabinoid and an endovanilloid.[1] Its physiological and pharmacological activities are primarily mediated through the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[2][3] Understanding the species-specific differences in NADA's interaction with these receptors is crucial for translating preclinical rodent data to human therapeutic applications. This guide provides a comparative analysis of NADA's pharmacology at human versus rodent receptors, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison
The pharmacological activity of NADA varies between its primary targets, the CB1 and TRPV1 receptors. The following tables summarize key quantitative data from studies on human and rodent receptor orthologs.
Table 1: N-Arachidonoyldopamine (NADA) at Cannabinoid 1 (CB1) Receptors
NADA generally exhibits moderate to low affinity for the CB1 receptor and acts as a biased agonist. While the amino acid identity for the CB1 receptor between human and rat is very high (97-99%), subtle differences in pharmacology can arise.[4][5]
| Parameter | Human | Rodent (Rat) | Cell System/Tissue | Comments | Reference |
| Binding Affinity (Ki) | 230 ± 36 nM | Similar to human | HEK-293 cells (hCB1) / Rat brain membranes | Displacement of [3H]SR141716A. | [6] |
| Binding Affinity (Ki) | 780 ± 240 nM | Not reported | HEK-293 cells (hCB1) | Displacement of [3H]CP55940. | [6] |
| Functional Activity | Gq/11-mediated [Ca2+]i mobilization | Gi/o-mediated reduction of neurotransmission | AtT20, CHO, HEK-293 cells | NADA is a biased agonist at hCB1, weakly activating Gq/11 pathways while failing to activate canonical Gi/o pathways (e.g., adenylyl cyclase inhibition).[6] In rat substantia nigra, it causes a CB1-mediated reduction in GABAergic and glutamatergic transmission.[7] | [6][7] |
Table 2: N-Arachidonoyldopamine (NADA) at TRPV1 Receptors
NADA is a potent full agonist of the TRPV1 receptor, with comparable potency to the archetypal agonist, capsaicin (B1668287).[8] The pharmacology of NADA at TRPV1 appears to be highly conserved between humans and rodents.
| Parameter | Human | Rodent (Rat) | Cell System/Tissue | Comments | Reference |
| Potency (EC50) | ≈ 50 nM | ≈ 50 nM | HEK-293 cells expressing hTRPV1 or rTRPV1 | Measured via calcium influx assays. NADA is considered the putative endogenous TRPV1 agonist.[1] | [2][9] |
| Functional Activity | Cation channel activation | Cation channel activation, Neuropeptide release | HEK-293 cells, Rat DRG neurons, Rat spinal cord | Activation leads to calcium influx and membrane depolarization.[2] In rats, this triggers the release of substance P and CGRP, and induces thermal hyperalgesia.[7][9] | [2][7][9] |
Experimental Protocols
The data presented above were generated using established molecular pharmacology techniques. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay for CB1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of NADA by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.
-
Source Material : Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human or rat CB1 receptors, or native membranes from whole rat brain.[6][10][11]
-
Radioligand : [3H]CP-55,940 (agonist) or [3H]SR141716A (antagonist) at a concentration near its Kd.[6][11]
-
Procedure :
-
Incubation : Receptor membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 3% fatty acid-free BSA, pH 7.4) with the radioligand and varying concentrations of NADA.
-
Equilibrium : The mixture is incubated for 60-90 minutes at 30°C to allow binding to reach equilibrium.
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2). Competition curves are generated, and IC50 values are calculated. Ki values are then derived from the IC50 using the Cheng-Prusoff equation.
-
Calcium Influx Assay for TRPV1 Receptor Function
This functional assay measures the activation of the TRPV1 ion channel by quantifying the resulting influx of extracellular calcium.
-
Cell Line : HEK-293 cells stably transfected with the cDNA for human or rat TRPV1.[2][9]
-
Calcium Indicator : A fluorescent calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Procedure :
-
Cell Plating : Cells are plated onto black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading : Cells are loaded with the calcium indicator dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Baseline Measurement : After washing to remove excess dye, a baseline fluorescence measurement is taken using a fluorescence plate reader.
-
Compound Addition : Varying concentrations of NADA are added to the wells.
-
Signal Detection : Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time. A positive control, such as capsaicin (1 µM), is used to determine the maximal response.
-
Data Analysis : The peak fluorescence response is normalized to the baseline. Concentration-response curves are plotted, and EC50 values (the concentration required to elicit 50% of the maximal response) are calculated using a sigmoidal dose-response equation.
-
Mandatory Visualizations
Signaling Pathways of NADA
Caption: Signaling pathways for NADA at CB1 and TRPV1 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: NADA's Dual Receptor Activity
Caption: NADA's dual activity as a ligand for CB1 and TRPV1 receptors.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative receptor binding analyses of cannabinoid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of N-Arachidonoyldopamine (NADA) Research from Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonoyldopamine (NADA), an endogenous lipid messenger, has garnered significant interest for its therapeutic potential, primarily stemming from its dual action as an agonist for both cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1). This guide provides a comparative analysis of NADA's performance in preclinical animal models against other relevant therapeutic alternatives, supported by experimental data and detailed methodologies, to critically assess its translational relevance for clinical development.
Executive Summary
NADA exhibits a unique pharmacological profile with demonstrated efficacy in rodent models of inflammatory and neuropathic pain, as well as potential neuroprotective properties. Its dual engagement of CB1 and TRPV1 receptors offers a multi-modal approach to analgesia and inflammation modulation. However, its translational potential is contingent on a thorough understanding of its efficacy and pharmacokinetic profile in comparison to existing and developmental therapies. This guide synthesizes available preclinical data to facilitate this assessment.
Comparative Efficacy in Animal Models of Pain and Inflammation
The analgesic and anti-inflammatory effects of NADA have been evaluated in various rodent models. Below is a comparative summary of its performance against standard analgesics and other cannabinoid receptor agonists.
Inflammatory Pain Models
The carrageenan-induced paw edema model in rats is a widely used assay to assess acute inflammation. While direct head-to-head studies providing ED50 values for NADA in this model are limited in the reviewed literature, we can compare its conceptual approach with established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of Anti-Inflammatory Effects in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Mechanism of Action | Route of Administration | Dose Range | Key Findings |
| N-Arachidonoyldopamine (NADA) | CB1 and TRPV1 agonist | Intraperitoneal (i.p.), Intraplantar (i.pl.) | 1-10 mg/kg (i.p.) | Reduces inflammatory responses; biphasic effects with high doses potentially being pronociceptive via TRPV1 activation.[1][2] |
| Indomethacin | COX-1/COX-2 Inhibitor | Oral (p.o.) | 10 mg/kg (ED50) | Significantly inhibits paw edema, with peak effects observed within hours of administration.[3] |
| Naproxen | COX-1/COX-2 Inhibitor | Oral (p.o.) | 15 mg/kg (ED50) | Demonstrates significant reduction in paw volume in the initial hours post-carrageenan injection.[3] |
Neuropathic Pain Models
In models of neuropathic pain, such as the spinal nerve ligation (SNL) model in rats, NADA's efficacy can be contextualized by comparing it to synthetic cannabinoid agonists like WIN55,212-2.
Table 2: Comparison of Anti-Hyperalgesic and Anti-Allodynic Effects in the Rat Spinal Nerve Ligation (SNL) Model
| Compound | Mechanism of Action | Route of Administration | Dose Range | Key Findings |
| N-Arachidonoyldopamine (NADA) | CB1 and TRPV1 agonist | Intrathecal (i.t.) | Not specified in direct comparisons | Antihyperalgesic effects are reversed by both CB1 and TRPV1 antagonists at high concentrations.[1] |
| WIN55,212-2 | CB1/CB2 agonist | Intraperitoneal (i.p.), Intrathecal (i.t.) | 0.1 - 5.0 mg/kg (i.p.) | Dose-dependently reverses cold and mechanical allodynia, and thermal hyperalgesia, primarily via CB1 receptor activation.[4][5] |
Neuroprotective Potential in Animal Models
NADA's neuroprotective properties have been investigated in models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. The 6-hydroxydopamine (6-OHDA) rat model is a common paradigm for studying Parkinson's disease.
Table 3: Neuroprotective Effects in a Rat Model of Parkinson's Disease (6-OHDA Model)
| Compound | Mechanism of Action | Route of Administration | Key Findings |
| N-Arachidonoyldopamine (NADA) | CB1/TRPV1 agonist, antioxidant | Not specified in direct comparisons | Exerts protective and antioxidative properties in neuronal cell cultures.[1] Further in vivo studies are needed for direct comparison. |
| Propolis | Antioxidant, anti-inflammatory | Oral | Attenuated neuronal loss in the substantia nigra and reduced striatal fiber degeneration.[6] |
| Edaravone | Free radical scavenger | Intravenous | Demonstrated neuroprotective effects on dopaminergic neurons, particularly when administered early.[7] |
Pharmacokinetic Profile in Rodents
The translational potential of NADA is heavily influenced by its pharmacokinetic properties. Limited data is available, highlighting a need for more comprehensive studies.
Table 4: Pharmacokinetic Parameters of N-Arachidonoyldopamine (NADA) in Rodents
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Brain to Plasma Ratio | Reference |
| Rat/Mouse | Intravenous (i.v.) | Data not available | Data not available | Data not available | N/A | Data not available | |
| Rat/Mouse | Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat/Mouse | Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms of action and experimental procedures discussed, the following diagrams are provided.
NADA Signaling Pathway
Caption: Simplified signaling pathway of N-Arachidonoyldopamine (NADA).
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Workflow for Spinal Nerve Ligation (SNL) Model
Caption: Workflow for the spinal nerve ligation neuropathic pain model.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Test compounds (NADA, NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[8]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[3][9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. ED50 values can be determined from the dose-response curve.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Surgery: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.
-
Post-operative Care: Animals are monitored for recovery and allowed a post-operative period of 7-14 days for the development of neuropathic pain behaviors.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) to determine the paw withdrawal latency.
-
-
Drug Administration: NADA, WIN55,212-2, or vehicle is administered (e.g., i.p. or i.t.), and behavioral testing is repeated at specified time points to assess the reversal of allodynia and hyperalgesia.[4][5]
Discussion and Future Directions
N-Arachidonoyldopamine demonstrates promising analgesic, anti-inflammatory, and neuroprotective effects in preclinical animal models. Its dual action on CB1 and TRPV1 receptors presents a novel mechanistic approach compared to traditional analgesics. However, several critical gaps need to be addressed to robustly evaluate its translational potential:
-
Head-to-Head Comparative Studies: There is a pressing need for studies that directly compare the efficacy (e.g., ED50, Emax) of NADA with standard-of-care drugs and other emerging therapies within the same experimental models and protocols.
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal models are essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing strategies and predict its behavior in humans.
-
Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of NADA is required before it can be considered for clinical development.[10]
-
Chronic Dosing Studies: Most preclinical studies have focused on acute administration. Chronic dosing studies are necessary to assess long-term efficacy, potential for tolerance development, and any chronic side effects.
-
Biomarker Development: Identifying and validating biomarkers that correlate with NADA's target engagement and therapeutic effects in animal models would greatly facilitate its clinical translation.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic cannabinoid WIN55,212-2 attenuates hyperalgesia and allodynia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic cannabinoid WIN55,212-2 attenuates hyperalgesia and allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propolis as A Potential Disease-Modifying Strategy in Parkinson's Disease: Cardioprotective and Neuroprotective Effects in the 6-OHDA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. researchgate.net [researchgate.net]
A Comparative Review of the Therapeutic Potential of N-Arachidonoyldopamine and Anandamide
An in-depth analysis for researchers, scientists, and drug development professionals.
N-Arachidonoyldopamine (NADA) and Anandamide (B1667382) (AEA) are two prominent endogenous lipid signaling molecules that have garnered significant attention for their therapeutic potential across a spectrum of physiological and pathological processes. Both molecules are members of the endocannabinoid system, yet they exhibit distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic landscapes of these fascinating compounds.
Data Presentation: A Quantitative Comparison
The therapeutic efficacy of NADA and AEA is intrinsically linked to their interaction with various molecular targets. The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of their receptor binding affinities and therapeutic potencies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor | CB2 Receptor | TRPV1 Receptor |
| N-Arachidonoyldopamine (NADA) | 250[1] | ~40-fold lower affinity than CB1[2] | Potent agonist, equipotent to capsaicin (B1668287) in some studies[1] |
| Anandamide (AEA) | 87.7 - 239.2[3] | 439.5[3] | Agonist[1][4] |
Table 2: Comparative Therapeutic Potency
| Therapeutic Area | Model | Compound | Potency (ED50/IC50) | Reference |
| Analgesia | Mouse Formalin Test (i.p.) | NADA | Similar to 20 mg/kg AEA | [1] |
| Mouse Tail Immersion Test | Anandamide | ED50 = 1.2 mg/kg | ||
| Anti-Inflammation | LPS-stimulated primary glial cells (PGE2 synthesis inhibition) | NADA | Potent inhibitor | [5] |
| LPS-stimulated rat primary microglial cultures (NO release) | Anandamide | ~30% reduction at 1 µM | [6] | |
| Neuroprotection | Ouabain-induced excitotoxicity in rat brain | Anandamide | Neuroprotective | [7] |
| 3-NP-induced mitochondrial toxicity in rat brain mitochondria | Anandamide | Partial prevention at 0.5 and 5 µM | [8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is adapted from established methods for determining the binding affinity of unlabelled test compounds to CB1 and CB2 receptors.[3][9]
1. Membrane Preparation:
- Culture human embryonic kidney (HEK-293) cells stably expressing either human CB1 or CB2 receptors.
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the membranes.
- Determine the protein concentration of the membrane preparation using a suitable method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
- In a 96-well plate, incubate the cell membranes (typically 10 µg protein per well) with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).[10]
- Add varying concentrations of the unlabeled test compound (NADA or AEA).
- To determine non-specific binding, include wells with a high concentration of an unlabeled standard cannabinoid ligand.
- Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.
- Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Formalin Test for Analgesia in Rodents
The formalin test is a widely used model of tonic pain that allows for the assessment of both acute and inflammatory pain responses.[11][12]
1. Animal Acclimatization:
- House the rats or mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- On the day of the experiment, allow the animals to acclimate to the testing chamber for at least 30 minutes before the procedure.
2. Drug Administration:
- Administer NADA, AEA, or a vehicle control intraperitoneally (i.p.) or via another desired route at a specified time before the formalin injection.
3. Formalin Injection:
- Inject a dilute formalin solution (typically 1-5% in saline) subcutaneously into the plantar surface of one of the hind paws. The volume is typically 50 µl for rats and 20 µl for mice.
4. Behavioral Observation and Scoring:
- Immediately after the formalin injection, place the animal back into the observation chamber.
- Record the amount of time the animal spends licking, biting, or flinching the injected paw.
- The pain response is biphasic:
- Phase 1 (Acute Phase): Occurs within the first 5-10 minutes post-injection and is due to the direct activation of nociceptors.
- Phase 2 (Inflammatory Phase): Typically begins 15-20 minutes post-injection and lasts for 20-40 minutes. This phase is associated with an inflammatory response and central sensitization.
- Score the pain-related behaviors in both phases.
5. Data Analysis:
- Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated control group.
- Calculate the percentage of inhibition of the pain response for each drug and dose.
- Determine the ED50 value (the dose that produces 50% of the maximal analgesic effect) using a dose-response curve.
Measurement of Cytokine Release from Microglia
This protocol outlines the steps to measure the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from primary microglial cells stimulated with lipopolysaccharide (LPS).
1. Microglial Cell Culture:
- Isolate primary microglia from the cortices of neonatal rats or mice.
- Culture the cells in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and antibiotics.
2. Cell Treatment:
- Plate the microglial cells in 24-well plates.
- Pre-treat the cells with various concentrations of NADA, AEA, or vehicle for a specified period (e.g., 30 minutes).
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
3. Supernatant Collection:
- After a designated incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
4. Cytokine Quantification:
- Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Compare the cytokine concentrations in the drug-treated groups to the LPS-only treated control group.
- Calculate the percentage of inhibition of cytokine release for each drug and dose.
- Determine the IC50 value (the concentration that causes 50% inhibition of cytokine release).
Signaling Pathways and Mechanisms of Action
The distinct therapeutic profiles of NADA and AEA can be attributed to their differential engagement of downstream signaling pathways.
N-Arachidonoyldopamine (NADA) Signaling
NADA's actions are primarily mediated through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. Its higher affinity for CB1 suggests a prominent role in central nervous system modulation. Activation of presynaptic CB1 receptors by NADA typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium and potassium channels, ultimately reducing neurotransmitter release. As a potent TRPV1 agonist, NADA can induce cation influx, leading to neuronal depolarization and nociceptor activation, which may contribute to its complex effects on pain perception.
Anandamide (AEA) Signaling
Anandamide also interacts with CB1 and TRPV1 receptors, but with a different affinity profile compared to NADA. Its binding to both CB1 and CB2 receptors initiates a cascade of intracellular events. Similar to NADA, AEA's activation of CB1 receptors leads to the inhibition of adenylyl cyclase. AEA's interaction with CB2 receptors, primarily expressed on immune cells, is crucial for its anti-inflammatory effects, leading to the modulation of cytokine release. While also a TRPV1 agonist, the physiological consequences of this interaction are context-dependent and can contribute to both pro- and anti-nociceptive effects.
Comparative Therapeutic Potential
Analgesic Effects
Both NADA and AEA exhibit analgesic properties, primarily through their interaction with CB1 receptors in the central and peripheral nervous systems. Intraperitoneal administration of NADA in mice has been shown to induce analgesia comparable to high doses of AEA.[1] The formalin test, a model of persistent pain, has been instrumental in demonstrating the anti-nociceptive effects of both compounds.
Anti-Inflammatory Properties
NADA and AEA possess significant anti-inflammatory capabilities. NADA has been demonstrated to be a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) synthesis in lipopolysaccharide (LPS)-stimulated primary glial cells, a key mechanism in neuroinflammation.[5] AEA, on the other hand, exerts its anti-inflammatory effects in part through the activation of CB2 receptors on immune cells, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α and IL-6.[6][13]
Neuroprotective Potential
The neuroprotective effects of endocannabinoids are an area of intense research. Anandamide has been shown to afford protection against excitotoxicity in vivo.[7][14] In vitro studies have demonstrated that AEA can partially prevent mitochondrial dysfunction induced by neurotoxins.[8] NADA has also been shown to exert protective and antioxidative properties in various neuronal cell culture models.[1]
Metabolic Stability and Bioavailability
A critical aspect of the therapeutic potential of any compound is its metabolic stability and bioavailability. Both NADA and AEA are susceptible to enzymatic degradation. Anandamide is primarily hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH).[15] The metabolic pathways of NADA are still being fully elucidated but are known to involve FAAH as well. The rapid degradation of these endocannabinoids in vivo presents a challenge for their therapeutic application, often necessitating the development of stable analogs or inhibitors of their degrading enzymes. Information on the oral bioavailability of both compounds is limited, and they are often administered via injection in preclinical studies.
Conclusion
N-Arachidonoyldopamine and Anandamide, while sharing the commonality of being endogenous cannabinoids, exhibit distinct pharmacological profiles that translate into nuanced therapeutic potentials. NADA's potent agonism at both CB1 and TRPV1 receptors suggests a complex role in pain and neuroinflammation. Anandamide's well-characterized actions at both CB1 and CB2 receptors underscore its importance in both central and peripheral therapeutic applications, particularly in the context of inflammation.
This comparative review highlights the importance of understanding the specific molecular interactions and downstream signaling pathways of these endocannabinoids. For researchers and drug development professionals, a thorough appreciation of these differences is paramount for the rational design of novel therapeutics targeting the endocannabinoid system. Future research should focus on direct, head-to-head comparative studies in various disease models to further delineate the unique therapeutic advantages of each of these fascinating lipid mediators.
References
- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors [PeerJ] [peerj.com]
- 5. Opposite effects of anandamide and N-arachidonoyl dopamine in the regulation of prostaglandin E and 8-iso-PGF formation in primary glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by the endogenous cannabinoid anandamide and arvanil against in vivo excitotoxicity in the rat: role of vanilloid receptors and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anandamide and WIN 55212–2 Afford Protection in Rat Brain Mitochondria in a Toxic Model Induced by 3-Nitropropionic Acid: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Arachidonyldopamine's Downstream Signaling in Diverse Cellular Contexts
A comprehensive guide for researchers, scientists, and drug development professionals validating the downstream signaling pathways of N-Arachidonyldopamine (NADA) in comparison to other key signaling molecules. This guide provides a comparative overview of NADA's interactions with target receptors and its subsequent effects on intracellular signaling cascades across various cell types, supported by quantitative data and detailed experimental protocols.
This compound (NADA) is an endogenous lipid signaling molecule that has garnered significant interest for its dual activity as both an endocannabinoid and an endovanilloid. It primarily exerts its effects through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Understanding the nuanced downstream signaling of NADA in different cell types is crucial for elucidating its physiological roles and therapeutic potential. This guide offers a comparative analysis of NADA's signaling pathways against other well-characterized endocannabinoids, synthetic cannabinoids, and TRPV1 agonists.
Comparative Performance: Receptor Binding and Functional Assays
To objectively evaluate the signaling profile of NADA, its performance in various in vitro assays is compared with that of the endogenous cannabinoid anandamide (B1667382) (AEA), the synthetic cannabinoid WIN55,212-2, and the archetypal TRPV1 agonist, capsaicin (B1668287). The following tables summarize key quantitative data from receptor binding and functional assays.
Cannabinoid Receptor 1 (CB1) Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. The binding affinity (Ki) of NADA for the CB1 receptor has been compared with that of AEA and the potent synthetic agonist WIN55,212-2.
| Compound | Receptor | Kᵢ (nM) | Cell Type/System | Reference |
| This compound (NADA) | Human CB1 | 230 ± 36 | HEK293 cells | [3] |
| Rat CB1 | 250 | Rat Brain Membranes | [3] | |
| Anandamide (AEA) | Human CB1 | 239.2 | Meta-analysis | [4] |
| Rat CB1 | 87.7 | Meta-analysis | [4] | |
| WIN55,212-2 | Human CB1 | 1.9 | Not Specified | [5] |
| Human CB1 | 16.7 | Meta-analysis | [4][6] | |
| Rat CB1 | 2.4 | Meta-analysis | [4][6] |
Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
NADA is a potent agonist of the TRPV1 channel. Its efficacy in activating this channel is often compared to that of capsaicin.
| Compound | EC₅₀ (µM) | Cell Type/System | Reference |
| This compound (NADA) | 0.08 ± 0.05 | Patch-clamp recording | [7] |
| Capsaicin | 0.146 ± 0.039 | Patch-clamp recording | [7] |
| 2.2 ± 1.2 | CHO cells | [1] | |
| Anandamide (AEA) | 6.02 ± 1.23 | Patch-clamp recording | [7] |
EC₅₀ represents the half-maximal effective concentration, with lower values indicating higher potency.
Intracellular Calcium Mobilization
Activation of both CB1 (via Gq coupling) and TRPV1 receptors can lead to an increase in intracellular calcium concentration ([Ca²⁺]i).
| Compound | EC₅₀ (nM) | Cell Type/System | Reference |
| This compound (NADA) | ~700 | N18TG2 cells (CB1-mediated) | [3] |
| Anandamide (AEA) | 261 ± 13 | hTRPV1-HEK293 cells (TRPV1-mediated) | [8] |
Signaling Pathways of this compound
The binding of NADA to its receptors initiates a cascade of intracellular events that vary depending on the cell type and the receptor expressed. The following diagrams illustrate the primary signaling pathways activated by NADA.
References
- 1. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Arachidonyldopamine: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of bioactive lipids like N-Arachidonyldopamine (NADA) are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring compliance with general laboratory safety standards and fostering a culture of responsible chemical management.
This compound is an endogenous cannabinoid that acts as an agonist for both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel. Its bioactive nature necessitates careful handling from acquisition to disposal. While specific toxicological properties are not extensively documented, the compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[1]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for hazardous laboratory chemical waste and should be adapted to comply with institutional and local regulations.[2][3][4][5][6]
1. Waste Classification and Segregation:
This compound waste should be classified as hazardous chemical waste. Due to its common solvent, ethanol, it is also considered flammable waste.[1][7] It is imperative to segregate NADA waste from other waste streams.
-
Do not mix with non-hazardous waste.
-
Keep NADA waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[5][8]
2. Waste Collection and Containerization:
-
Primary Container: Collect all waste containing this compound (e.g., unused solutions, contaminated consumables like pipette tips and vials) in a designated, leak-proof waste container.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration and volume. Also, include the date when the waste was first added.
3. On-site Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the storage area is away from heat sources, direct sunlight, and ignition sources.[2]
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is recommended to contain any potential leaks.[6]
Table 2: Storage Conditions for this compound Waste
| Parameter | Guideline |
| Location | Designated Satellite Accumulation Area (SAA) |
| Temperature | Cool, dry area |
| Ignition Sources | Store away from heat, sparks, and open flames |
| Container Integrity | Keep container closed except when adding waste |
| Segregation | Store separately from incompatible chemicals |
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Follow all institutional procedures for waste pickup, including any specific paperwork or online forms.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach to the disposal of this compound not only ensures the safety of laboratory personnel but also demonstrates a commitment to environmental stewardship and regulatory compliance, building trust in your laboratory's operational integrity.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
Essential Safety and Logistical Information for Handling N-Arachidonyldopamine
N-Arachidonyldopamine (NADA) is a bioactive lipid with potent effects on cannabinoid and vanilloid receptors.[3] Due to its pharmacological activity and the lack of comprehensive toxicological data, it should be handled with care in a controlled laboratory setting. The toxicological properties of this compound have not been thoroughly investigated.[1] However, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Hazard Type | Required PPE | Recommended Practices |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. | A face shield should be used in addition to goggles if there is a significant risk of splashing. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. | Change gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound. |
| Inhalation | Use in a well-ventilated area. A certified chemical fume hood is required for handling powders or creating solutions. | Avoid breathing dust, vapors, or aerosols. For procedures with a high risk of aerosolization, respiratory protection should be considered. |
| Ingestion | Not applicable (prevented by engineering controls and good work practices). | Do not eat, drink, or smoke in laboratory areas where chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound.
-
Preparation :
-
Consult all available safety information and conduct a risk assessment for the planned experiment.[5]
-
Ensure a certified chemical fume hood is operational.
-
Prepare the work area by decontaminating surfaces and ensuring a chemical spill kit is readily accessible.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety goggles and any additional face protection.
-
Don the appropriate chemical-resistant gloves. For handling potent compounds, consider double-gloving.[5]
-
-
Handling the Compound :
-
Perform all manipulations, including weighing, reconstituting, and aliquoting, within the chemical fume hood to minimize inhalation exposure.
-
If the compound is in solid form, handle it carefully to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to prevent splashing. This compound is often supplied in a solution, typically ethanol.[3][6] Be aware of the hazards associated with the solvent, such as flammability.[7]
-
-
Post-Handling :
-
Decontaminate all equipment and surfaces that may have come into contact with the compound.
-
Carefully remove PPE to avoid self-contamination.[5]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Materials : All disposable items, such as gloves, pipette tips, and vials, that have been in contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Unused Compound : Unwanted this compound, whether in solid form or in solution, must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8][9] Do not dispose of it down the drain or in regular trash.
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and appropriate hazard warnings.
-
Compliance : Always follow federal, state, and local regulations for the disposal of hazardous chemical waste.[10][11][12]
Workflow for Safe Handling of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Oleoyldopamine | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
